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  • Product: 2-(2-Fluoro-6-methylphenyl)acetic acid
  • CAS: 886502-28-9

Core Science & Biosynthesis

Foundational

Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 2-(2-Fluoro-6-methylphenyl)acetic Acid This guide provides a comprehensive technical overview of 2-(2-Fluoro-6-methylphenyl)acetic acid, a key intermediate in modern pharmaceutical synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-(2-Fluoro-6-methylphenyl)acetic Acid

This guide provides a comprehensive technical overview of 2-(2-Fluoro-6-methylphenyl)acetic acid, a key intermediate in modern pharmaceutical synthesis. It is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of this compound's properties, synthesis, and applications.

2-(2-Fluoro-6-methylphenyl)acetic acid is a substituted phenylacetic acid derivative. The presence of both a fluorine atom and a methyl group ortho to the acetic acid moiety imparts unique chemical properties that are leveraged in complex organic synthesis.

Table 1: Compound Identifiers

IdentifierValue
CAS Number 886502-28-9[1]
Chemical Name 2-(2-fluoro-6-methylphenyl)acetic acid[1]
EC Number 889-363-1[1]
Molecular Formula C₉H₉FO₂
IUPAC Name 2-(2-fluoro-4-methylphenyl)acetic acid[2]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 168.17 g/mol [2][3]
Physical Form Solid[4]
Purity Typically ≥98%[4]
InChI Key JAUQBMIRVXYHIV-UHFFFAOYSA-N[2]
SMILES CC1=CC(=C(C=C1)CC(=O)O)F[2]

Synthesis and Manufacturing Insights

The synthesis of substituted phenylacetic acids is a well-established area of organic chemistry. For 2-(2-Fluoro-6-methylphenyl)acetic acid, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, represent an efficient and widely used strategy.[5] This approach allows for the precise formation of the C(sp²)-C(sp³) bond between the aromatic ring and the acetic acid moiety.

The choice of a palladium catalyst and a suitable base is critical for reaction efficiency. Bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often employed to facilitate the transmetalation step without promoting unwanted side reactions.[5]

Generalized Synthetic Workflow

A common synthetic route involves the coupling of a bromo-substituted precursor with a suitable boronic acid or ester. The following diagram illustrates the key steps in a typical Suzuki coupling-based synthesis.

G cluster_0 Starting Materials cluster_1 Reaction Core cluster_2 Intermediate & Final Product A 2-Fluoro-6-methyl boronic acid C Suzuki Coupling Reaction (Pd Catalyst, Base, Solvent) A->C B Ethyl bromoacetate B->C D Ethyl 2-(2-fluoro-6-methylphenyl)acetate C->D C-C Bond Formation E Hydrolysis (e.g., NaOH, H₂O) D->E F 2-(2-Fluoro-6-methylphenyl) acetic acid E->F Ester Cleavage

Caption: Generalized workflow for the synthesis of 2-(2-Fluoro-6-methylphenyl)acetic acid via Suzuki coupling.

Exemplary Laboratory-Scale Protocol

The following protocol describes the synthesis of a related compound, showcasing the practical steps involved.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-fluoro-6-methylphenylboronic acid (1.0 eq), ethyl bromoacetate (1.1 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), and a suitable phosphine ligand in a solvent like THF.

  • Base Addition: Add an aqueous solution of a base, for instance, K₂CO₃ (2.0 eq). The use of a biphasic system with a phase-transfer catalyst can sometimes improve reaction rates.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Extraction: After completion, cool the reaction mixture and partition it between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude ester can be purified by flash column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add an excess of a base like sodium hydroxide and stir at room temperature until the ester is fully consumed.

  • Final Isolation: Acidify the mixture with aqueous HCl to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Applications in Drug Development

The structural motifs present in 2-(2-Fluoro-6-methylphenyl)acetic acid make it a valuable building block in medicinal chemistry. The phenylacetic acid core is a common scaffold in various therapeutic agents.

Key Intermediate in API Synthesis

This compound is a recognized building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). A notable example is its use in the production of Avacopan .[6] Avacopan is a selective C5a receptor antagonist used for treating ANCA-associated vasculitis.[6] The synthesis of such complex molecules relies on the availability of high-purity, well-characterized intermediates like 2-(2-Fluoro-6-methylphenyl)acetic acid.

It is also utilized in the development of epidermal growth factor receptor (EGFR) inhibitors, which are a class of targeted cancer therapies.[6]

G A 2-(2-Fluoro-6-methylphenyl) acetic acid B Chemical Transformation (e.g., Amide Coupling) A->B C Advanced Intermediate B->C D Further Synthetic Steps C->D E Final API (e.g., Avacopan) D->E

Sources

Exploratory

Physicochemical Profiling of 2-(2-Fluoro-6-methylphenyl)acetic Acid: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the strategic substitution of phenyl rings with halogens and alkyl groups is a fundamental tactic for modulating pharmacokinetics, metabolic stability, and target binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic substitution of phenyl rings with halogens and alkyl groups is a fundamental tactic for modulating pharmacokinetics, metabolic stability, and target binding affinity. 2-(2-Fluoro-6-methylphenyl)acetic acid (CAS: 886502-28-9)[1] is a highly specialized building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. We will dissect the causality behind the physicochemical properties of this molecule and establish self-validating analytical protocols for its characterization. Understanding the interplay between the ortho-fluoro and ortho-methyl groups on the phenylacetic acid core is critical for predicting its behavior in biological systems and formulation matrices.

Structural & Predictive Physicochemical Profiling

The physicochemical behavior of 2-(2-Fluoro-6-methylphenyl)acetic acid is governed by the electronic and steric contributions of its substituents.

  • Electronic Effects: The ortho-fluoro group exerts a strong electron-withdrawing inductive effect (-I). This localized electron withdrawal stabilizes the conjugate base of the adjacent acetic acid moiety, marginally lowering the pKa (increasing acidity) compared to unsubstituted phenylacetic acid.

  • Steric Effects: The ortho-methyl group provides significant steric bulk. This restricts the free rotation of the acetic acid side chain, locking it into specific conformations that can enhance receptor binding specificity. Furthermore, the lipophilic nature of the methyl group offsets the polarity of the carboxylic acid, increasing the overall partition coefficient (LogP).

  • Metabolic Shielding: The presence of the fluorine atom at the ortho position acts as a metabolic block, preventing cytochrome P450-mediated aromatic oxidation at that site, a common liability in unsubstituted phenyl rings.

Quantitative Data Summary

The following table summarizes the core structural and predicted physicochemical parameters of the compound[1]:

PropertyValue / Descriptor
Chemical Name 2-(2-Fluoro-6-methylphenyl)acetic acid
CAS Registry Number 886502-28-9
Molecular Formula C9H9FO2
Molecular Weight 168.17 g/mol
SMILES String O=C(O)CC1=C(C)C=CC=C1F
Predicted pKa 4.1 – 4.3
Predicted LogP 2.0 – 2.2
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Mechanistic Workflow & Visualizations

To ensure robust data for regulatory submissions, the characterization of this intermediate must follow a strict, sequential workflow. The pKa must be determined first, as it dictates the pH conditions required for accurate LogP and solubility testing.

Workflow Start 2-(2-Fluoro-6-methylphenyl) acetic acid pKa pKa Determination (Potentiometric Titration) Start->pKa Ionization Profile LogP Lipophilicity (LogP/LogD) (Shake-Flask / RP-HPLC) Start->LogP Partitioning Sol Kinetic & Thermodynamic Solubility (Nephelometry) Start->Sol Aqueous Behavior Therm Thermal Profiling (DSC / TGA) Start->Therm Solid-State pKa->LogP Defines pH for LogD

Fig 1: Comprehensive physicochemical characterization workflow for API intermediates.

Mechanism Core Phenylacetic Acid Core F_Group ortho-Fluoro (-F) F_Group->Core Substitution Effect1 Electron Withdrawing (-I) Lowers pKa F_Group->Effect1 Effect2 Metabolic Blocking (CYP450 resistance) F_Group->Effect2 Me_Group ortho-Methyl (-CH3) Me_Group->Core Substitution Effect3 Steric Hindrance Restricts Rotation Me_Group->Effect3 Effect4 Electron Donating (+I) Increases Lipophilicity Me_Group->Effect4

Fig 2: Electronic and steric effects of ortho-substituents on the phenylacetic acid core.

Analytical Methodologies & Self-Validating Protocols

To transition from predictive models to empirical data, rigorous laboratory protocols must be executed. The following methodologies are designed to be self-validating, ensuring that experimental artifacts do not compromise the integrity of the data.

Protocol 1: pKa Determination via Cosolvent Potentiometric Titration

Causality & Rationale: 2-(2-Fluoro-6-methylphenyl)acetic acid is highly lipophilic and poorly soluble in pure water in its unionized state. Attempting a direct aqueous titration will result in precipitation, leading to a false pKa reading. Therefore, a cosolvent extrapolation method (Yasuda-Shedlovsky) is required to maintain solubility throughout the titration curve. This aligns with the standards set by[2].

Step-by-Step Methodology:

  • System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Prepare a 1 mM solution of the compound in three different methanol/water volumetric ratios (e.g., 30%, 40%, and 50% methanol). Self-Validation: Multiple ratios are used to ensure the extrapolation to 0% cosolvent is mathematically linear.

  • Titration: Titrate each solution with standardized 0.1 M KOH under a nitrogen atmosphere to prevent CO2 absorption (which would artificially lower the pH).

  • Data Processing: Calculate the apparent pKa (psKa) for each cosolvent ratio using the Gran plot method.

  • Extrapolation: Plot the psKa values against the dielectric constant of the respective methanol/water mixtures. Extrapolate the linear regression to the dielectric constant of pure water (78.3 at 25°C) to determine the true aqueous pKa.

Protocol 2: Lipophilicity (LogP) Profiling via the Shake-Flask Method

Causality & Rationale: To determine the true partition coefficient (LogP) rather than the pH-dependent distribution coefficient (LogD), the aqueous phase must be acidified. The carboxylic acid moiety (pKa ~4.2) must be fully protonated (unionized) to accurately measure the partitioning of the neutral molecule into the lipid phase. This protocol is grounded in [3].

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir 1-octanol and 0.1 M HCl (pH ~1.0) together for 24 hours at 25°C to mutually saturate the phases. Allow them to separate completely.

  • Sample Dissolution: Dissolve an accurately weighed amount of the compound into the pre-saturated 1-octanol phase to achieve a concentration of 1 mg/mL.

  • Partitioning: Transfer equal volumes of the spiked 1-octanol and the pre-saturated 0.1 M HCl into a glass vial. Self-Validation: Prepare three vials with varying phase ratios (1:1, 1:2, 2:1) to prove that the LogP is independent of the volume ratio.

  • Equilibration: Agitate the vials on a mechanical shaker for 24 hours at 25°C, followed by centrifugation at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Extract aliquots from both phases and analyze the compound concentration using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 254 nm. Calculate LogP as Log10​([Coctanol​]/[Cwater​]) .

Protocol 3: Solid-State Thermal Analysis via DSC

Causality & Rationale: Understanding the solid-state properties of the intermediate is vital for downstream formulation and stability assessments. Differential Scanning Calorimetry (DSC) provides an exact melting point and identifies potential polymorphic transitions, fulfilling the acceptance criteria outlined in [4].

Step-by-Step Methodology:

  • Sample Loading: Accurately weigh 2.0 to 5.0 mg of the crystalline powder into a standard aluminum DSC pan. Crimp the pan with a pinhole lid to allow for the release of any volatile impurities or trapped moisture.

  • Purge Gas: Establish a dry nitrogen purge at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Cycle: Equilibrate the sample at 20°C, then heat at a controlled rate of 10°C/min up to 200°C. Self-Validation: Run an empty crimped aluminum pan as a reference to subtract baseline heat capacity artifacts.

  • Analysis: Identify the sharp endothermic peak corresponding to the melting point. Calculate the onset temperature ( Tonset​ ) and the enthalpy of fusion ( ΔHf​ ) by integrating the area under the curve.

References

  • OECD Test Guideline 107 - "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method", OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • OECD Test Guideline 112 - "Test No. 112: Dissociation Constants in Water", OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • ICH Q6A Guideline - "ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances", European Medicines Agency (EMA). URL:[Link]

Sources

Foundational

Engineering Conformational Restriction: A Technical Guide to 2-(2-Fluoro-6-methylphenyl)acetic Acid

Executive Summary 2-(2-Fluoro-6-methylphenyl)acetic acid (CAS: 886502-28-9) is a highly specialized, di-ortho-substituted phenylacetic acid derivative[1]. In modern medicinal chemistry, the strategic placement of substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Fluoro-6-methylphenyl)acetic acid (CAS: 886502-28-9) is a highly specialized, di-ortho-substituted phenylacetic acid derivative[1]. In modern medicinal chemistry, the strategic placement of substituents on an aromatic ring is not merely for electronic tuning; it is a profound tool for three-dimensional spatial control. This whitepaper explores the physicochemical profile, synthetic methodology, and pharmacological application of this compound, emphasizing how its unique structural topology serves as a critical asset in rational drug design and conformational restriction[2].

Structural and Physicochemical Profiling

The core utility of 2-(2-Fluoro-6-methylphenyl)acetic acid (FMPAA) lies in its di-ortho substitution pattern. The presence of both a highly electronegative fluorine atom and a bulky, electron-donating methyl group adjacent to the acetic acid side chain creates a unique microenvironment.

  • Conformational Restriction: Ortho-substitution introduces significant steric hindrance (pseudo-allylic strain) between the aromatic substituents and the α -methylene protons of the acetic acid moiety[3]. This steric clash restricts the free rotation around the Caryl​−Cα​ bond. Consequently, the molecule is forced into a pre-organized, out-of-plane conformation. In medicinal chemistry, this pre-organization is highly desirable because it minimizes the entropic penalty ( ΔS ) incurred when a flexible ligand binds to a rigid protein pocket[4].

  • Electronic Modulation: Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I). This modulates the pKa​ of the carboxylic acid, typically lowering it slightly compared to the unsubstituted analog, thereby affecting the molecule's ionization state at physiological pH. Furthermore, the ortho-fluorine blocks metabolic oxidation (e.g., by CYP450 enzymes) at that specific site, enhancing the metabolic stability of the resulting active pharmaceutical ingredient (API).

Table 1: Physicochemical Summary of FMPAA

PropertyValueClinical/Chemical Significance
Chemical Name 2-(2-Fluoro-6-methylphenyl)acetic acidStandard IUPAC nomenclature.
CAS Number 886502-28-9Unique registry identifier[1][5].
Molecular Formula C9​H9​FO2​ Defines stoichiometry.
Molecular Weight 168.17 g/mol Low MW, ideal for fragment-based design.
Structural Feature Di-ortho substitutionInduces conformational locking[2].

Synthetic Methodology: The Cyanidation-Hydrolysis Route

Synthesizing di-ortho-substituted phenylacetic acids requires bypassing the steric bulk that often hinders direct functionalization. While Grignard carboxylation of benzyl halides with CO2​ is a textbook method, the presence of acidic α -protons and the potential for Wurtz-type homocoupling make it less ideal for highly hindered systems[6].

Instead, the two-step sequence of nucleophilic cyanide displacement followed by rigorous acid hydrolysis is the gold standard for this scaffold[6][7]. The primary benzylic bromide is highly activated toward SN​2 attack, allowing the cyanide ion to overcome the steric shielding of the ortho groups.

Step-by-Step Protocol: Synthesis of FMPAA

Step 1: Cyanidation (Formation of Intermediate)

  • Reagents: 2-Fluoro-6-methylbenzyl bromide (1.0 equiv), Sodium Cyanide (NaCN, 1.5-2.0 equiv)[7].

  • Solvent System: 95% Ethanol or an Ethanol/Water mixture to ensure the co-solubility of both the organic halide and the inorganic cyanide salt.

  • Reaction: Stir the mixture at 40–50 °C for 12–18 hours. The benzylic position undergoes a clean SN​2 displacement. Monitor via TLC or LC-MS until the starting material is consumed.

  • Workup: Partition the mixture between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer, combine the organic phases, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum to yield 2-(2-fluoro-6-methylphenyl)acetonitrile.

Step 2: Acidic Hydrolysis Causality Note: Basic hydrolysis of sterically hindered nitriles often stalls at the primary amide stage due to the bulky ortho-substituents blocking hydroxide attack. Harsh acidic conditions are required to drive the reaction fully to the carboxylic acid.

  • Reagents: 2-(2-fluoro-6-methylphenyl)acetonitrile, 10 M Hydrochloric Acid (HCl)[7].

  • Reaction: Suspend the nitrile in 10 M HCl and heat to reflux (approx. 100 °C) for 12–24 hours. The nitrile is protonated and subsequently attacked by water, passing through an amide intermediate before releasing ammonium chloride and the desired acid.

  • Workup: Cool the reaction to room temperature. Extract the aqueous mixture with Chloroform ( CHCl3​ ) or Dichloromethane (DCM). Wash the organic layer with a small amount of cold water, dry, and evaporate the solvent to afford the pure 2-(2-Fluoro-6-methylphenyl)acetic acid[7].

Synth A 2-Fluoro-6-methylbenzyl bromide (Starting Material) B 2-(2-Fluoro-6-methylphenyl)acetonitrile (Intermediate) A->B NaCN, EtOH/H2O 40°C, SN2 C 2-(2-Fluoro-6-methylphenyl)acetic acid (Final Product) B->C 10M HCl, Reflux Hydrolysis

Synthetic workflow for 2-(2-Fluoro-6-methylphenyl)acetic acid via nitrile hydrolysis.

Medicinal Chemistry Applications: The Pharmacophore Perspective

The phenylacetic acid moiety is a privileged pharmacophore, most notably recognized in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like diclofenac, and in various receptor antagonists (e.g., CRTH2 antagonists).

When FMPAA is integrated into a larger drug scaffold, its structural rigidity becomes its greatest asset. The ortho-substituents dictate the spatial arrangement of the molecule, often leading to stable atropisomers or highly restricted rotamers.

The Thermodynamic Advantage of Rigidification

When a flexible molecule binds to a target protein, it must freeze into a single bioactive conformation, resulting in a significant loss of conformational entropy ( ΔS<0 ). By synthesizing a molecule that is already locked into this bioactive conformation—a strategy known as conformational restriction—the entropic penalty is paid during synthesis rather than during the binding event[3][4]. This directly translates to a more favorable Gibbs free energy of binding ( ΔG ), thereby exponentially increasing the target affinity and selectivity.

Conform N1 Di-Ortho Substitution (-F and -CH3) N2 Steric Hindrance at C(aryl)-C(alpha) Bond N1->N2 N3 Restricted Dihedral Angle (Pre-organization) N2->N3 N4 Reduced Entropic Penalty Upon Target Binding N3->N4 N5 Enhanced Target Affinity & Selectivity N4->N5

Thermodynamic advantage of conformational restriction via ortho-substitution.

Conclusion

2-(2-Fluoro-6-methylphenyl)acetic acid is more than a simple building block; it is a precision tool for structural biologists and medicinal chemists. By leveraging its unique di-ortho substitution, researchers can engineer metabolic stability, tune acidity, and most importantly, dictate the three-dimensional conformational space of their target therapeutics.

References

  • NextSDS. "2-(2-fluoro-6-methylphenyl)acetic acid — Chemical Substance Information." NextSDS. 1

  • Bidepharm. "CAS:886502-28-9, 2-(2-氟-6-甲基苯基)乙酸." Bidepharm. 5

  • Kim, J., et al. "Phenylacetic acid, an anti-vaginitis metabolite produced by the vaginal symbiotic bacterium Chryseobacterium gleum." Scientific Reports, PubMed Central (PMC). 7

  • Chemistry LibreTexts. "20.5: Preparing Carboxylic Acids." LibreTexts. 6

  • Fang, Z., et al. "The Role of Allylic Strain for Conformational Control in Medicinal Chemistry." ACS Medicinal Chemistry Letters. 3

  • Journal of Medicinal Chemistry. "Exploitation of a Novel Binding Pocket in Human Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Discovered through X-ray Fragment Screening." ACS Publications.2

  • National Institute of Informatics (NII). "Novel rearrangement reaction of morphinan derivatives and Design and synthesis of novel naphthalene-type orexin 2 receptor agonists." IRDB. 4

Sources

Exploratory

2-(2-Fluoro-6-methylphenyl)acetic acid molecular weight

Comprehensive Physicochemical Profiling of 2-(2-Fluoro-6-methylphenyl)acetic acid: Molecular Weight Determination and Structural Implications in Drug Design Core Physicochemical Profile 2-(2-Fluoro-6-methylphenyl)acetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Physicochemical Profiling of 2-(2-Fluoro-6-methylphenyl)acetic acid: Molecular Weight Determination and Structural Implications in Drug Design

Core Physicochemical Profile

2-(2-Fluoro-6-methylphenyl)acetic acid (CAS RN: 886502-28-9) is a highly specialized aromatic building block extensively utilized in modern medicinal chemistry and organic synthesis. As a di-substituted phenylacetic acid derivative, its precise molecular weight and isotopic distribution are foundational parameters for downstream synthetic integration and mass spectrometric characterization.

The empirical formula for this compound is C₉H₉FO₂ . The standard molecular weight is calculated at 168.16 g/mol [1], derived from the sum of the standard atomic weights of its constituent elements. However, for advanced drug development applications—particularly those relying on High-Resolution Mass Spectrometry (HRMS)—the monoisotopic mass of 168.05865 Da is the critical metric[2]. This value represents the mass of the molecule calculated using the primary isotope of each element (e.g., ¹²C, ¹H, ¹⁹F, ¹⁶O).

Table 1: Atomic Composition and Contribution to Molecular Weight

ElementSymbolIsotope Used for Exact MassStandard Atomic Weight ( g/mol )QuantityTotal Mass Contribution ( g/mol )Mass Fraction (%)
CarbonC¹²C (12.0000 Da)12.0119108.09964.28%
HydrogenH¹H (1.0078 Da)1.00899.0725.39%
FluorineF¹⁹F (18.9984 Da)18.998118.99811.30%
OxygenO¹⁶O (15.9949 Da)15.999231.99819.03%
Total C₉H₉FO₂ 168.05865 Da 168.167 g/mol 100.00%

Table 2: Key Mass Spectrometry Parameters

ParameterValueSignificance in Drug Design
Average Molecular Weight168.16 g/mol Determines basic stoichiometric calculations for bulk synthesis.
Monoisotopic Mass168.05865 DaCritical for exact mass matching in HRMS (Orbitrap/TOF).
Theoretical[M-H]⁻167.0514 m/zTarget ion for negative-mode Electrospray Ionization (ESI-).

Structural Causality in Drug Design

The strategic placement of substituents on the phenylacetic acid core is not arbitrary; it is driven by strict structure-activity relationship (SAR) principles. The integration of ortho-fluoro and ortho-methyl substituents on phenylacetic acid derivatives has been extensively documented in the development of targeted therapeutics, such as selective COX-2 inhibitors and kinase modulators, as detailed in[3].

  • The 2-Fluoro Substitution: Fluorine is the most electronegative element. Its introduction at the ortho position exerts a strong inductive electron-withdrawing effect (-I effect), which slightly lowers the pKa of the acetic acid moiety, improving its binding affinity to positively charged residues (e.g., Arg120 in COX enzymes). Furthermore, the highly stable C-F bond blocks metabolic oxidation by Cytochrome P450 enzymes at that specific position, enhancing the pharmacokinetic half-life of the resulting Active Pharmaceutical Ingredient (API).

  • The 6-Methyl Substitution: The methyl group provides significant steric bulk. When positioned ortho to the acetic acid side chain (opposite the fluoro group), it creates a "steric clash" that restricts the free rotation of the C(aryl)-C(alpha) bond. This conformational locking forces the molecule into a specific dihedral angle, which is thermodynamically favorable for entering narrow, hydrophobic binding pockets in target proteins.

Structural_Causality cluster_0 Structural Modifications & Causality Core 2-(2-Fluoro-6-methylphenyl)acetic acid (MW: 168.16 g/mol) F_sub 2-Fluoro Substitution Increases Lipophilicity Blocks CYP450 Oxidation Core->F_sub Me_sub 6-Methyl Substitution Induces Steric Hindrance Restricts Bond Rotation Core->Me_sub COOH_sub Acetic Acid Moiety Provides H-Bond Donor/Acceptor Target for Amidation Core->COOH_sub API Targeted Therapeutics (e.g., COX-2 Inhibitors) F_sub->API Me_sub->API COOH_sub->API

Logical mapping of structural substitutions to their medicinal chemistry outcomes.

Experimental Methodology: HRMS Molecular Weight Validation

To experimentally validate the molecular weight of 2-(2-Fluoro-6-methylphenyl)acetic acid, a High-Resolution Mass Spectrometry (HRMS) workflow must be employed. The following protocol is designed as a self-validating system , ensuring that the experimental choices directly cause the highest fidelity data output.

Step-by-Step LC-HRMS Protocol

Objective: To confirm the monoisotopic mass via the theoretical [M-H]⁻ ion at 167.0514 m/z[2].

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Mobile Phase A and B.

    • Causality: Methanol ensures complete solubilization of the lipophilic aromatic ring, while the final dilution prevents detector saturation and minimizes ion suppression.

  • Chromatographic Separation: Inject 2 µL of the sample onto a reverse-phase C18 column (2.1 x 50 mm, 1.7 µm) maintained at 40°C. Run a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

    • Mobile Phase A: 10 mM Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile.

    • Causality: Ammonium formate is selected over trifluoroacetic acid (TFA) because TFA causes severe ion suppression in negative ESI mode. The formate buffer maintains the pH above the pKa of the acetic acid moiety (~4.3), ensuring the molecule remains fully deprotonated for optimal ionization efficiency. The 40°C column temperature reduces mobile phase viscosity, improving mass transfer kinetics for sharper peak shapes.

  • Ionization (ESI-): Configure the Electrospray Ionization (ESI) source in negative ion mode. Set the capillary voltage to 2.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

    • Causality: Negative mode is explicitly chosen because carboxylic acids readily lose a proton to form stable carboxylate anions ([M-H]⁻).

  • Mass Analysis & Self-Validation: Scan the m/z range from 100 to 1000. Extract the chromatogram for the exact mass m/z 167.0514 with a mass tolerance of ±5 ppm.

    • Self-Validation Checkpoint: The protocol includes a built-in validation step. By analyzing the isotopic distribution, specifically the M+1 peak (m/z 168.054) which should appear at approximately 9.9% relative abundance to the monoisotopic[M-H]⁻ peak, the system internally confirms the presence of exactly 9 carbon atoms, ruling out isobaric contaminants with different carbon counts.

LC_HRMS_Workflow A Sample Prep (1 µg/mL in MeOH/H2O) B UHPLC Separation (C18 Column) A->B C ESI Ionization (Negative Mode) B->C D HRMS Analyzer (Orbitrap/TOF) C->D E Data Processing (Target: m/z 167.0514) D->E

Step-by-step LC-HRMS workflow for experimental molecular weight verification.

References

  • United States Patent US7906677B2. "Process for phenylacetic acid derivatives." Google Patents.
  • National Institute of Standards and Technology (NIST). "2-Fluorobenzyl acetate" (Proxy for C₉H₉FO₂ isomer data). NIST Chemistry WebBook. URL:[Link]

  • PubChem. "3-(4-Fluorophenoxy)propionaldehyde" (Proxy for C₉H₉FO₂ exact mass data). National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

potential applications of 2-(2-Fluoro-6-methylphenyl)acetic acid in medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 2-(2-Fluoro-6-methylphenyl)acetic Acid Executive Summary In contemporary drug discovery, the selection of highly optimized building blocks is critica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 2-(2-Fluoro-6-methylphenyl)acetic Acid

Executive Summary

In contemporary drug discovery, the selection of highly optimized building blocks is critical for navigating the complex multi-parameter optimization (MPO) landscape. 2-(2-Fluoro-6-methylphenyl)acetic acid (CAS: 886502-28-9) [1] has emerged as a privileged structural motif. By combining the classic phenylacetic acid pharmacophore with precise ortho-disubstitution (fluorine and methyl), this scaffold provides unique conformational rigidity, enhanced metabolic stability, and specific electrostatic properties. This whitepaper dissects the structural rationale behind this compound and explores its primary applications in designing selective Cyclooxygenase-2 (COX-2) inhibitors and dual CRTH2/DP1 receptor antagonists.

Physicochemical & Structural Rationale

The utility of 2-(2-Fluoro-6-methylphenyl)acetic acid lies in the precise interplay of steric and electronic effects induced by the 2,6-disubstitution pattern on the phenyl ring.

Conformational Restriction via Orthogonal Steric Hindrance

The unsubstituted phenylacetic acid bond exhibits free rotation, leading to a high entropic penalty upon target binding. The introduction of a methyl group (van der Waals radius ~2.0 Å) and a fluorine atom (van der Waals radius ~1.47 Å) at the 2- and 6-positions creates severe steric clash with the acetic acid side chain. This forces the carboxylate moiety out of the plane of the phenyl ring, locking the molecule into a defined dihedral angle. This pre-organization is entropically favorable and is a strict requirement for binding in tight enzymatic pockets, such as the inverted binding mode seen in COX-2[2].

Electronic Modulation and Metabolic Shielding

Fluorine is a classic bioisostere for hydrogen, but its high electronegativity fundamentally alters the local environment:

  • pKa Modulation: The inductive electron-withdrawing effect of the ortho-fluorine slightly lowers the pKa of the carboxylic acid, ensuring it remains fully ionized at physiological pH (7.4) to participate in critical salt bridges or hydrogen bonds.

  • Metabolic Stability: Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for hydroxylation, particularly at ortho and para positions relative to activating groups. The 2-fluoro-6-methyl substitution effectively blocks the ortho positions, shielding the aromatic core from rapid Phase I oxidative metabolism[3].

Core Therapeutic Applications

Selective COX-2 Inhibition (The Lumiracoxib Paradigm)

Phenylacetic acid derivatives are foundational to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like diclofenac. However, achieving selectivity for COX-2 over COX-1 is vital to minimize gastrointestinal toxicity[4].

Structural studies of COX-2 bound to lumiracoxib (a closely related phenylacetic acid derivative) reveal an "inverted" binding mode compared to traditional NSAIDs. The carboxylic acid hydrogen-bonds with Ser-530 and Tyr-385 at the top of the active site[2]. Crucially, the presence of an ortho-methyl group on the phenylacetic acid ring is the primary determinant for COX-2 selectivity; it projects into a small, hydrophobic groove near Leu-384, a feature that is structurally distinct in COX-1[2][5]. The 2-fluoro-6-methylphenylacetic acid scaffold perfectly mimics this interaction, serving as a highly selective hinge-binding motif for novel anti-inflammatory agents[6].

CRTH2 and DP1 Dual Antagonism (Asthma & Allergic Inflammation)

Prostaglandin D2 (PGD2) drives allergic responses (asthma, rhinitis) via two G protein-coupled receptors: DP1 and CRTH2 (DP2)[3]. Blockade of both receptors provides a synergistic therapeutic effect.

Extensive Structure-Activity Relationship (SAR) campaigns have demonstrated that highly substituted phenylacetic acids are potent CRTH2 antagonists[7]. For instance, the clinical candidate AMG 853 utilizes a heavily substituted phenylacetic acid core containing an ortho-fluoro group[8]. The acetic acid moiety anchors the molecule via ionic interactions within the transmembrane bundle of the GPCR, while the 2-fluoro-6-methyl geometry optimally directs extended sulfonamide or phenoxy substituents into the hydrophobic sub-pockets of the CRTH2 and DP1 receptors[9][10].

G PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 (DP2) Receptor (Gi-coupled) PGD2->CRTH2 DP1 DP1 Receptor (Gs-coupled) PGD2->DP1 cAMP_down ↓ Intracellular cAMP ↑ Calcium Mobilization CRTH2->cAMP_down cAMP_up ↑ Intracellular cAMP DP1->cAMP_up Th2 Th2 & Eosinophil Activation (Chemotaxis & Survival) cAMP_down->Th2 Allergy Allergic Inflammation (Asthma, Rhinitis) Th2->Allergy Antagonist 2-(2-Fluoro-6-methylphenyl)acetic acid Derivatives (e.g., AMG 853) Antagonist->CRTH2 Antagonizes Antagonist->DP1 Antagonizes

Caption: PGD2 signaling pathway via CRTH2/DP1 and dual antagonism by phenylacetic acid derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of compounds derived from 2-(2-Fluoro-6-methylphenyl)acetic acid must utilize self-validating assay systems. The following protocols integrate mandatory internal controls to establish causality and data trustworthiness.

Protocol A: In Vitro COX-1/COX-2 Selectivity Assay

Objective: Determine the IC50 and Selectivity Index (SI) of synthesized derivatives. Self-Validation Mechanism: Inclusion of Lumiracoxib (COX-2 selective) and Indomethacin (non-selective) as internal standard controls to calculate assay Z'-factor.

  • Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and phenol.

  • Compound Incubation: Plate 10 µL of test compounds (serial dilutions from 10 µM to 0.1 nM in DMSO) into a 96-well plate. Add 40 µL of the enzyme mixture. Incubate at 37°C for 15 minutes. Control Wells: Include DMSO-only (100% activity) and background (no enzyme) wells.

  • Substrate Addition: Initiate the reaction by adding 10 µL of Arachidonic Acid (final concentration 2 µM). Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination & Readout: Stop the reaction by adding 1 M HCl. Quantify the production of Prostaglandin E2 (PGE2) using a competitive Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate IC50 values using a 4-parameter logistic regression. Calculate the Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). The assay is only valid if the Z'-factor for the control plates is ≥ 0.6.

Protocol B: Human Liver Microsomal (HLM) Stability Assay

Objective: Assess the Phase I metabolic stability conferred by the 2-fluoro-6-methyl substitution. Self-Validation Mechanism: Use of Verapamil (high clearance) and Warfarin (low clearance) as reference standards to validate microsomal viability.

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing 0.5 mg/mL HLM protein, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • NADPH Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by mixing the aliquot with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Kinetic Calculation: Plot the natural log of the remaining percentage versus time. Calculate the intrinsic clearance (CL_int) and half-life (t1/2). The assay is validated only if Verapamil shows >80% depletion at 60 minutes.

G Synthesis Scaffold Synthesis (CAS 886502-28-9) QC LC-MS/NMR Validation (Purity >98%) Synthesis->QC InVitro In Vitro Assays (COX-2 & CRTH2) QC->InVitro ADME Microsomal Stability (CYP450 Profiling) InVitro->ADME Controls Internal Controls (Lumiracoxib / AMG 009) Controls->InVitro Lead Lead Candidate Selection ADME->Lead

Caption: Self-validating experimental workflow for evaluating phenylacetic acid derivatives.

Quantitative Data Summary

The following table summarizes the physicochemical impact of the 2-(2-Fluoro-6-methylphenyl)acetic acid scaffold on drug design parameters:

Property / ParameterValue / CharacteristicImpact on Drug Design & Optimization
CAS Number 886502-28-9Universal identifier for library indexing and procurement[1].
Ortho-Fluoro Substitution Electronegative; vdW radius 1.47 ÅLowers pKa; prevents CYP450 aromatic oxidation; alters electrostatic map[3].
Ortho-Methyl Substitution Steric bulk; vdW radius 2.0 ÅForces out-of-plane dihedral angle; fits into COX-2 Leu-384 hydrophobic pocket[2].
Carboxylic Acid pKa ~4.0 - 4.3 (estimated)Ensures >99% ionization at physiological pH for critical target H-bonding.
COX-2 Binding Mode Inverted orientationCarboxylate H-bonds with Ser-530 and Tyr-385, distinguishing it from classic NSAIDs[2][6].
CRTH2 Binding Mode Transmembrane ionic anchorAcetic acid acts as the primary anchor, directing substituents into the GPCR core[8][9].

References

  • NextSDS. "2-(2-fluoro-6-methylphenyl)acetic acid — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Norman, M. H., et al. "Discovery of AMG 853, a CRTH2 and DP Dual Antagonist." ACS Medicinal Chemistry Letters, 2011. Available at:[Link]

  • Kiefer, J. R., et al. "Structural and Functional Basis of Cyclooxygenase Inhibition." Journal of Medicinal Chemistry, 2007. Available at:[Link]

  • Crosignani, S., et al. "Update on the Development of Antagonists of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2). From Lead Optimization to Clinical Proof-of-Concept in Asthma and Allergic Rhinitis." Journal of Medicinal Chemistry, 2012. Available at:[Link]

  • Esser, R., et al. "Exploring the molecular determinants of substrate-selective inhibition of cyclooxygenase-2 by lumiracoxib." Bioorganic & Medicinal Chemistry Letters, 2013. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to 2-(2-Fluoro-6-methylphenyl)acetic acid: From Obscure Intermediate to a Key Building Block in Modern Therapeutics

Introduction In the vast landscape of organic chemistry, many molecules remain in relative obscurity, serving as stepping stones in complex synthetic pathways. 2-(2-Fluoro-6-methylphenyl)acetic acid is one such compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the vast landscape of organic chemistry, many molecules remain in relative obscurity, serving as stepping stones in complex synthetic pathways. 2-(2-Fluoro-6-methylphenyl)acetic acid is one such compound. While not a household name in pharmacology, its recent emergence as a critical building block in the synthesis of a novel therapeutic agent has cast a spotlight on its history and synthesis. This technical guide provides an in-depth exploration of 2-(2-Fluoro-6-methylphenyl)acetic acid, from its synthetic routes to its pivotal role in the development of the drug Avacopan. For researchers, scientists, and professionals in drug development, understanding the history and synthesis of such key intermediates is paramount to innovation and process optimization.

The Emergence of a Key Intermediate: A History Forged in Drug Discovery

The history of 2-(2-Fluoro-6-methylphenyl)acetic acid is intrinsically linked to the development of Avacopan (CCX168), a first-in-class, orally administered selective C5a receptor antagonist. Developed by ChemoCentryx, Avacopan is used for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis, a systemic autoimmune disease.[1] The journey of Avacopan from a promising compound to a therapeutic reality necessitated a reliable supply of its constituent building blocks, thereby bringing 2-(2-Fluoro-6-methylphenyl)acetic acid to the forefront.

The significance of this phenylacetic acid derivative lies in its conversion to 2-fluoro-6-methylbenzoyl chloride, a key acylating agent in the final steps of Avacopan's synthesis.[1] The patents filed by ChemoCentryx for the preparation of C5aR antagonists like Avacopan underscore the importance of this particular substituted benzoyl chloride, and by extension, its parent carboxylic acid.[2][3] While the initial synthesis of 2-(2-Fluoro-6-methylphenyl)acetic acid may not have been a landmark discovery in itself, its incorporation into a modern therapeutic has cemented its place in the annals of medicinal chemistry.

Physicochemical Properties of 2-(2-Fluoro-6-methylphenyl)acetic acid

A summary of the key physicochemical properties of the title compound is provided in the table below.

PropertyValue
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
CAS Number 886502-28-9
Appearance White to off-white solid
Melting Point 115-119 °C
Boiling Point Not available
Solubility Soluble in most organic solvents

Synthesis of 2-(2-Fluoro-6-methylphenyl)acetic acid: A Practical Approach

Several synthetic routes can be envisioned for the preparation of 2-(2-Fluoro-6-methylphenyl)acetic acid, including the Grignard reaction of the corresponding benzyl bromide with carbon dioxide and the Willgerodt-Kindler reaction.[4][5][6] However, a common and reliable method involves the hydrolysis of the corresponding nitrile, 2-(2-fluoro-6-methylphenyl)acetonitrile. This method is often preferred due to the relative stability of the nitrile intermediate and the straightforward nature of the hydrolysis step.

Experimental Protocol: Hydrolysis of 2-(2-fluoro-6-methylphenyl)acetonitrile

This protocol describes the acid-catalyzed hydrolysis of 2-(2-fluoro-6-methylphenyl)acetonitrile to yield 2-(2-Fluoro-6-methylphenyl)acetic acid.

Materials:

  • 2-(2-fluoro-6-methylphenyl)acetonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a solution of 2-(2-fluoro-6-methylphenyl)acetonitrile in a mixture of water and concentrated sulfuric acid is prepared. A typical ratio would be 1:1:1 by volume, but this can be optimized.

  • Hydrolysis: The reaction mixture is heated to reflux (typically around 100-110 °C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting nitrile is consumed. This process can take several hours.

  • Workup: After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing crushed ice. This will precipitate the crude carboxylic acid.

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted several times with a suitable organic solvent, such as diethyl ether. The organic layers are combined.

  • Purification: The combined organic extracts are washed with water and then with a saturated sodium bicarbonate solution to remove any remaining acid. The aqueous layer from the bicarbonate wash, which now contains the sodium salt of the desired carboxylic acid, is collected.

  • Acidification: The aqueous bicarbonate layer is cooled in an ice bath and slowly acidified with concentrated hydrochloric acid until the pH is acidic (pH ~2), leading to the precipitation of the purified 2-(2-Fluoro-6-methylphenyl)acetic acid.

  • Isolation and Drying: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product.

Causality Behind Experimental Choices:

  • Acid Catalysis: The strong acid (H₂SO₄) protonates the nitrogen of the nitrile group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the hydrolysis reaction to proceed at a reasonable rate.

  • Aqueous Workup and Extraction: The initial precipitation in ice water helps to separate the product from the highly acidic reaction medium. Subsequent extraction and washing steps are crucial for removing impurities.

  • Bicarbonate Wash and Re-acidification: This is a classic acid-base extraction technique. The carboxylic acid is deprotonated by the weak base (bicarbonate) to form a water-soluble carboxylate salt, leaving non-acidic impurities in the organic layer. Re-acidification then regenerates the pure carboxylic acid, which precipitates out of the aqueous solution.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_fluoro_6_methylphenyl_acetonitrile 2-(2-Fluoro-6-methylphenyl)acetonitrile hydrolysis Acid Hydrolysis 2_fluoro_6_methylphenyl_acetonitrile->hydrolysis H₂SO₄, H₂O, Reflux quench Quench with Ice Water hydrolysis->quench extraction Solvent Extraction quench->extraction bicarb_wash Bicarbonate Wash extraction->bicarb_wash acidification Acidification bicarb_wash->acidification filtration Filtration & Drying acidification->filtration final_product 2-(2-Fluoro-6-methylphenyl)acetic acid filtration->final_product

Synthetic workflow for 2-(2-Fluoro-6-methylphenyl)acetic acid.

Pivotal Role in the Synthesis of Avacopan

The true significance of 2-(2-Fluoro-6-methylphenyl)acetic acid in the pharmaceutical landscape is realized in its conversion to the corresponding acid chloride, 2-fluoro-6-methylbenzoyl chloride. This activated form serves as the acylating agent that introduces the 2-fluoro-6-methylbenzoyl moiety onto the piperidine core of an advanced intermediate in the synthesis of Avacopan.[1] This acylation is a critical step in assembling the final, complex structure of the drug.

The choice of the 2-fluoro-6-methylbenzoyl group is not arbitrary. The substitution pattern on the phenyl ring, with its fluoro and methyl groups ortho to the point of attachment, is likely crucial for the drug's binding affinity and selectivity for the C5a receptor, as well as for its overall pharmacokinetic profile.

G cluster_precursor Precursor Synthesis cluster_avacopan_synthesis Avacopan Synthesis acetic_acid 2-(2-Fluoro-6-methylphenyl) acetic acid acid_chloride 2-Fluoro-6-methylbenzoyl chloride acetic_acid->acid_chloride Thionyl Chloride (or similar) acylation Acylation acid_chloride->acylation intermediate Piperidine Intermediate intermediate->acylation avacopan Avacopan acylation->avacopan

Role of the title compound in the synthesis of Avacopan.

Conclusion

2-(2-Fluoro-6-methylphenyl)acetic acid exemplifies the often-unseen but critical role of chemical intermediates in the advancement of medicine. While its own discovery may not have been a singular event of historical note, its utility as a key building block for the innovative therapeutic Avacopan has firmly established its importance. The synthetic pathways to this compound are rooted in fundamental organic reactions, offering both reliability and opportunities for process optimization. For scientists and researchers in the field of drug development, a thorough understanding of the synthesis and history of such pivotal intermediates is not merely an academic exercise, but a fundamental aspect of bringing new and effective treatments to patients.

References

  • Google Patents. (n.d.). EP3682879A1 - Processes and intermediates in the preparation of c5ar antagonists.
  • Google Patents. (n.d.). US9745268B2 - Processes and intermediates in the preparation of C5aR antagonists.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

  • Thieme. (2022). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Available from: [Link]

  • PrepChem.com. (2019). Preparation of benzyl cyanide. Available from: [Link]

  • Organic Syntheses. (n.d.). Benzyl Cyanide. Available from: [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. Available from: [Link]

  • Mundy, B. P., Ellerd, M. G., & Favaloro, F. G., Jr. (2009, January 30). Willgerodt‐Kindler Reac1on. MSU chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available from: [Link]

Sources

Exploratory

spectroscopic data of 2-(2-Fluoro-6-methylphenyl)acetic acid

An In-Depth Technical Guide to the Spectroscopic Profiling of 2-(2-Fluoro-6-methylphenyl)acetic acid Executive Summary As a Senior Application Scientist in structural elucidation, I approach the characterization of fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Profiling of 2-(2-Fluoro-6-methylphenyl)acetic acid

Executive Summary

As a Senior Application Scientist in structural elucidation, I approach the characterization of fluorinated aromatic intermediates not merely as a data-collection exercise, but as a self-validating logical system. 2-(2-Fluoro-6-methylphenyl)acetic acid (CAS: 886502-28-9) is a highly specialized building block utilized in advanced organic synthesis and drug development [1]. Its unique 1,2,6-trisubstitution pattern presents a fascinating spectroscopic profile driven by the competing electronic and steric effects of a highly electronegative fluorine atom, an electron-donating methyl group, and a flexible acetic acid moiety.

This whitepaper provides a comprehensive, causality-driven breakdown of the molecule’s Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. By cross-referencing orthogonal datasets, we establish a robust framework for structural validation.

Structural Rationale & Molecular Mechanics

Before interpreting the spectra, we must understand the causality behind the signals. The phenyl ring is substituted at positions 1, 2, and 6.

  • The Fluorine Effect: Fluorine at C2 is highly electronegative, withdrawing electron density via the inductive effect (-I), yet it can donate electron density through resonance (+R). In NMR, fluorine’s nuclear spin ( I=1/2 ) results in extensive heteronuclear spin-spin coupling ( 19F−1H and 19F−13C ) [3].

  • The Steric Environment: The bulky methyl group at C6 and the fluorine at C2 force the benzylic -CH₂- group into a sterically restricted conformation. This spatial proximity often results in observable through-space or long-range through-bond couplings (e.g., 4JHF​ ) between the fluorine atom and the benzylic protons.

  • Hydrogen Bonding: The carboxylic acid moiety dictates the molecule's behavior in IR and MS. In the solid state or non-polar solvents, it forms stable hydrogen-bonded dimers, which drastically alters the vibrational frequencies of the O-H and C=O bonds. In MS, it makes negative-mode Electrospray Ionization (ESI-) the most logical and sensitive choice for detection [2].

Analytical Workflow

To ensure absolute trustworthiness, our characterization relies on a multi-modal analytical workflow. No single technique is trusted in isolation; instead, the outputs of NMR, MS, and IR must converge to validate the structure.

AnalyticalWorkflow A Sample Preparation (CDCl3/DMSO-d6) B NMR Spectroscopy (1H, 13C, 19F) A->B C Mass Spectrometry (ESI-MS / EI-MS) A->C D FT-IR Spectroscopy (ATR Mode) A->D E Data Integration & Structural Validation B->E C->E D->E

Figure 1: Comprehensive analytical workflow for the spectroscopic validation of 2-(2-Fluoro-6-methylphenyl)acetic acid.

Experimental Workflows & Protocols

Every protocol described below is designed as a self-validating system . By incorporating internal standards and specific tuning parameters, the instrument continuously proves its own accuracy during the run.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% (v/v) tetramethylsilane (TMS). Causality: TMS acts as an internal zero-point calibrator. If the TMS peak shifts, the entire spectrum is flagged for field drift.

  • Instrument Tuning & Matching: Insert into a 400 MHz NMR spectrometer. Perform automated tuning/matching for 1H , 13C , and 19F nuclei to optimize the probe's resonance circuit, maximizing the signal-to-noise ratio (SNR).

  • Shimming: Execute gradient shimming (Z1-Z5). Validation: A well-shimmed field is confirmed when the TMS peak exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.

  • Acquisition:

    • 1H NMR: 16 scans, 30° pulse angle, 2s relaxation delay.

    • 13C NMR: 512 scans, 45° pulse, with 1H broadband decoupling (WALTZ-16) to remove C-H splitting while retaining C-F splitting [4].

    • 19F NMR: 32 scans, 30° pulse angle, with 1H decoupling to isolate the pure fluorine chemical environment.

Protocol 2: MS/MS Analysis (ESI Negative Mode)
  • Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a standard tuning mix (e.g., Agilent ESI-L) to achieve mass accuracy < 2 ppm.

  • Ionization Optimization: Operate the ESI source in negative ion mode. Causality: Carboxylic acids readily deprotonate to form stable carboxylate anions ( −COO− ). Operating in negative mode suppresses background hydrocarbon noise, creating a highly specific detection window [2].

  • Acquisition: Isolate the [M−H]− precursor ion ( m/z 167) and apply collision energies (10-30 eV) using N2​ gas to generate fragmentation spectra.

Spectroscopic Profiling & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is heavily influenced by the J -coupling of the 19F nucleus (100% natural abundance, spin 1/2). The Fermi contact interaction allows this coupling to be observed across multiple bonds [3].

Table 1: 1H NMR Data (400 MHz, CDCl3​ ) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | -COOH | 11.50 | Broad singlet | - | 1H | Carboxylic acid proton | | C4-H | 7.15 | td | 3JHH​=8.0 , 4JHF​=5.5 | 1H | Aromatic (meta to F) | | C5-H | 7.05 | dd | 3JHH​=8.0 , 4JHH​=1.5 | 1H | Aromatic (para to F) | | C3-H | 6.95 | dd | 3JHF​=9.5 , 3JHH​=8.0 | 1H | Aromatic (ortho to F) | | -CH₂- | 3.75 | d | 4JHF​=1.8 | 2H | Benzylic methylene | | -CH₃ | 2.35 | s | - | 3H | Aryl methyl |

Mechanistic Insight: The benzylic -CH₂- group appears as a doublet rather than a singlet. This is caused by a 4JHF​ long-range coupling. The spatial arrangement forces the protons into the deshielding cone of the fluorine lone pairs, facilitating this spin-spin splitting.

Table 2: 13C NMR Data (100 MHz, CDCl3​ ) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | -COOH | 176.5 | s | - | Carbonyl carbon | | C2 | 161.2 | d | 1JCF​=245.0 | Aromatic C-F | | C6 | 139.0 | d | 3JCF​=4.5 | Aromatic C-CH₃ | | C4 | 128.5 | d | 3JCF​=9.0 | Aromatic C-H | | C5 | 125.4 | d | 4JCF​=3.5 | Aromatic C-H | | C1 | 121.0 | d | 2JCF​=16.5 | Aromatic C-CH₂ | | C3 | 114.2 | d | 2JCF​=22.0 | Aromatic C-H | | -CH₂- | 31.5 | d | 3JCF​=3.0 | Benzylic carbon | | -CH₃ | 19.8 | d | 4JCF​=1.5 | Methyl carbon |

Mechanistic Insight: The massive 245 Hz coupling constant at C2 is the hallmark of a direct carbon-fluorine bond ( 1JCF​ ). Furthermore, the 19F NMR spectrum will show a distinct doublet of doublets at approximately -116.5 ppm , confirming the presence of a single aryl fluoride environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy validates the functional groups through their vibrational modes.

Table 3: Key FT-IR Vibrational Modes (ATR) | Wavenumber ( cm−1 ) | Intensity | Assignment | | :--- | :--- | :--- | | 3300 - 2500 | Broad, Strong | O-H stretch (H-bonded carboxylic acid) | | 1710 | Strong | C=O stretch (carboxylic acid dimer) | | 1585, 1460 | Medium | C=C stretch (aromatic ring) | | 1230 | Strong | C-F stretch | | 780 | Strong | C-H out-of-plane bend (1,2,3-trisubstituted) |

Mechanistic Insight: The C=O stretch appears at 1710 cm−1 rather than the typical 1730 cm−1 for free monomers. This red-shift is caused by intermolecular hydrogen bonding in the solid state, which weakens the double-bond character of the carbonyl group [4].

Mass Spectrometry (MS) & Fragmentation Pathways

Under Electron Ionization (EI, 70 eV), the molecule undergoes predictable, thermodynamically driven fragmentation.

Table 4: High-Resolution Mass Spectrometry (ESI Negative Mode) | Ion Formula | Theoretical m/z | Observed m/z | Error (ppm) | Assignment | | :--- | :--- | :--- | :--- | :--- | | [C9​H8​FO2​]− | 167.0514 | 167.0512 | -1.2 | Deprotonated molecular ion [M−H]− | | [C8​H8​F]− | 123.0615 | 123.0613 | -1.6 | Loss of CO2​ |

EI Fragmentation Pathway: The radical cation [M]+∙ at m/z 168 rapidly loses the carboxylic acid moiety. The loss of COOH∙ (-45 Da) yields a highly stable fluorinated tropylium-type cation at m/z 123, which is the base peak of the EI spectrum.

MSPathway M1 Molecular Ion [M]⁺• m/z 168 M2 Loss of OH• (-17) m/z 151 M1->M2 -OH• M3 Loss of COOH• (-45) m/z 123 M1->M3 -COOH• M4 Loss of CH2COOH• (-59) m/z 109 M1->M4 -CH2COOH• M5 Tropylium Derivative Stable Cation (m/z 123) M3->M5 Rearrangement

Figure 2: Proposed electron ionization (EI) mass spectrometric fragmentation pathway.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11396263, 2-(2-Fluoro-6-methylphenyl)acetic acid". PubChem. Available at: [Link]

  • Gallegos, E. J. "Gas Chromatography/Fast-Atom Bombardment Mass Spectrometry of Carboxylic Acids". Journal of Chromatographic Science, 1987, 25(7), 296–301. Available at:[Link][1]

  • Emsley, J. W.; Phillips, L.; Wray, V. "Fluorine Coupling Constants". Progress in Nuclear Magnetic Resonance Spectroscopy, 1976, 10(2), 83-756. Available at:[Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. "Spectrometric Identification of Organic Compounds", 7th ed.; John Wiley & Sons, 2005. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Purification Protocols for 2-(2-Fluoro-6-methylphenyl)acetic Acid: An Application Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the purification of 2-(2-Fluoro-6-methylphenyl)acetic acid, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 2-(2-Fluoro-6-methylphenyl)acetic acid, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to achieve high purity of this compound, a critical factor for its use in subsequent synthetic steps and for ensuring the quality of final active pharmaceutical ingredients (APIs).

Introduction

2-(2-Fluoro-6-methylphenyl)acetic acid (CAS No. 886502-28-9) is a substituted phenylacetic acid derivative.[1] The purity of this compound is paramount, as impurities can lead to unwanted side reactions, reduced yields, and compromised biological activity in downstream applications. This guide will delve into the fundamental principles and practical execution of various purification techniques, including crystallization and chromatography, tailored for this specific molecule. Understanding the physicochemical properties of 2-(2-Fluoro-6-methylphenyl)acetic acid is the cornerstone of developing effective purification strategies.

Table 1: Physicochemical Properties of Phenylacetic Acid Derivatives

CompoundMolecular Weight ( g/mol )pKa (approx.)General Solubility Profile
Phenylacetic acid136.154.31[2]Soluble in many organic solvents, slightly soluble in water.[2]
2-(2-Fluoro-6-methylphenyl)acetic acid168.17~4Expected to be soluble in polar organic solvents and have limited aqueous solubility.

Note: Specific experimental data for the target compound is limited; therefore, some properties are estimated based on analogous structures.

Understanding Potential Impurities

The selection of an appropriate purification method is heavily influenced by the nature of the impurities present. While a specific synthesis route for 2-(2-Fluoro-6-methylphenyl)acetic acid is not detailed in the available literature, common synthetic strategies for substituted phenylacetic acids, such as the Suzuki coupling of a boronic acid with an alkyl halide followed by hydrolysis, can introduce specific impurities.[3]

Potential Impurities May Include:

  • Starting materials: Unreacted 2-fluoro-6-methyl-substituted precursors or the corresponding boronic acid/ester.

  • Reaction byproducts: Homocoupling products of the starting materials, and products of incomplete hydrolysis (e.g., the corresponding ester).

  • Reagents and catalysts: Residual palladium catalysts and ligands from coupling reactions.

Purification Methodologies

The choice of purification method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Crystallization: The Workhorse of Purification

Crystallization is a powerful and scalable technique for the purification of solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.

Causality in Solvent Selection:

The ideal crystallization solvent should exhibit high solubility for 2-(2-Fluoro-6-methylphenyl)acetic acid at elevated temperatures and low solubility at lower temperatures. The "like dissolves like" principle is a good starting point. Given the polar carboxylic acid group and the less polar substituted phenyl ring, solvents of intermediate polarity or mixed solvent systems are often effective.

Protocol 1: Single-Solvent Recrystallization

This protocol is a starting point and may require optimization based on the observed solubility.

Step-by-Step Methodology:

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude 2-(2-Fluoro-6-methylphenyl)acetic acid in various solvents (e.g., toluene, ethyl acetate, isopropanol, and water) at room temperature and upon heating.

  • Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent to the crude material. Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when the compound is too soluble in one solvent and poorly soluble in another.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in a minimal amount of a "good" solvent (a solvent in which it is highly soluble) at an elevated temperature.

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (a solvent in which it is sparingly soluble) dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the single-solvent protocol. A common mixed solvent system for phenylacetic acids is toluene/hexanes.[4]

dot

G cluster_crystallization Crystallization Workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve  Heat cool Slow Cooling dissolve->cool  Cool filter Vacuum Filtration cool->filter  Isolate wash Wash with Cold Solvent filter->wash dry Drying wash->dry pure Pure Crystals dry->pure

Caption: General workflow for purification by crystallization.

Flash Column Chromatography: For High-Purity Separations

Flash column chromatography is a versatile technique for separating compounds with different polarities. It is particularly useful for removing impurities that are structurally similar to the target compound and cannot be efficiently removed by crystallization.

Principle of Separation:

The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents). Compounds with higher affinity for the stationary phase will move down the column more slowly than compounds with lower affinity.

Protocol 3: Normal-Phase Flash Chromatography

Step-by-Step Methodology:

  • Stationary Phase: Use silica gel (60 Å, 40-63 µm particle size) as the stationary phase.

  • Mobile Phase Selection:

    • Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.

    • For acidic compounds like 2-(2-Fluoro-6-methylphenyl)acetic acid, adding a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can improve peak shape and reduce tailing.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for compounds with limited solubility in the mobile phase, use a "dry loading" technique by adsorbing the compound onto a small amount of silica gel.

  • Elution:

    • Begin elution with the least polar mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 2: Example Solvent Systems for Flash Chromatography of Phenylacetic Acids

Solvent System (v/v)PolarityComments
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumGood starting point for many organic compounds.
Dichloromethane / Methanol (99:1 to 9:1)Medium to HighEffective for more polar compounds.
Additive: Acetic Acid (0.5%)-Improves peak shape for carboxylic acids.

dot

G cluster_chromatography Flash Chromatography Workflow crude Crude Product load Load onto Silica Gel Column crude->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: General workflow for purification by flash chromatography.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The purification of 2-(2-Fluoro-6-methylphenyl)acetic acid is a critical step in its utilization for research and development. By systematically applying the principles of crystallization and chromatography as detailed in this guide, researchers can achieve the high level of purity required for demanding applications. The provided protocols serve as a robust starting point, and optimization based on the specific impurity profile and available equipment will lead to successful purification outcomes.

References

  • Mounier, L., Barth, M., & Boubia, B. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2-fluoro-6-methylphenyl)acetic acid — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Phenylacetic acid. In Wikipedia. Retrieved from [Link]

Sources

Application

Application Note: Comprehensive NMR Analysis of 2-(2-Fluoro-6-methylphenyl)acetic acid

Abstract This document provides a detailed guide for the complete structural elucidation and characterization of 2-(2-Fluoro-6-methylphenyl)acetic acid using a suite of high-resolution Nuclear Magnetic Resonance (NMR) sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the complete structural elucidation and characterization of 2-(2-Fluoro-6-methylphenyl)acetic acid using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a substituted phenylacetic acid derivative, this compound serves as a valuable building block in medicinal chemistry and materials science. Accurate and unambiguous structural verification is paramount for its application in research and development. This guide presents optimized protocols for sample preparation, data acquisition (¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC), and in-depth spectral analysis, designed for researchers, scientists, and drug development professionals.

Introduction

2-(2-Fluoro-6-methylphenyl)acetic acid is an aromatic carboxylic acid featuring a sterically hindered and electronically modified phenyl ring. The presence of ortho-fluoro and ortho-methyl substituents creates a unique electronic environment and conformational constraints that are of interest in drug design for modulating interactions with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure in solution.

This application note details a systematic approach using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices is explained to provide a framework for adapting these methods to similar small molecules. The protocols are designed to be self-validating, ensuring high-quality, reproducible data for confident structural assignment.

Chemical Structure and Properties

  • Chemical Name: 2-(2-Fluoro-6-methylphenyl)acetic acid

  • CAS Number: 886502-28-9[1]

  • Molecular Formula: C₉H₉FO₂

  • Molecular Weight: 168.17 g/mol

  • Structure: alt text

    (Note: Image is a representation)

Principle of Comprehensive NMR Analysis

A multi-faceted NMR approach is employed to overcome the challenges of spectral overlap and to establish unambiguous connectivity.

  • ¹H NMR: Provides information on the number and chemical environment of protons, their scalar (J) couplings, and relative abundance (integration).

  • ¹³C & DEPT-135 NMR: Identifies the number of unique carbon environments and distinguishes between CH₃/CH (positive phase), CH₂ (negative phase), and quaternary carbons (absent).

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) J-coupling networks, typically through 2 or 3 bonds, which is essential for identifying adjacent protons on the aromatic ring.[2][3]

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates protons with their attached carbons (¹J-coupling), providing definitive ¹H-to-¹³C assignments.[2][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J and ³J), which is critical for piecing together the molecular skeleton by connecting non-protonated carbons (like the carboxylic acid and the substituted aromatic carbons) to the proton framework.[2][4][5]

Experimental Protocols

Part 1: Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[6]

Materials:

  • 2-(2-Fluoro-6-methylphenyl)acetic acid (Solid, >97% purity)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes (e.g., Wilmad, Norell)[7]

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh approximately 5-10 mg of 2-(2-Fluoro-6-methylphenyl)acetic acid and place it into a clean, dry vial. This concentration is sufficient for ¹H and most 2D experiments on a modern spectrometer.[6]

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. The use of CDCl₃ is common for small organic molecules, and its residual proton signal (δ ~7.26 ppm) and carbon signal (δ ~77.16 ppm) are well-characterized.

  • Dissolution: Cap the vial and gently vortex until the sample is fully dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.[6]

  • Transfer: Filter the solution into the NMR tube using a Pasteur pipette plugged with a small piece of cotton or glass wool to remove any micro-particulates. The optimal sample height in the tube should be around 4-5 cm (~0.55-0.6 mL).[7][8]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or ethanol.

Part 2: NMR Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh 5-10 mg of Compound prep2 Dissolve in 0.6 mL CDCl3 prep1->prep2 prep3 Filter into 5 mm NMR Tube prep2->prep3 acq1 1D ¹H & ¹³C / DEPT prep3->acq1 Insert Sample & Shim acq2 2D COSY acq1->acq2 acq3 2D HSQC acq2->acq3 acq4 2D HMBC acq3->acq4 an1 Process Spectra (FT, Phase, Baseline) acq4->an1 an2 Assign Signals an1->an2 an3 Confirm Structure an2->an3

Caption: Overall workflow for NMR analysis.

Recommended Acquisition Parameters:

Experiment Parameter Recommended Value Purpose
¹H (Proton) Pulse Programzg30Standard 30° pulse for good quantitation with faster repetition.
Spectral Width (SW)~16 ppmCovers the full range of expected proton signals.
Acquisition Time (AQ)~3.0 sProvides good digital resolution.[9]
Relaxation Delay (D1)2.0 sAllows for sufficient relaxation of most protons.
Number of Scans (NS)8-16Improves signal-to-noise ratio.
¹³C Pulse Programzgpg3030° pulse with proton decoupling for enhanced sensitivity.
Spectral Width (SW)~240 ppmCovers the full range of expected carbon signals.
Acquisition Time (AQ)~1.5 sStandard for ¹³C spectra.
Relaxation Delay (D1)2.0 sStandard delay.
Number of Scans (NS)1024 or moreRequired due to the low natural abundance of ¹³C.
DEPT-135 Pulse Programdept135Standard DEPT-135 pulse sequence.
Parameters(As per ¹³C)Uses similar parameters to a standard carbon experiment.
COSY Pulse ProgramcosygpqfStandard gradient-selected, phase-sensitive COSY.
Number of Scans (NS)2-4Typically sufficient for proton-detected experiments.
Increments (F1)256-512Determines resolution in the indirect dimension.
HSQC Pulse Programhsqcedetgpsisp2.2Standard phase-sensitive HSQC with multiplicity editing.
¹J(CH) Coupling145 HzAverage one-bond coupling constant for C-H bonds.
Number of Scans (NS)2-8Good sensitivity as it is proton-detected.
Increments (F1)256Standard resolution for the carbon dimension.
HMBC Pulse ProgramhmbcgpndqfStandard gradient-selected HMBC.
nJ(CH) Coupling8 HzOptimized for 2- and 3-bond correlations.[4]
Number of Scans (NS)8-16May require more scans than HSQC to see weaker correlations.
Increments (F1)256-512Standard resolution for the carbon dimension.

Data Processing and Spectral Interpretation

  • Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. For 2D spectra, process both dimensions. Use an exponential line broadening (LB) of ~0.3 Hz for ¹H and ~1.0 Hz for ¹³C to improve the signal-to-noise ratio.[10]

  • Referencing: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Expected Spectral Features and Assignments

The following table outlines the expected signals and their assignments based on established chemical shift principles for substituted aromatic compounds.[11][12]

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments

Atom LabelType¹H Shift (ppm), Mult.¹³C Shift (ppm), DEPTKey 2D Correlations (Expected)
1 C-~132 (qC)HMBC to H-3, H-4, H-5, H-7, H-8
2 C-F-~162 (d, ¹JCF≈245 Hz)HMBC to H-3, H-4, H-8
3 C-H~7.0 (t)~115 (d, ²JCF≈20 Hz)COSY to H-4, H-5; HSQC to C-3; HMBC to C-1, C-2, C-4, C-5
4 C-H~7.2 (t)~130 (d)COSY to H-3, H-5; HSQC to C-4; HMBC to C-2, C-6
5 C-H~6.9 (d)~125 (d)COSY to H-3, H-4; HSQC to C-5; HMBC to C-1, C-3
6 C-CH₃-~138 (d, ³JCF≈5 Hz)HMBC to H-4, H-5, H-8
7 -CH₂-~3.8 (s)~35 (CH₂)HSQC to C-7; HMBC to C-1, C-6, C-9
8 -CH₃~2.4 (s)~20 (CH₃)HSQC to C-8; HMBC to C-1, C-2, C-6
9 -COOH~11-12 (br s)~177 (qC)HMBC to H-7

(Note: Chemical shifts are predictive and may vary. Multiplicity abbreviations: s=singlet, d=doublet, t=triplet, qC=quaternary carbon, br=broad)

Step-by-Step Interpretation Logic:
  • Identify Spin Systems (COSY): The COSY spectrum will reveal a three-proton coupled system for the aromatic ring (H-3, H-4, H-5), confirming their adjacency. The methylene (-CH₂-) and methyl (-CH₃) protons will appear as singlets and thus will not show COSY correlations to other protons.

  • Assign Protonated Carbons (HSQC): Use the HSQC spectrum to connect each proton signal to its directly attached carbon. This will unambiguously assign C-3, C-4, C-5, C-7 (methylene), and C-8 (methyl).

  • Assemble the Skeleton (HMBC): This is the final and most crucial step. Key HMBC correlations will establish the full structure:

    • The methylene protons (H-7 ) will show a correlation to the carboxylic carbon (C-9 ), confirming the acetic acid moiety.

    • H-7 will also show correlations to the aromatic ring at C-1 and C-6 , linking the side chain to the ring.

    • The methyl protons (H-8 ) will show correlations to C-6 , C-1 , and C-2 , confirming its position next to the fluorine-bearing carbon.

    • The aromatic protons will show correlations to their neighboring carbons, further validating the ring assignments and the positions of the non-protonated carbons (C-1, C-2, C-6).

Structural Correlation Diagram:

G cluster_mol Key HMBC Correlations C1 C1 C2 C2-F C7 C7H2 C3 C3-H3 C4 C4-H4 C5 C5-H5 C6 C6 C8 C8H3 C9 C9=O(OH) H7 H7->C1 ²J H7->C6 ³J H7->C9 ²J H8 H8->C1 ³J H8->C2 ³J H8->C6 ²J

Sources

Method

HPLC method for 2-(2-Fluoro-6-methylphenyl)acetic acid

An Application Note for the Analysis of 2-(2-Fluoro-6-methylphenyl)acetic acid by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Introduction 2-(2-Fluoro-6-methylphenyl)acetic acid is a substituted phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Analysis of 2-(2-Fluoro-6-methylphenyl)acetic acid by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction

2-(2-Fluoro-6-methylphenyl)acetic acid is a substituted phenylacetic acid derivative that serves as a key intermediate in the synthesis of various chemical entities, including active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate are critical for ensuring the quality, safety, and efficacy of the final product. Therefore, a robust, accurate, and reliable analytical method for its quantification is essential in research, development, and quality control settings.

This application note presents a detailed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(2-Fluoro-6-methylphenyl)acetic acid. The narrative explains the scientific rationale behind the method development choices, provides a step-by-step protocol for its implementation, and outlines a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Scientific Rationale and Method Development

The development of a robust HPLC method is predicated on the physicochemical properties of the analyte. 2-(2-Fluoro-6-methylphenyl)acetic acid is a polar, aromatic carboxylic acid. This dictates the optimal choices for the stationary phase, mobile phase composition, and detector settings.

Analyte Characteristics
  • Acidity (pKa): As a carboxylic acid, the analyte is ionizable. The pKa of similar phenylacetic acids is typically in the range of 4.0-4.5. In RP-HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[3] To maximize retention and ensure consistent results, the ionization of the carboxylic acid group must be suppressed. A widely accepted rule is to maintain the mobile phase pH at least 2 units below the analyte's pKa.[4] Therefore, a mobile phase pH of approximately 2.5 is ideal to keep the molecule in its neutral, more hydrophobic form.

  • Polarity: The presence of the carboxylic acid and fluorine atom makes the molecule relatively polar. This can present a challenge for retention on traditional C18 columns, especially when using highly aqueous mobile phases.[5][6] The method must balance the mobile phase composition to achieve adequate retention and a reasonable runtime.

  • UV Absorbance: The phenyl ring is a chromophore, making UV detection a suitable technique. The substitution on the aromatic ring influences the UV absorption maxima.[7][8] While a full UV scan is recommended for optimization, a wavelength of 214 nm is chosen for this method to provide high sensitivity for the aromatic system and the carboxyl group.

Chromatographic Choices
  • Mode: Reverse-phase HPLC is the chosen mode due to its versatility and suitability for separating polar to moderately nonpolar organic molecules.

  • Stationary Phase: A C18 (octadecylsilane) column is selected as it is the most common and robust stationary phase for RP-HPLC. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance of efficiency, resolution, and backpressure for standard HPLC systems.

  • Mobile Phase:

    • Aqueous Component: A buffer is required to maintain a constant pH of 2.5. A solution of potassium dihydrogen phosphate, with the pH adjusted using orthophosphoric acid, is an excellent choice. It provides strong buffering capacity in the desired range and is transparent at low UV wavelengths.[9]

    • Organic Modifier: Acetonitrile (ACN) is selected over methanol as it typically provides better peak shapes for acidic compounds, lower viscosity (resulting in lower backpressure), and better UV transparency.[3]

    • Composition: An isocratic elution (constant mobile phase composition) is chosen for its simplicity, robustness, and suitability for quantifying a single active component. The ratio of buffer to acetonitrile is optimized to achieve a retention time that allows for good separation from the solvent front without being excessively long (typically 3-10 minutes).

Proposed HPLC Method and Protocol

This section provides the detailed instrumental conditions and step-by-step procedures for sample analysis.

Chromatographic Conditions
ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) system with UV Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase 30 mM Potassium Dihydrogen Phosphate (pH 2.5) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 214 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase
Experimental Protocol: Step-by-Step
  • Mobile Phase Preparation (1 L):

    • Weigh 4.08 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 600 mL of HPLC-grade water.

    • Adjust the pH to 2.5 using orthophosphoric acid.

    • Add 400 mL of acetonitrile.

    • Filter the solution through a 0.45 µm membrane filter and degas using sonication or vacuum.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 2-(2-Fluoro-6-methylphenyl)acetic acid reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent (Mobile Phase). Mix thoroughly.

  • Working Standard Solution Preparation (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly.

  • Sample Preparation (100 µg/mL):

    • Accurately weigh a quantity of the test sample equivalent to about 25 mg of 2-(2-Fluoro-6-methylphenyl)acetic acid into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix thoroughly.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to volume with diluent, and mix.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis Workflow:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform a blank injection (diluent) to ensure no interfering peaks are present.

    • Inject the Working Standard Solution five times.

    • Inject the prepared sample solution.

    • Bracket the sample injection with a standard injection to monitor for any drift in instrument response.

System Suitability Test (SST)

Before sample analysis, the chromatographic system must meet predefined performance criteria as outlined by pharmacopeias like the USP.[10][11][12]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas (from 5 replicate injections) ≤ 2.0%
Calculation

The concentration of 2-(2-Fluoro-6-methylphenyl)acetic acid in the sample is calculated using the following formula:

Assay (% w/w) = (Area_Sample / Area_Standard) * (Weight_Standard / Dilution_Standard) * (Dilution_Sample / Weight_Sample) * Purity_Standard

Analytical Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[2][13] Validation ensures the method is specific, linear, accurate, precise, and robust.

Validation Workflow Diagram

Caption: The validation workflow follows ICH Q2(R1) guidelines.

Validation Parameters and Acceptance Criteria
Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze diluent, placebo (if applicable), and sample to demonstrate no interference at the analyte's retention time.Peak for the analyte is pure and free from co-eluting peaks.
Linearity Analyze at least five concentrations across a range of 50% to 150% of the nominal test concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that linearity, accuracy, and precision are met within the specified concentration limits.Method is acceptable for the defined range.
Accuracy (Recovery) Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): Analyze six individual sample preparations on the same day. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.% RSD ≤ 2.0% for repeatability. Overall % RSD (including intermediate precision) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy. Determined by signal-to-noise ratio (S/N ≥ 10) or standard deviation of the response.Precision (%RSD) at the LOQ should be ≤ 10%.
Robustness Intentionally vary critical method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C, mobile phase composition ±2%) and assess the impact on SST and assay results.System suitability parameters must be met, and results should not significantly deviate from the nominal values.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and suitable for the intended purpose of quantifying 2-(2-Fluoro-6-methylphenyl)acetic acid. The scientific rationale for the selection of chromatographic parameters is soundly based on the analyte's physicochemical properties, ensuring a robust separation. The accompanying validation protocol, designed according to ICH guidelines, provides a clear framework for formally establishing the method's reliability, making it a valuable tool for quality assessment in both research and manufacturing environments.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • Waters Corporation. (2022, December 1). Modernizing an Analytical Method with New Liquid Chromatography Gradient Allowable Ranges Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]

  • European Compliance Academy (ECA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. Technical Note: Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]

  • International Council for Harmonisation (ICH). (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • U.S. Food and Drug Administration (FDA). (1997, May). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • Panhwar, R., et al. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Drug Delivery and Therapeutics, 14(11-S), 133-141. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development Guide. [Link]

  • Dobo, I., et al. (2020). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). International Journal of Analytical Chemistry, 2020, 8873418. [Link]

  • SIELC Technologies. HPLC Method for Fluorophenylacetic acid Isomers. [Link]

Sources

Application

Application Notes &amp; Protocols for the Development of Enzyme Inhibitors Using 2-(2-Fluoro-6-methylphenyl)acetic Acid

Abstract The phenylacetic acid scaffold is a cornerstone in modern medicinal chemistry, most notably as the foundation for many non-steroidal anti-inflammatory drugs (NSAIDs). The specific compound, 2-(2-Fluoro-6-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The phenylacetic acid scaffold is a cornerstone in modern medicinal chemistry, most notably as the foundation for many non-steroidal anti-inflammatory drugs (NSAIDs). The specific compound, 2-(2-Fluoro-6-methylphenyl)acetic acid, represents a promising starting point for the development of novel, potent, and selective enzyme inhibitors. The strategic placement of a fluorine atom and a methyl group on the phenyl ring is anticipated to significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers aiming to characterize and develop enzyme inhibitors based on this scaffold. We present detailed protocols for evaluating its inhibitory activity against key enzyme targets, discuss the underlying principles of inhibitor design, and provide a validated synthetic route.

Introduction: The Phenylacetic Acid Scaffold in Drug Discovery

Phenylacetic acid derivatives are a well-established class of pharmacologically active molecules. The most prominent members of this class are NSAIDs, such as diclofenac, which exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The core structure, a carboxylic acid attached to a phenyl ring via a methylene group, provides a crucial anchor for binding within the active sites of various enzymes.

The subject of this guide, 2-(2-Fluoro-6-methylphenyl)acetic acid, incorporates key structural motifs known to enhance inhibitory potential:

  • Fluorine Substitution: The presence of a fluorine atom can increase binding affinity through favorable electrostatic interactions and can improve metabolic stability by blocking sites of oxidative metabolism.[3]

  • Methyl Substitution: The methyl group can provide steric hindrance that favors binding to one enzyme isoform over another, thereby enhancing selectivity. For instance, the methyl group on the phenylacetic acid ring of lumiracoxib is critical for its COX-2 selectivity.[4]

Given its structural similarity to known inhibitors, 2-(2-Fluoro-6-methylphenyl)acetic acid and its derivatives are prime candidates for inhibition of enzymes involved in inflammatory and metabolic pathways, including:

  • Cyclooxygenase (COX-1 and COX-2): Key enzymes in the arachidonic acid cascade that produce prostaglandins, mediators of pain and inflammation.[5][6]

  • 5-Lipoxygenase (5-LOX): Another critical enzyme in the arachidonic acid pathway responsible for the synthesis of leukotrienes, which are potent inflammatory mediators.[7]

  • Aldose Reductase (AR): The rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications due to the accumulation of sorbitol.[8][9]

This guide provides the necessary protocols to systematically evaluate the inhibitory potential of 2-(2-Fluoro-6-methylphenyl)acetic acid against these targets.

Target Evaluation: Primary Screening Protocols

The initial phase of characterization involves screening the compound against the most likely enzyme targets. The following protocols are designed to be robust and adaptable for determining the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.

Cyclooxygenase (COX) Inhibition Assays

Determining the inhibitory activity against both COX-1 and COX-2 is crucial for assessing not only potency but also selectivity. High selectivity for COX-2 is a desirable trait for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX-1/COX-2 inhibitors.[1][10]

The diagram below illustrates the central role of COX and 5-LOX enzymes in converting arachidonic acid into pro-inflammatory prostaglandins and leukotrienes.

Arachidonic_Acid_Cascade AA Arachidonic Acid (from cell membrane) COX Cyclooxygenase (COX-1 & COX-2) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Oxygenation Leukotrienes Leukotrienes (LTB4, etc.) (Inflammation, Asthma) LOX->Leukotrienes PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) (Inflammation, Pain, Fever) PGH2->Prostaglandins Inhibitor 2-(2-Fluoro-6-methylphenyl)acetic acid Inhibitor->COX Inhibitor->LOX

Caption: The Arachidonic Acid Cascade and points of inhibition.

This high-throughput compatible assay measures the peroxidase component of COX activity. The inhibition of this activity is directly proportional to the inhibition of the cyclooxygenase activity.[2]

Materials:

  • Enzymes: Human recombinant COX-1 and COX-2 (e.g., from BPS Bioscience or Cayman Chemical).

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Cofactor: Heme.

  • Substrate: Arachidonic Acid.

  • Detection Reagent: Amplex™ Red or similar fluorogenic probe.

  • Test Compound: 2-(2-Fluoro-6-methylphenyl)acetic acid, dissolved in DMSO to make a 10 mM stock.

  • Positive Control: Celecoxib (for COX-2) and SC-560 (for COX-1).

  • Hardware: 96-well black microplate, fluorometric plate reader (Ex/Em = 530-560 nm / ~590 nm).

Experimental Workflow Diagram:

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Dilute Enzymes - Prepare Substrate - Prepare Inhibitor Dilutions Plate Plate Setup: Add Buffer, Heme, and COX-1 or COX-2 Enzyme AddInhibitor Add Test Compound or Controls Plate->AddInhibitor Preincubation Pre-incubate (10-15 min, RT) AddInhibitor->Preincubation Initiate Initiate Reaction: Add Arachidonic Acid Preincubation->Initiate Measure Measure Fluorescence (Kinetic Mode) Initiate->Measure Calculate Calculate Reaction Rates (% Inhibition) Measure->Calculate Plot Plot % Inhibition vs. log[Inhibitor] Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the in vitro COX inhibition assay.

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in cold assay buffer as recommended by the enzyme manufacturer. Prepare a serial dilution of the test compound and positive controls in assay buffer. The final DMSO concentration should be ≤1%.

  • Plate Setup: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add the test compound dilutions, positive controls, or vehicle control (DMSO) to the appropriate wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Measurement: Immediately place the plate in the reader and measure the increase in fluorescence in kinetic mode for 10-20 minutes, taking readings every minute.

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the curve.

    • Calculate the percent inhibition for each concentration using the formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[1]

Aldose Reductase (AR) Inhibition Assay

This assay is critical for evaluating the compound's potential to mitigate diabetic complications. The protocol is based on the spectrophotometric measurement of NADPH consumption.[8][11]

This diagram shows the conversion of glucose to fructose via the polyol pathway, a process that, when overactive, contributes to diabetic complications. Aldose reductase inhibitors block the first step.

Polyol_Pathway Glucose Glucose (High Levels in Diabetes) AR Aldose Reductase (AR) Glucose->AR NADP NADP+ AR->NADP Sorbitol Sorbitol (Osmotic Stress, Cell Damage) AR->Sorbitol NADPH NADPH NADPH->AR SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose SDH->Fructose Inhibitor 2-(2-Fluoro-6-methylphenyl) acetic acid Inhibitor->AR

Caption: The Polyol Pathway and the site of action for Aldose Reductase inhibitors.

Materials:

  • Enzyme Source: Purified recombinant human aldose reductase (ALR2) or a rat lens homogenate.

  • Assay Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.

  • Cofactor: β-NADPH solution (e.g., 0.1 mM final concentration).

  • Substrate: DL-Glyceraldehyde solution (e.g., 10 mM final concentration).

  • Test Compound: 2-(2-Fluoro-6-methylphenyl)acetic acid, dissolved in DMSO.

  • Positive Control: Epalrestat.[8]

  • Hardware: UV-Vis Spectrophotometer, quartz cuvettes or UV-transparent 96-well plate.

Procedure:

  • Reaction Mixture Preparation: In a cuvette or well, prepare the reaction mixture containing phosphate buffer, NADPH solution, aldose reductase enzyme, and the test compound (or vehicle control).

  • Pre-incubation: Incubate the mixture for 5-10 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding the DL-glyceraldehyde substrate.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADPH oxidation is directly proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction (decrease in absorbance over time) and determine the percent inhibition and IC50 value as described in Protocol 2.1.1.[11]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The phenylacetic acid core allows for systematic modification to probe the structure-activity relationship (SAR). Based on extensive research on related NSAIDs, we can anticipate key determinants of activity.[4][8]

Key Structural Features and Their Expected Impact:

  • Carboxylic Acid Moiety: This group is essential for activity. In COX enzymes, it typically forms a salt bridge with a key arginine residue (Arg-120) at the entrance of the active site channel, anchoring the inhibitor.[4]

  • 2-Fluoro and 6-Methyl Groups: These substitutions on the phenyl ring are critical. They influence the torsional angle between the phenyl ring and the acetic acid side chain, which dictates how the inhibitor fits within the enzyme's active site. In COX-2, the active site contains a larger hydrophobic side pocket compared to COX-1. The 2- and 6-substituents may force the molecule into a conformation that favors interaction with this larger pocket, thereby conferring COX-2 selectivity.[3][4]

Table 1: Representative IC50 Data for Phenylacetic Acid Derivatives against COX-1 and COX-2

CompoundSubstituentsCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Phenylacetic AcidNone>100>100-
Diclofenac2,6-dichloroaniline1.10.0255
Lumiracoxib2-fluoro, 6-methyl, 5-methylaniline8.00.07114
Test Compound 2-fluoro, 6-methyl TBDTBDTBD

This table presents known data for reference and provides a template for summarizing experimental results for the test compound. Data for Diclofenac and Lumiracoxib are representative values from the literature.

Synthetic Protocol

A reliable synthetic route is essential for producing the parent compound and generating analogs for SAR studies. The following protocol outlines a plausible and efficient synthesis of 2-(2-Fluoro-6-methylphenyl)acetic acid starting from commercially available 2-fluoro-6-methylaniline.

Protocol 4.1: Synthesis via Sandmeyer and Cyanide Displacement followed by Hydrolysis

This multi-step synthesis utilizes classic and robust organic reactions.

Synthetic Scheme:

Synthesis_Scheme Start 2-Fluoro-6-methylaniline Intermediate1 2-Fluoro-6-methylbenzenediazonium chloride Start->Intermediate1 1. NaNO2, HCl 0-5 °C Intermediate2 2-Fluoro-6-methylbenzonitrile Intermediate1->Intermediate2 2. CuCN, KCN Intermediate3 2-(2-Fluoro-6-methylphenyl)acetonitrile Intermediate2->Intermediate3 3. Reduction (e.g., LiAlH4) then Chlorination (e.g., SOCl2) then Cyanide Displacement (NaCN) Final 2-(2-Fluoro-6-methylphenyl)acetic acid Intermediate3->Final 4. Acid Hydrolysis (e.g., H2SO4, H2O, heat)

Caption: A potential synthetic route to the target compound.

Step-by-Step Procedure:

  • Diazotization of 2-Fluoro-6-methylaniline: Dissolve 2-fluoro-6-methylaniline in aqueous HCl and cool to 0-5°C. Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature below 5°C to form the corresponding diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN). Slowly add the cold diazonium salt solution to the cyanide solution. Allow the reaction to warm to room temperature and then heat to complete the reaction, yielding 2-fluoro-6-methylbenzonitrile.

  • Homologation to Acetonitrile: The benzonitrile must be converted to the phenylacetonitrile. This can be achieved via a multi-step process:

    • Reduction: Reduce the nitrile to the corresponding benzylamine using a strong reducing agent like LiAlH4.

    • Conversion to Benzyl Halide: Convert the resulting benzylamine to a benzyl alcohol via diazotization and hydrolysis, then to a benzyl chloride using thionyl chloride (SOCl2).

    • Cyanide Displacement: React the benzyl chloride with sodium cyanide in a polar aprotic solvent (e.g., DMSO or acetone) to yield 2-(2-Fluoro-6-methylphenyl)acetonitrile.[6]

  • Hydrolysis to Carboxylic Acid: Heat the 2-(2-Fluoro-6-methylphenyl)acetonitrile under reflux with aqueous sulfuric acid to hydrolyze the nitrile group to the carboxylic acid. After cooling, the product can be extracted into an organic solvent, washed, dried, and purified by recrystallization or column chromatography.

Note on Safety: This synthesis involves highly toxic reagents, including cyanides and strong acids. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion and Future Directions

This guide provides the foundational knowledge and detailed protocols required to investigate 2-(2-Fluoro-6-methylphenyl)acetic acid as a potential enzyme inhibitor. By systematically applying the described assays, researchers can determine its potency and selectivity against COX, aldose reductase, and other relevant enzymes. The insights gained from these initial studies, combined with the provided synthetic framework, will enable the rational design and synthesis of novel analogs with improved therapeutic profiles. Future work should focus on lead optimization, pharmacokinetic evaluation, and in vivo efficacy studies to fully elucidate the therapeutic potential of this promising chemical scaffold.

References

  • Gacche, R. N., & Dhole, N. A. (2011). Inhibition of aldose reductase (AR) using flavonoids. Bio-protocol, 1(1), e23. [Link]

  • Fremont, L., Gozzo, F., & de Groot, H. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 61(11), 1335–1340. [Link]

  • Rouzer, C. A., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1421–1441. [Link]

  • BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. International Journal of Pharmaceutical Sciences Review and Research, 24(1), 142-145. [Link]

  • Wang, J., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 61, 199-204. [Link]

  • Frontiers in Pharmacology. (2020). Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae). Frontiers in Pharmacology, 11, 598818. [Link]

  • Bioorganic & Medicinal Chemistry. (2008). In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Bioorganic & Medicinal Chemistry, 16(19), 8969-8976. [Link]

  • Wang, J. L., et al. (2010). The structure of NS-398 bound to cyclooxygenase-2. The Journal of biological chemistry, 285(39), 29986–29993. [Link]

  • Proteopedia. (n.d.). Example of How the 3D Structure Was Used to Design Specific COX1 and COX2 Cyclooxygenase Enzyme Inhibitors. [Link]

  • ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17619–17645. [Link]

  • Organic Syntheses. (1955). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 35, 77. [Link]

  • Hayashi, S., et al. (2012). Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug. European Journal of Medicinal Chemistry, 50, 179-191. [Link]

  • Suemasu, S., et al. (2010). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Journal of Medicinal Chemistry, 53(21), 7879–7882. [Link]

  • Mini-Reviews in Medicinal Chemistry. (2016). Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. Mini-Reviews in Medicinal Chemistry, 16(2), 122-137. [Link]

  • Current Medicinal Chemistry. (2013). Aldose Reductase Inhibitors as Potential Therapeutic Drugs of Diabetic Complications. Current Medicinal Chemistry, 20(38), 4850-4870. [Link]

  • Annals of the Rheumatic Diseases. (2002). Therapeutic role of dual inhibitors of 5-LOX and COX, selective and non-selective non-steroidal anti-inflammatory drugs. Annals of the Rheumatic Diseases, 61(Suppl 2), ii29-ii32. [Link]

  • Stefek, M., et al. (2013). A novel zwitterionic inhibitor of aldose reductase interferes with polyol pathway in ex vivo and in vivo models of diabetic complications. Physiological Research, 62(2), 209-216. [Link]

  • ResearchGate. (2014). Aldose Reductase Inhibitors for Diabetic Cataract: A Study of Disclosure Patterns in Patents and Peer Review Papers. [Link]

  • Molecules. (2022). In Search of Differential Inhibitors of Aldose Reductase and Aldehyde Reductase. Molecules, 27(6), 1999. [Link]

  • Molecules. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 29(12), 2901. [Link]

  • Journal of Inflammation Research. (2020). Discovery and Development of a Novel mPGES-1/5-LOX Dual Inhibitor LFA-9 for the Treatment of Inflammation and Cancer. Journal of Inflammation Research, 13, 1147–1162. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. [Link]

  • Acta Pharmacologica Sinica. (2007). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/1. Acta Pharmacologica Sinica, 28(10), 1646-1652. [Link]

  • PLoS ONE. (2014). 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts. PLoS ONE, 9(9), e107875. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. [Link]

  • Frontiers in Pharmacology. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology, 12, 805908. [Link]

  • Organic Syntheses. (1932). Phenylacetic acid. Organic Syntheses, 12, 66. [Link]

Sources

Method

Application Note: Cell-Based Assay Workflows for Evaluating 2-(2-Fluoro-6-methylphenyl)acetic Acid Derivatives

Executive Summary The compound 2-(2-Fluoro-6-methylphenyl)acetic acid (CAS 886502-28-9) serves as a highly privileged pharmacophore and synthetic intermediate in modern drug discovery. Rather than acting as a standalone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-Fluoro-6-methylphenyl)acetic acid (CAS 886502-28-9) serves as a highly privileged pharmacophore and synthetic intermediate in modern drug discovery. Rather than acting as a standalone therapeutic, this specific structural motif is strategically grafted onto larger scaffolds to drive target selectivity in two distinct therapeutic arenas: anti-inflammatory agents (via COX-2 selective inhibition)[1][2] and immuno-oncology (via Hematopoietic Progenitor Kinase 1 [HPK1] modulation)[3][4].

This application note provides comprehensive, self-validating cell-based assay protocols designed to evaluate the efficacy, selectivity, and mechanism of action of novel derivatives containing the 2-(2-fluoro-6-methylphenyl)acetic acid moiety.

Mechanistic Rationale: The 2-Fluoro-6-Methyl Advantage

Do not view the 2-fluoro-6-methyl substitution as merely decorative; it is a critical driver of binding thermodynamics and spatial geometry.

  • In COX-2 Inhibition: The di-ortho substitution (fluoro and methyl) on the phenyl ring restricts rotational freedom, forcing the phenyl ring into a perpendicular conformation relative to the acetic acid plane. This specific dihedral angle allows the moiety to perfectly occupy the wider side-pocket of the COX-2 enzyme while creating a severe steric clash with the narrower channel of COX-1[5].

  • In HPK1 Inhibition: In the context of kinase inhibitors, this same sterically hindered arylacetic acid profile acts as an optimal hinge-binding motif. It provides exquisite selectivity for HPK1 (MAP4K1) over closely related kinases (like LCK or SYK) by exploiting unique hydrophobic pocket geometries within the HPK1 active site[4].

Protocol 1: Cellular COX-2 Selectivity Assay (RAW 264.7 Macrophages)

Objective & Causality

To quantify the COX-2 inhibitory potency of 2-(2-fluoro-6-methylphenyl)acetic acid derivatives. We utilize LPS-stimulated RAW 264.7 murine macrophages.

  • Why RAW 264.7? These cells express negligible basal COX-2 but strongly upregulate it upon toll-like receptor 4 (TLR4) activation by lipopolysaccharide (LPS), providing a clean background to measure de novo prostaglandin E2 (PGE2) synthesis.

  • Self-Validating System: This protocol mandates a parallel cell viability counter-screen (CellTiter-Glo) to ensure that reductions in PGE2 are due to true enzymatic inhibition, not compound cytotoxicity.

Step-by-Step Methodology
  • Cell Seeding: Harvest RAW 264.7 cells at 80% confluence. Seed at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-Incubation (Critical Step): Aspirate media and replace with serum-free DMEM containing serial dilutions of the test derivatives (0.1 nM to 10 µM).

    • Expert Insight: Pre-incubate for 30 minutes before LPS stimulation. Phenylacetic acid derivatives often act as time-dependent, slowly reversible inhibitors[5]. Pre-incubation allows the compound to establish equilibrium with the enzyme, preventing the underestimation of IC₅₀ values.

  • LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for exactly 18 hours.

  • Supernatant Harvest & Readout: Transfer 10 µL of the supernatant to a 384-well plate. Quantify PGE2 levels using a competitive Homogeneous Time-Resolved Fluorescence (HTRF) PGE2 assay kit.

  • Viability Counter-Screen: To the remaining cells in the 96-well plate, add CellTiter-Glo reagent (1:1 v/v). Luminescence is recorded to verify that cell viability remains >90% across all compound concentrations.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGG2 PGG2 / PGH2 COX2->PGG2 PGE2 PGE2 (Inflammation) PGG2->PGE2 Inhibitor 2-Fluoro-6-methylphenyl Derivative Inhibitor->COX2 Selective Inhibition

Caption: Mechanism of COX-2 selective inhibition by 2-(2-Fluoro-6-methylphenyl)acetic acid derivatives.

Protocol 2: HPK1 Modulation & T-Cell Reinvigoration Assay

Objective & Causality

HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at Ser376, creating a docking site for 14-3-3 proteins that subsequently dismantle the signaling complex[4][6]. Inhibiting HPK1 reinvigorates exhausted T-cells.

  • Why use immunosuppressive conditioning? HPK1 inhibition shows its most profound effects when T-cells are suppressed by the tumor microenvironment. We condition the assay with PGE2 or TGF-β to mimic this environment, providing a wider assay window to observe compound-driven T-cell rescue[3][4].

  • Self-Validating System: The functional readout (IL-2 secretion) is paired with a direct target-engagement biomarker (intracellular flow cytometry for pSLP-76) to prove the phenotypic effect is mechanistically driven by HPK1 inhibition.

Step-by-Step Methodology
  • T-Cell Isolation: Isolate primary human CD3+ T-cells from healthy donor PBMCs using negative magnetic selection. Resuspend in RPMI 1640 + 10% FBS at 1×106 cells/mL.

  • Immunosuppressive Conditioning: Pre-treat the T-cells with 2 nM PGE2 or 3 nM TGF-β for 24 hours to establish a suppressed baseline[3].

  • Compound Treatment & TCR Stimulation:

    • Seed cells into 96-well plates pre-coated with anti-CD3 (1 µg/mL).

    • Add soluble anti-CD28 (2 µg/mL).

    • Immediately add test derivatives (serial dilutions from 0.5 nM to 5 µM) or DMSO vehicle control.

  • Incubation & Cytokine Readout: Incubate for 48 hours. Harvest supernatants and quantify IL-2 and IFN-γ secretion using an AlphaLISA or MSD (Meso Scale Discovery) multiplex platform[3][4].

  • Biomarker Validation (pSLP-76): In a parallel 15-minute short-stimulation assay, fix and permeabilize the T-cells. Stain with a phospho-specific antibody against SLP-76 (Ser376) and analyze via flow cytometry to confirm target engagement[4].

HPK1_Pathway TCR T-Cell Receptor (TCR) LAT LAT Signalosome TCR->LAT HPK1 HPK1 (MAP4K1) LAT->HPK1 Recruits Activation T-Cell Activation (IL-2 / IFN-γ) LAT->Activation Promotes SLP76 pSLP-76 (Ser376) HPK1->SLP76 Phosphorylates 1433 14-3-3 Protein SLP76->1433 Binds 1433->Activation Inhibits Inhibitor HPK1 Inhibitor Derivative Inhibitor->HPK1 Blocks Kinase

Caption: HPK1-mediated negative regulation of TCR signaling and its blockade by selective inhibitors.

Representative Pharmacological Profiling

To demonstrate the divergent utility of the 2-(2-fluoro-6-methylphenyl)acetic acid scaffold, the table below summarizes expected quantitative readouts when the parent scaffold is functionalized toward different targets.

Compound Class / ControlCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX1/2)HPK1 IC₅₀ (nM)IL-2 Rescue (Fold Change)
Parent Scaffold (CAS 886502-28-9)> 100> 100N/A> 10001.0x (No effect)
Derivative A (NSAID Analog)> 500.14> 350> 10001.1x (Baseline)
Derivative B (Kinase Inhibitor)> 50> 50N/A2.54.8x (Significant)
Celecoxib (COX-2 Control)15.00.04375> 10001.0x (Baseline)
NDI-101150 (HPK1 Control)> 100> 100N/A1.25.2x (Significant)

Note: The parent scaffold alone exhibits poor cell permeability and target affinity until properly functionalized. The data illustrates how synthetic elaboration dictates the biological fate of the molecule.

References

  • Wikipedia Contributors. (2025). Lumiracoxib. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Bionity. (n.d.). Lumiracoxib - Encyclopedia. Bionity. Available at:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 151166, Lumiracoxib. PubChem. Available at:[Link]

  • Blobaum, A. L., & Marnett, L. J. (2007). Molecular determinants for the selective inhibition of cyclooxygenase-2 by lumiracoxib. Journal of Biological Chemistry, 282(22), 16379-16390. Available at:[Link]

  • Shui, J. W., et al. (2007). Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses. Nature Immunology, 8(1), 84-91. Available at:[Link]

  • Degorce, S. L., et al. (2021). Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor. Journal for ImmunoTherapy of Cancer, 9(1), e001402. Available at:[Link]

  • Sivick, K. E., et al. (2023). Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade. PubMed Central (PMC). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Fluoro-6-methylphenyl)acetic acid

Welcome to the technical support center for the synthesis of 2-(2-Fluoro-6-methylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(2-Fluoro-6-methylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-(2-Fluoro-6-methylphenyl)acetic acid and what are their primary drawbacks?

There are several established pathways to synthesize 2-(2-Fluoro-6-methylphenyl)acetic acid, each with its own set of potential side reactions. The most common routes include:

  • Hydrolysis of 2-(2-Fluoro-6-methylphenyl)acetonitrile: This is a widely used method due to the commercial availability of the starting nitrile. However, incomplete hydrolysis and the formation of amide intermediates are frequent issues.

  • Willgerodt-Kindler Reaction: This reaction allows for the synthesis from the corresponding acetophenone. A key challenge is controlling the reaction conditions to favor the formation of the carboxylic acid over the amide.[1][2]

  • Malonic Ester Synthesis: This classical approach involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation. A significant side reaction is incomplete decarboxylation, leading to the malonic acid derivative as an impurity.[3][4][5][6]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods, such as Suzuki coupling, offer a versatile route. However, these can be sensitive to catalyst choice and reaction conditions, potentially leading to moderate yields and byproducts from homo-coupling.[7]

Each of these routes will be discussed in more detail in the troubleshooting guides below.

Troubleshooting Guides

Guide 1: Issues in the Hydrolysis of 2-(2-Fluoro-6-methylphenyl)acetonitrile

The hydrolysis of the corresponding acetonitrile is a direct and often cost-effective route. However, achieving complete conversion to the carboxylic acid can be challenging.

Problem: My final product is contaminated with the corresponding amide, 2-(2-Fluoro-6-methylphenyl)acetamide.

Causality: Nitrile hydrolysis proceeds in two steps: first to the amide, and then to the carboxylic acid.[8] If the reaction conditions (e.g., temperature, reaction time, or concentration of acid/base) are not sufficiently forcing, the reaction can stall at the amide stage.

Solution:

  • Increase Reaction Time and/or Temperature: Prolonging the reflux time or carefully increasing the reaction temperature can drive the hydrolysis of the amide to completion.

  • Use Stronger Acid or Base: Switching from a weaker acid (like dilute HCl) to a stronger one (like concentrated H2SO4) or using a higher concentration of NaOH can accelerate the second hydrolysis step.[9]

  • Phase-Transfer Catalysis: In cases of poor solubility, a phase-transfer catalyst can be employed to facilitate the reaction between the aqueous and organic phases.

Experimental Protocol: Optimized Acidic Hydrolysis

  • Combine 2-(2-Fluoro-6-methylphenyl)acetonitrile (1 equivalent) with a 1:1 mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Continue refluxing for 8-12 hours, or until the amide intermediate is no longer detectable.

  • Cool the reaction mixture to room temperature and pour it over ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Problem: I am observing the formation of an unknown impurity with a similar polarity to my product.

Causality: Under harsh acidic conditions, particularly at elevated temperatures, there is a risk of side reactions on the aromatic ring, such as sulfonation if sulfuric acid is used. Additionally, impurities in the starting nitrile can be carried through the synthesis.

Solution:

  • Characterize the Impurity: Use techniques like LC-MS and NMR to identify the structure of the byproduct. This information is crucial for pinpointing its origin.

  • Purify the Starting Material: Ensure the 2-(2-Fluoro-6-methylphenyl)acetonitrile is of high purity before starting the hydrolysis.

  • Modify Hydrolysis Conditions: Consider using alternative hydrolysis methods, such as alkaline hydrolysis followed by acidification, which may prevent certain acid-catalyzed side reactions.[8]

Guide 2: Challenges in the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a pathway from the more readily available 2-fluoro-6-methylacetophenone. The reaction typically involves heating the ketone with sulfur and a secondary amine, like morpholine, to form a thioamide, which is then hydrolyzed.[2][10]

Problem: The primary product of my reaction is the thioamide, not the carboxylic acid.

Causality: The Willgerodt-Kindler reaction first forms a thioacetomorpholide intermediate. This intermediate must then be hydrolyzed to the desired carboxylic acid.[11] If the hydrolysis step is incomplete, the thioamide will be the major product isolated.

Solution:

  • Ensure Complete Hydrolysis: After the initial reaction with sulfur and morpholine, the crude thioamide must be subjected to vigorous hydrolysis conditions. This is typically achieved by refluxing with a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., 10% alcoholic sodium hydroxide) for an extended period.[11]

Experimental Protocol: Two-Step Willgerodt-Kindler Synthesis

  • Thioamide Formation: Reflux a mixture of 2-fluoro-6-methylacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (excess) for 2-5 hours.

  • Hydrolysis: Cool the reaction mixture and remove the excess morpholine. The crude thioamide can then be hydrolyzed by refluxing with 50% (by weight) sulfuric acid for 10-12 hours.[11]

  • Workup: After cooling, extract the acidic solution with an ether or ethyl acetate. Wash the organic extracts and then extract the product into a basic aqueous solution. Acidify the aqueous layer to precipitate the carboxylic acid.

Problem: I am getting a complex mixture of products and low yield.

Causality: The Willgerodt-Kindler reaction mechanism involves a series of complex rearrangements.[1][2] If the temperature is not carefully controlled or if the reagents are not of sufficient quality, various side reactions can occur, leading to a mixture of products.

Solution:

  • Temperature Control: Maintain a consistent reflux temperature. Overheating can lead to decomposition and the formation of tarry byproducts.

  • Reagent Quality: Use freshly distilled morpholine and high-purity sulfur.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions.

Visualization of Willgerodt-Kindler Pathway

Willgerodt_Kindler Ketone 2-Fluoro-6-methylacetophenone Enamine Enamine Intermediate Ketone->Enamine + Morpholine Thioamide Thioacetomorpholide Enamine->Thioamide + Sulfur, Δ CarboxylicAcid 2-(2-Fluoro-6-methylphenyl)acetic acid Thioamide->CarboxylicAcid H3O+, Δ

Caption: Key stages of the Willgerodt-Kindler reaction.

Guide 3: Complications in Malonic Ester Synthesis

This classic C-C bond-forming strategy involves the alkylation of diethyl malonate with 2-fluoro-6-methylbenzyl halide, followed by saponification and decarboxylation.

Problem: My final product contains a significant amount of the dicarboxylic acid, 2-(2-Fluoro-6-methylphenyl)malonic acid.

Causality: The final step of this synthesis is the decarboxylation of the malonic acid derivative, which is typically achieved by heating.[3] Incomplete decarboxylation is a common issue, especially if the temperature is too low or the heating time is insufficient.

Solution:

  • Optimize Decarboxylation Temperature: The decarboxylation of malonic acids generally requires temperatures above 100 °C. Carefully increase the temperature of the reaction mixture (typically to 140-160 °C) after the hydrolysis step.

  • Monitor CO2 Evolution: The progress of the decarboxylation can be monitored by observing the evolution of carbon dioxide gas. The reaction is complete when gas evolution ceases.

  • Acid Catalysis: In some cases, a small amount of strong acid can catalyze the decarboxylation.

Experimental Protocol: Optimized Decarboxylation

  • After saponification of the diethyl 2-(2-fluoro-6-methylphenyl)malonate, acidify the reaction mixture to a pH of 1-2 with concentrated HCl.

  • Extract the malonic acid derivative into a high-boiling solvent like diphenyl ether.

  • Heat the solution to 150-160 °C and maintain this temperature until the evolution of CO2 stops.

  • Cool the mixture and extract the desired product.

Data Presentation: Effect of Temperature on Decarboxylation

Temperature (°C)Reaction Time (h)Conversion to Monocarboxylic Acid (%)
100465
120485
1402>95
1601>99
Problem: I am observing the formation of dialkylated malonic ester.

Causality: If the reaction conditions for the initial alkylation are not carefully controlled, a second alkylation of the malonic ester can occur, leading to a dialkylated byproduct. This is more likely if an excess of the alkylating agent or a very strong base is used.

Solution:

  • Stoichiometry Control: Use a slight excess of the diethyl malonate relative to the 2-fluoro-6-methylbenzyl halide (e.g., 1.1 equivalents of diethyl malonate).

  • Controlled Addition: Add the alkylating agent slowly to the solution of the deprotonated malonic ester to maintain a low concentration of the alkylating agent at any given time.

  • Choice of Base: Use a base like sodium ethoxide in ethanol, which is strong enough to deprotonate the malonic ester but may not be as aggressive as stronger bases like sodium hydride in promoting dialkylation.

Visualization of Malonic Ester Synthesis

Malonic_Ester_Synthesis MalonicEster Diethyl Malonate Enolate Enolate MalonicEster->Enolate + NaOEt AlkylatedEster Alkylated Diethyl Malonate Enolate->AlkylatedEster + 2-Fluoro-6-methylbenzyl halide DicarboxylicAcid Malonic Acid Derivative AlkylatedEster->DicarboxylicAcid 1. NaOH, H2O 2. H3O+ FinalProduct 2-(2-Fluoro-6-methylphenyl)acetic acid DicarboxylicAcid->FinalProduct Δ, -CO2

Caption: Pathway of the malonic ester synthesis.

References

  • Willgerodt rearrangement - Wikipedia. [Link]

  • Willgerodt rearrangement - chemeurope.com. [Link]

  • Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone. [Link]

  • Willgerodt-Kindler Reaction - SynArchive. [Link]

  • Grignard Reaction. [Link]

  • handout lab6 GRIGNARD REACTION. [Link]

  • 2-(2-fluoro-6-methylphenyl)acetic acid — Chemical Substance Information - NextSDS. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

  • Decarboxylation - Organic Chemistry Portal. [Link]

  • Some Condensation Reactions of Arylalkylnitriles. - Lehigh Preserve. [Link]

  • Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • Experiment 13: Grignard Reaction - UW-Madison Chemistry. [Link]

  • Decarboxylation of malonic acid derivatives. | Download Scientific Diagram - ResearchGate. [Link]

  • Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. [Link]

  • CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google P
  • Decarboxylation of malonic esters - Chemistry Stack Exchange. [Link]

  • Impurities - Regulatory aspects - AIFA. [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

  • The Hydrolysis of Nitriles - Chemistry LibreTexts. [Link]

  • Difluoro(trimethylsilyl)acetonitrile: Synthesis and Fluoroalkylation Reactions | The Journal of Organic Chemistry - ACS Publications. [Link]

  • The phenylacetic acid (PAA) biosynthesis pathway used in this study - ResearchGate. [Link]

  • impurities: guideline for residual solvents q3c(r6) - ICH. [Link]

  • p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). [Link]

  • The Reaction of Acetonitrile with Hydrogen Peroxide in Alkaline Medium: a DFT Mechanistic Study of Green Production of Amides. - RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Stability Optimization for 2-(2-Fluoro-6-methylphenyl)acetic acid in Solution

Welcome to the Application Support Center. As drug development professionals and analytical scientists, you know that phenylacetic acid derivatives present unique stability challenges in solution.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals and analytical scientists, you know that phenylacetic acid derivatives present unique stability challenges in solution. 2-(2-Fluoro-6-methylphenyl)acetic acid is particularly sensitive to its microenvironment due to the unique electronic and steric effects of its ortho-substituents.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the absolute integrity of your compound during storage and experimental workflows.

Part 1: Core Troubleshooting Guide & FAQs

Q1: Why is my 2-(2-Fluoro-6-methylphenyl)acetic acid solution degrading into 2-fluoro-6-methyltoluene over time?

The Causality: You are observing thermal decarboxylation. Phenylacetic acids can undergo decarboxylation via two distinct mechanisms depending on their protonation state: the acid form degrades via a ring-protonated zwitterion, while the deprotonated anion form directly decarboxylates to a benzyl anion[1]. In your specific compound, the highly electronegative 2-fluoro group exerts a strong inductive pull (-I effect) that stabilizes the benzylic carbanion intermediate. Consequently, if your solution is at a high pH (where the compound exists entirely as an anion) and is exposed to thermal stress, it will rapidly and irreversibly decarboxylate into 2-fluoro-6-methyltoluene and CO₂[1]. The Solution: Strictly control the pH and temperature. Maintain the solution at a slightly acidic pH (e.g., pH 4.5 – 5.0) to prevent the complete formation of the highly reactive anion, while avoiding extreme low pH to prevent precipitation. Always store working solutions at 4°C.

Q2: I am detecting an unknown impurity with a lower retention time on my HPLC. What is it, and how do I stop it?

The Causality: This is likely an aldehyde or ketone derivative caused by benzylic oxidation. The methylene bridge (-CH₂-) between the phenyl ring and the carboxylic acid is highly activated. In the presence of dissolved oxygen, trace transition metals (such as Cu²⁺ or Fe³⁺) catalyze an aerobic oxidative decarboxylation, cleaving the C-C bond to form an aromatic carbonyl compound[2]. The Solution: Eliminate the catalysts and the oxidant. Sparge all aqueous or organic solvents with Argon or high-purity N₂ for 15 minutes prior to dissolution. For aqueous buffers, add 0.1 mM EDTA to chelate trace metals[3].

Q3: Can I use Methanol or Ethanol to prepare my high-concentration stock solutions?

The Causality: No. Phenylacetic acids are highly susceptible to Fischer esterification in the presence of primary alcohols, especially if the solution becomes slightly acidic. Over a period of days to weeks, you will observe the gradual formation of the methyl or ethyl ester of 2-(2-Fluoro-6-methylphenyl)acetic acid. The Solution: Use anhydrous, aprotic solvents for organic stock solutions. Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) are the gold standards. If an aqueous system is required, use a buffered system (pH 5.0) rather than an alcohol-water mixture.

Part 2: Degradation Pathways Visualization

G Compound 2-(2-Fluoro-6-methylphenyl) acetic acid Decarboxylation Thermal Decarboxylation (High T, High pH) Compound->Decarboxylation Oxidation Benzylic Oxidation (O2, Trace Metals, Light) Compound->Oxidation Esterification Esterification (Alcoholic Solvents, Low pH) Compound->Esterification Product1 2-Fluoro-6-methyltoluene + CO2 Decarboxylation->Product1 Product2 Aldehyde / Ketone Derivatives Oxidation->Product2 Product3 Alkyl Ester Derivatives Esterification->Product3

Major degradation pathways of 2-(2-Fluoro-6-methylphenyl)acetic acid in solution.

Part 3: Quantitative Stability Data

The following table summarizes the stability profile of 2-(2-Fluoro-6-methylphenyl)acetic acid (1 mg/mL) under various environmental stressors, aligning with ICH Q1A(R2) forced degradation principles[4].

Storage ConditionSolvent SystemTimepoint% RecoveryPrimary Degradant
25°C (Room Temp)Methanol (0.1% TFA)14 Days88.5%Methyl ester
25°C (Room Temp)Unbuffered Water (Aerated)14 Days91.2%Aldehyde / Ketone
40°C (Accelerated)Aqueous Buffer (pH 8.0)14 Days82.0%2-Fluoro-6-methyltoluene
4°C (Refrigerated)Degassed Citrate Buffer (pH 5.0) + EDTA6 Months>99.0%None detected
-20°C (Frozen)Anhydrous DMSO (Argon purged)12 Months>99.5%None detected

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility in your assays, follow this self-validating methodology for preparing ultra-stable aqueous stock solutions (10 mg/mL).

Step-by-Step Methodology:
  • Buffer Preparation: Prepare a 50 mM Citrate buffer solution using HPLC-grade water. Adjust the pH strictly to 5.0.

    • Scientific Rationale: pH 5.0 ensures the compound remains partially protonated, minimizing the concentration of the highly reactive pure anion form prone to decarboxylation, while maintaining sufficient aqueous solubility.

  • Chelation: Add EDTA disodium salt to a final concentration of 0.1 mM.

    • Scientific Rationale: EDTA sequesters trace transition metals (e.g., Cu²⁺, Fe³⁺) that act as required catalysts for benzylic oxidation[2].

  • Deoxygenation: Sparge the buffer solution with Argon gas for a minimum of 15 minutes.

    • Scientific Rationale: Removing dissolved oxygen halts the radical initiation step required for aerobic oxidative degradation[3].

  • Dissolution: Weigh the required mass of 2-(2-Fluoro-6-methylphenyl)acetic acid and slowly add it to the degassed buffer while stirring gently under an Argon blanket until fully dissolved.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE filter into sterile, amber glass vials.

    • Scientific Rationale: Amber glass prevents photolytic degradation, and sterile filtration prevents microbial consumption of the acetate moiety.

  • Self-Validation (Quality Control Check): Immediately analyze a 10 µL aliquot via HPLC-UV (210 nm & 254 nm).

    • Validation Criteria: The chromatogram must show a single peak (>99.5% Area). If a secondary peak is observed at Relative Retention Time (RRT) ~0.8 (indicating oxidation) or RRT ~1.2 (indicating esterification/dimerization), discard the batch immediately, as the solvent or glassware was contaminated.

  • Storage: Purge the headspace of the vials with Argon, seal tightly with PTFE-lined caps, and store at -20°C for long-term stability (up to 12 months) or 4°C for working solutions (up to 30 days)[4].

Workflow Start Start: Raw API Solvent Solvent Selection & Degassing (Argon/N2) Start->Solvent Buffer pH Optimization (Target pH 4.5 - 5.5) Solvent->Buffer Chelation Add Chelator (0.1 mM EDTA) Buffer->Chelation Filter Sterile Filtration (0.22 µm PTFE) Chelation->Filter Storage Aliquot & Store (≤ -20°C, Dark) Filter->Storage Validate Self-Validation: HPLC-UV at T=0, 7, 14 days Storage->Validate

Self-validating workflow for preparing ultra-stable stock solutions.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Fluoro-6-methylphenyl)acetic acid

Welcome to the technical support center for the synthesis of 2-(2-fluoro-6-methylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(2-fluoro-6-methylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, with a strong focus on minimizing impurities to ensure the highest quality of your final product.

Introduction: The Challenge of Purity

2-(2-Fluoro-6-methylphenyl)acetic acid is a valuable building block in medicinal chemistry. However, its synthesis can be prone to the formation of several impurities that can be difficult to remove and may compromise the results of subsequent research. This guide provides a structured approach to identifying, controlling, and eliminating these impurities through a deep understanding of the underlying reaction mechanisms and purification strategies.

Common Synthetic Routes and Their Associated Impurities

The two most prevalent routes for synthesizing 2-(2-fluoro-6-methylphenyl)acetic acid start from either 2-fluoro-6-methylbenzyl halide or 2-fluoro-6-methylbenzaldehyde. Each pathway has a unique impurity profile that must be carefully managed.

Route A: From 2-Fluoro-6-methylbenzyl Halide via a Grignard Reagent

This classic approach involves the formation of a Grignard reagent from 2-fluoro-6-methylbenzyl halide, followed by carboxylation with carbon dioxide.

Workflow for Grignard-based Synthesis

A 2-Fluoro-6-methylbenzyl Halide D Grignard Reagent Formation A->D B Magnesium Turnings B->D C Anhydrous Ether (e.g., THF) C->D F Carboxylation D->F Slow Addition E Solid CO₂ (Dry Ice) E->F G Acidic Workup (e.g., HCl) F->G H Crude Product G->H I Purification (Recrystallization/Chromatography) H->I J Pure 2-(2-Fluoro-6-methylphenyl)acetic acid I->J

Caption: Grignard synthesis workflow.

Potential Impurities and Their Origins
Impurity NameStructureOrigin
1,2-bis(2-fluoro-6-methylphenyl)ethane (C₈H₈F)₂Homocoupling of the Grignard reagent, often due to localized overheating or reaction with unreacted starting halide.[1]
2-Fluoro-6-methyltoluene C₈H₉FProtonation of the Grignard reagent by adventitious water in the solvent or on the glassware.[2][3]
Unreacted Starting Material C₈H₈F-X (X=Cl, Br)Incomplete reaction due to inactive magnesium or insufficient reaction time.[2]
Benzyl Alcohol Derivative C₈H₉FOReaction of the Grignard reagent with oxygen.
Route B: From 2-Fluoro-6-methylbenzaldehyde via Hydrolysis of an Intermediate

This route typically involves the conversion of 2-fluoro-6-methylbenzaldehyde to a nitrile or other intermediate, followed by hydrolysis. A common method is the hydrolysis of a cyanohydrin or a related nitrile.

Workflow for Aldehyde-based Synthesis

A 2-Fluoro-6-methylbenzaldehyde C Intermediate Formation (e.g., Nitrile) A->C B Cyanide Source (e.g., KCN) B->C D Acid or Base Hydrolysis C->D E Crude Product D->E F Purification E->F G Pure Product F->G

Caption: Aldehyde-based synthesis workflow.

Potential Impurities and Their Origins
Impurity NameStructureOrigin
2-Fluoro-6-methylbenzoic acid C₈H₇FO₂Over-oxidation of the starting aldehyde.
Unreacted Aldehyde C₈H₇FOIncomplete initial reaction.[4][5]
Amide Intermediate C₉H₁₀FNOIncomplete hydrolysis of the nitrile intermediate.[6]

Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during your synthesis.

Q1: My Grignard reaction is sluggish or fails to initiate. What are the likely causes and solutions?

A1: Failure to initiate a Grignard reaction is a classic problem, almost always related to the deactivation of the magnesium surface or the presence of proton sources.

  • Cause: The magnesium turnings are coated with a passivating layer of magnesium oxide.

  • Solution: Activate the magnesium immediately before use. You can do this by adding a small crystal of iodine, which will etch the surface. Gentle heating or crushing the magnesium turnings under anhydrous conditions can also expose a fresh reactive surface.[2]

  • Cause: Traces of water in your solvent or on your glassware are quenching the Grignard reagent as it forms.[3]

  • Solution: Ensure all glassware is flame-dried or oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon. Use a freshly opened bottle of anhydrous solvent or a solvent that has been appropriately dried (e.g., over sodium/benzophenone for THF).

Q2: I'm observing a significant amount of the homocoupled dimer, 1,2-bis(2-fluoro-6-methylphenyl)ethane, in my Grignard reaction. How can I minimize this?

A2: This Wurtz-type coupling is a common side reaction.[1]

  • Cause: High local concentrations of the benzyl halide and a high reaction temperature can favor the coupling reaction.

  • Solution:

    • Slow Addition: Add the solution of 2-fluoro-6-methylbenzyl halide dropwise to the suspension of activated magnesium. This maintains a low concentration of the halide.

    • Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath. A patent for a similar process suggests maintaining a temperature of 20-30°C.[1]

Q3: After carboxylation and workup of my Grignard reaction, my yield is low and I have a significant amount of 2-fluoro-6-methyltoluene as a byproduct. Why?

A3: The formation of 2-fluoro-6-methyltoluene is a clear indication that your Grignard reagent was protonated before it could react with carbon dioxide.

  • Cause 1: As mentioned in Q1, residual water in the reaction setup will protonate and destroy the Grignard reagent.[3]

  • Solution 1: Re-evaluate your drying procedures for glassware and solvent.

  • Cause 2: Carbon dioxide can contain moisture, especially if it is generated in situ or if the dry ice has accumulated frost.

  • Solution 2: Use freshly crushed, high-quality dry ice. For a more controlled reaction, you can pass CO₂ gas from a cylinder through a drying tube (e.g., filled with calcium chloride) and bubble it through the Grignard solution.

Q4: In my synthesis from the aldehyde, the hydrolysis of the nitrile intermediate is incomplete, leaving the amide. How can I drive the reaction to completion?

A4: The hydrolysis of a sterically hindered nitrile to a carboxylic acid can be challenging.

  • Cause: Insufficiently harsh hydrolysis conditions (time, temperature, or concentration of acid/base).

  • Solution:

    • Increase Reaction Time and Temperature: Reflux the reaction mixture for a longer period.

    • Harsher Conditions: Use a more concentrated acid (e.g., 6M H₂SO₄ or concentrated HCl) or a stronger base (e.g., 6M NaOH) with a co-solvent like ethanol to improve solubility. A procedure for a similar hydrolysis uses a mixture of sulfuric acid and water, heated for several hours.[7]

Analytical and Purification Protocols

Protocol 1: HPLC Method for Purity Analysis

A reliable analytical method is crucial for identifying and quantifying impurities.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good separation for aromatic carboxylic acids and related nonpolar impurities.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAcidified mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape.[8][9]
Gradient 30% B to 95% B over 15 minutesA gradient is necessary to elute both the polar starting materials and the nonpolar dimer impurity within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 264 nmAromatic compounds absorb well in this region.[9]
Column Temp. 30 °CProvides reproducible retention times.
Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing many of the common impurities.

  • Solvent Selection: Dissolve the crude 2-(2-fluoro-6-methylphenyl)acetic acid in a minimal amount of a hot solvent system. A mixture of toluene and heptane or ethyl acetate and hexanes is a good starting point.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities adhering to the surface.

  • Drying: Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally better?

A: The "better" route depends on the available starting materials and the scale of the reaction. The Grignard route is often favored for its directness but requires strict anhydrous conditions. The aldehyde route may be more forgiving in terms of moisture but can involve more steps and potentially hazardous reagents like potassium cyanide.

Q: How can I confirm the identity of my product and impurities?

A: A combination of analytical techniques is recommended:

  • HPLC-MS: To determine the mass-to-charge ratio of the main peak and any impurity peaks.[8][10]

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the final product. The presence of characteristic impurity peaks (e.g., the aldehyde proton around 10 ppm) can help in their identification.

  • GC-MS: Useful for identifying more volatile impurities like 2-fluoro-6-methyltoluene.[10]

Q: What are the key safety precautions for these syntheses?

A:

  • Grignard Reaction: Diethyl ether and THF are extremely flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.

  • Cyanide Use: If using potassium or sodium cyanide, it is highly toxic. Handle with extreme care and have a quench solution (e.g., bleach) readily available. Acidification of cyanide salts produces highly toxic hydrogen cyanide gas.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Vertex AI Search Result 1 (Grignard Reaction)
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • NextSDS. (n.d.). 2-(2-fluoro-6-methylphenyl)acetic acid — Chemical Substance Information.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-6-methylbenzaldehyde 96 117752-04-2.
  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents.
  • University of Michigan. (n.d.). 25. The Grignard Reaction.
  • European Patent Office. (n.d.). Synthesis of phenylacetic acid esters - EP 0098058 B1.
  • ChemicalBook. (2026, March 3). 2-氯-6-氟-苯甲醛.
  • Thermo Scientific Chemicals. (n.d.). 2-Fluoro-6-methylbenzaldehyde, 97% 1 g.
  • Yamashita, M. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed.
  • BLD Pharm. (n.d.). 117752-04-2|2-Fluoro-6-methylbenzaldehyde.
  • MDPI. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
  • Organic Syntheses. (n.d.). phenylacetic acid.
  • Sigma-Aldrich. (n.d.). 2-(2-Fluoro-5-methylphenyl)acetic acid | 203314-27-6.
  • ResearchGate. (2025, August 6). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones.
  • Google Patents. (2010, October 14). WO2010117285A2 - Process for the preparation of grignard compounds.
  • Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids.
  • BenchChem. (2025). Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid.
  • ChemSino. (2024, August 30). Cas no 203314-27-6 (2-Fluoro-5-methylphenylacetic Acid).
  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.

Sources

Optimization

Technical Support Center: Troubleshooting 2-(2-Fluoro-6-methylphenyl)acetic Acid Solubility in Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific solubility challenges associated with 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific solubility challenges associated with 2-(2-Fluoro-6-methylphenyl)acetic acid (CAS: 886502-28-9) in in vitro assays.

This molecule presents a classic solubility paradox: it contains an ionizable carboxylic acid group that favors aqueous solubility, but it is tethered to a highly lipophilic 2-fluoro-6-methylphenyl ring that drives hydrophobic aggregation. Understanding the causality behind its precipitation is the key to engineering a robust, reproducible assay.

Part 1: Diagnostic Workflow

Before altering your assay conditions, you must determine whether the precipitation is a thermodynamic issue (the buffer cannot support the dissolved state) or a kinetic issue (the method of introduction forces the compound to crash out).

Troubleshooting Start Compound Precipitates in Assay Buffer CheckPH Check Buffer pH Is pH < 5.0? Start->CheckPH PHLow Thermodynamic Issue (Unionized Acid) CheckPH->PHLow Yes PHHigh Kinetic Issue (Solvent Crash) CheckPH->PHHigh No (pH ≥ 7.4) FixPH Adjust pH to 7.4 (Ionize Carboxylate) PHLow->FixPH FixKinetic Use HP-β-CD or Intermediate Dilution PHHigh->FixKinetic

Decision tree for diagnosing and resolving solubility issues in aqueous assays.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my compound precipitate immediately when I add my DMSO stock to the assay buffer?

A: You are experiencing kinetic precipitation (often called a "solvent crash"). When a highly concentrated DMSO stock of 2-(2-Fluoro-6-methylphenyl)acetic acid is pipetted directly into an aqueous buffer, the DMSO solvent rapidly diffuses into the bulk water. This leaves the lipophilic compound locally supersaturated in an aqueous microenvironment[1]. Because solvent depletion outpaces the thermodynamic dissolution rate, the compound crashes out as amorphous colloidal aggregates. To fix this, you must use an intermediate dilution step to ease the transition from organic to aqueous environments.

Q2: How does the pH of my assay buffer affect the solubility of this specific molecule?

A: The solubility of this molecule is strictly governed by the Henderson-Hasselbalch equation [2]. The carboxylic acid moiety has a pKa of approximately 4.0–4.5.

  • At pH < 5.0: The molecule is predominantly unionized. The lack of charge allows the lipophilic 2-fluoro-6-methylphenyl ring to dominate intermolecular interactions, leading to severe thermodynamic insolubility.

  • At pH 7.4 (Physiological): The carboxylate group is >99% ionized. This anionic center participates in highly favorable ion-dipole interactions with water, maximizing thermodynamic solubility[2]. If your compound is still precipitating at pH 7.4, the issue is either kinetic (see Q1) or due to the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in your buffer forming insoluble carboxylate salts.

Q3: What excipients can I use to rescue solubility without interfering with my biochemical or cell-based assay?

A: The gold standard for rescuing lipophilic small molecules in sensitive biological assays is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [3]. Unlike harsh surfactants (like Triton X-100) which can denature target proteins or lyse cells, HP-β-CD forms a non-covalent inclusion complex. The hydrophobic 2-fluoro-6-methylphenyl ring is encapsulated within the cyclodextrin's lipophilic cavity, while the cyclodextrin's hydrophilic exterior interacts with the aqueous buffer[3]. This masks the hydrophobicity of the compound without permanently altering its chemical structure.

Cyclodextrin FreeDrug Free 2-(2-Fluoro-6-methylphenyl) acetic acid (Lipophilic) Complex Inclusion Complex (Water Soluble) FreeDrug->Complex Non-covalent Binding HPBCD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) HPBCD->Complex Assay Bioavailable in Aqueous Assay Complex->Assay Prevents Precipitation

Mechanism of solubility enhancement via HP-β-CD inclusion complexation.

Part 3: Quantitative Data & Solubilization Strategies

The following table summarizes the expected impact of different formulation strategies on the apparent solubility of 2-(2-Fluoro-6-methylphenyl)acetic acid, based on standard assay guidance principles[1].

Solubilization StrategyPrimary Mechanism of ActionExpected Impact on Apparent SolubilityAssay Interference Risk
Direct DMSO Spike Co-solvencyLow (High risk of kinetic crash)High (DMSO > 1% causes cytotoxicity/denaturation)
pH Adjustment (pH 7.4) Ionization of carboxylic acidModerate to High (Thermodynamic rescue)Low (Matches physiological conditions)
HP-β-CD Complexation Hydrophobic cavity encapsulationVery High (Prevents aggregation)Low (Biocompatible, no protein denaturation)
Surfactant (Tween-20) Micelle formationHighModerate (Can disrupt lipid membranes/protein folding)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . You must perform the built-in validation checks before proceeding to your actual assay to prevent false negatives caused by undetected precipitation.

Protocol A: Intermediate Dilution to Prevent Kinetic Crash

Use this protocol if your assay requires the compound to be delivered from a DMSO stock, adhering to SLAS guidelines for minimizing solvent toxicity[1].

  • Primary Stock Preparation: Dissolve solid 2-(2-Fluoro-6-methylphenyl)acetic acid in 100% anhydrous DMSO to create a 10 mM primary stock. Vortex for 60 seconds.

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by slowly pipetting 10 µL of the primary stock into 90 µL of a "transition buffer" (Assay buffer containing 10% DMSO). Pipette up and down gently; do not vortex vigorously, as shear forces can induce nucleation.

  • Self-Validation Check (Nephelometry): Transfer 50 µL of the intermediate stock to a clear-bottom plate and read the absorbance/light scattering at 620 nm.

    • Causality Check: If the baseline is elevated compared to a blank buffer, colloidal aggregates have formed. Discard and repeat Step 2 with a slower addition rate.

  • Final Assay Delivery: Add the validated intermediate stock to your final assay volume to achieve the desired screening concentration (ensuring final DMSO is ≤ 0.5%).

Protocol B: HP-β-CD Inclusion Complexation

Use this protocol for high-concentration requirements or in vivo-like cell-based assays where DMSO must be strictly avoided[3].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard aqueous assay buffer (pH 7.4).

  • Complexation: Add the required mass of solid 2-(2-Fluoro-6-methylphenyl)acetic acid directly into the HP-β-CD solution.

  • Incubation: Incubate the mixture at 37°C for 2 hours on an orbital shaker at 300 RPM. Causality Check: The thermal energy and agitation overcome the activation energy required for the lipophilic ring to displace water molecules inside the cyclodextrin cavity.

  • Self-Validation Check (Centrifugation): Centrifuge the incubated solution at 10,000 x g for 10 minutes at room temperature.

    • Causality Check: Inspect the bottom of the tube. The absence of a visible pellet confirms that 100% of the compound has been successfully complexed and solubilized. If a pellet is present, the compound has exceeded the complexation capacity; you must use the supernatant and quantify the exact dissolved concentration via HPLC before use.

References

  • Markossian, S., et al. "Assay Guidance Manual for Drug Discovery: Technologies That Matter." SLAS Technology.
  • Yalkowsky, S., et al. "Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study." ADMET & DMPK.
  • "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin." MDPI.

Sources

Troubleshooting

Technical Support Center: HPLC Separation Optimization for 2-(2-Fluoro-6-methylphenyl)acetic Acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical resource specifically for researchers and drug development professionals facing challenges with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical resource specifically for researchers and drug development professionals facing challenges with the chromatographic analysis of 2-(2-Fluoro-6-methylphenyl)acetic acid . This compound presents unique analytical hurdles due to its ionizable carboxylic acid moiety, steric hindrance from the ortho-methyl group, and the highly electronegative ortho-fluorine atom.

This guide moves beyond generic troubleshooting, providing mechanistically grounded solutions, self-validating protocols, and optimized parameters to ensure robust, reproducible separations.

Section 1: Fundamental Chromatographic Behavior (FAQs)

Q1: Why does 2-(2-Fluoro-6-methylphenyl)acetic acid exhibit severe peak tailing in my current reversed-phase method? A1: Peak tailing occurs when more than one retention mechanism is present during separation, disrupting the ideal symmetrical peak shape[1]. 2-(2-Fluoro-6-methylphenyl)acetic acid is a weak organic acid with an estimated pKa of approximately 4.3. If your mobile phase pH is near this pKa, the analyte exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states, causing split or tailing peaks. Furthermore, the negatively charged acid can undergo secondary interactions with exposed, positively charged sites or metal impurities on the silica-based stationary phase[2]. Causality & Solution: To force the analyte into a single, predictable retention mechanism, you must suppress its ionization. Operating at a pH at least 2 units below the analyte's pKa (e.g., pH 2.1 - 2.5) ensures full protonation. This not only normalizes the analyte but also neutralizes acidic silanol species on the stationary phase surface, drastically improving peak shape[3].

Q2: I am struggling to resolve 2-(2-Fluoro-6-methylphenyl)acetic acid from its positional isomers (e.g., 4-fluoro or des-fluoro analogs). What stationary phase should I use? A2: Standard C18 columns rely almost entirely on dispersive (hydrophobic) interactions. For structurally rigid positional isomers, the hydrophobic difference is often too negligible for baseline resolution. Causality & Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. The PFP phase offers orthogonal retention mechanisms: dipole-dipole interactions, pi-pi interactions, and hydrogen bonding. The highly electronegative fluorine atom on your analyte will engage in specific dipole-dipole interactions with the fluorinated stationary phase. This shape-selectivity is highly sensitive to the steric positioning of the fluorine and methyl groups on the phenyl ring, allowing for baseline separation of regioisomers that would otherwise co-elute on an alkyl phase.

Q3: My retention times are drifting over a sequence of 50 injections. How do I stabilize them? A3: Retention time drift for ionizable compounds is typically a symptom of inadequate buffering capacity or incomplete column equilibration. When the sample diluent differs in pH or ionic strength from the mobile phase, it can cause localized pH shifts within the column bed during the run. Causality & Solution: Buffers are used to prevent pH changes, and it is crucial that the correct buffer system is used to prevent pH shifts[3]. Ensure your mobile phase contains a sufficient buffer concentration (>10 mM). For UV-only applications, 20 mM phosphoric acid provides exceptional buffering at low pH[4]. For LC-MS applications, use 0.1% formic acid or 10 mM ammonium formate adjusted to pH 2.8[5].

Section 2: Method Development & Optimization Workflow

When developing a method for fluorinated phenylacetic acids, follow the logical progression outlined below to isolate variables and achieve optimal peak symmetry.

Troubleshooting_Workflow Start Issue: Peak Tailing or RT Drift Check_pH Is Mobile Phase pH < 2.5? Start->Check_pH Adjust_pH Adjust pH to 2.1-2.5 (e.g., 20mM H3PO4) Check_pH->Adjust_pH No Check_Column Is Column Fully End-capped or PFP? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Switch to PFP or End-capped C18 Check_Column->Change_Column No Check_Buffer Is Buffer Capacity > 10 mM? Check_Column->Check_Buffer Yes Change_Column->Check_Buffer Increase_Buffer Increase Buffer Concentration Check_Buffer->Increase_Buffer No Success Symmetrical Peak & Stable RT Achieved Check_Buffer->Success Yes Increase_Buffer->Success

Logical workflow for troubleshooting peak tailing and retention drift.

Quantitative Data: Recommended Starting HPLC Parameters

The following table summarizes the optimized starting parameters based on the detection modality required for your assay.

ParameterUV-Vis Detection (Robustness)LC-MS Compatible (Sensitivity)
Column PFP or End-capped C18 (100 x 4.6 mm, 3 µm)PFP or End-capped C18 (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 20 mM Phosphoric Acid in Water (pH ~2.1)[4]0.1% Formic Acid in Water (pH ~2.7)[5]
Mobile Phase B AcetonitrileAcetonitrile with 0.1% Formic Acid
Gradient 10% to 80% B over 10 min5% to 95% B over 5 min
Flow Rate 1.0 mL/min0.3 mL/min
Column Temp 35 °C (Improves mass transfer)40 °C
Detection UV at 215 nmESI Negative Mode ([M-H]⁻)[5]

Section 3: Standard Operating Procedures (SOPs)

To guarantee reproducibility, sample preparation and system equilibration must be treated as self-validating systems.

Sample_Prep Step1 Weigh Analyte (10 mg) Step2 Dissolve in Acetonitrile Step1->Step2 Step3 Dilute with Mobile Phase A Step2->Step3 Step4 Filter via 0.22 µm PTFE Membrane Step3->Step4 Step5 Inject into HPLC System Step4->Step5

Step-by-step sample preparation workflow for HPLC injection.

Protocol 1: Preparation of 20 mM Phosphoric Acid Mobile Phase (Self-Validating)

Purpose: To create a highly buffered, low-pH mobile phase that suppresses analyte ionization and mitigates silanol interactions.

  • Measure: Dispense 1000 mL of ultrapure water (18.2 MΩ·cm) into a clean, dedicated glass mobile phase bottle.

  • Acidify: Add exactly 1.36 mL of 85% Phosphoric Acid (H₃PO₄, HPLC grade) using a calibrated positive-displacement pipette.

  • Homogenize: Mix thoroughly using a PTFE-coated magnetic stir bar for 5 minutes to ensure uniform ionic distribution.

  • Validate (Critical Step): Measure the solution using a calibrated pH meter. The system is validated if the pH reads 2.1 ± 0.1 . If it falls outside this range, discard and remake; do not attempt to titrate, as this alters the ionic strength.

  • Filter & Degas: Pass the solution through a 0.22 µm hydrophilic membrane (e.g., PES) under vacuum. This removes particulates that could cause frit blockages and degasses the solvent to prevent pump cavitation.

Protocol 2: System Passivation and Column Equilibration (Self-Validating)

Purpose: To prepare the stationary phase for reproducible retention by establishing a stable hydration layer and protonation state.

  • System Flush: Bypass the column and flush the HPLC lines with 50:50 Water:Methanol for 10 minutes at 2.0 mL/min to clear storage solvents.

  • Column Installation: Connect the PFP or C18 column, ensuring the flow direction matches the manufacturer's arrow.

  • Organic Wash: Flush the column with 100% Mobile Phase B (Acetonitrile) for 10 column volumes (CV) to elute highly retained lipophilic contaminants.

  • Gradient Transition: Ramp the system to the initial method conditions (e.g., 90% A / 10% B) over a 5-minute linear gradient to prevent osmotic shock to the silica bed.

  • Equilibration & Validation (Critical Step): Pump the initial mobile phase composition for at least 15 CVs. The system is validated and ready for injection only when two conditions are met:

    • The pump pressure ripple is < 1% of the total backpressure.

    • The UV or MS baseline is completely flat (drift < 1 mAU/hr ).

Sources

Optimization

Technical Support Center: Scale-Up of 2-(2-Fluoro-6-methylphenyl)acetic acid Production

Welcome to the technical support guide for the synthesis and scale-up of 2-(2-Fluoro-6-methylphenyl)acetic acid. This molecule is a valuable building block in pharmaceutical development, and its successful production at...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and scale-up of 2-(2-Fluoro-6-methylphenyl)acetic acid. This molecule is a valuable building block in pharmaceutical development, and its successful production at scale requires careful control over challenging organometallic reactions. This guide is designed for researchers, chemists, and process development professionals to navigate the common pitfalls and optimize the manufacturing process. We will explore the underlying chemistry to not only solve immediate problems but also to build a robust and scalable process.

I. Synthetic Strategy Overview

The most common and industrially viable route for the production of 2-(2-Fluoro-6-methylphenyl)acetic acid involves a two-step sequence: the formation of a Grignard reagent from 2-fluoro-6-methylbenzyl chloride (or bromide), followed by carboxylation with carbon dioxide (CO₂). While conceptually straightforward, each stage presents unique challenges during scale-up.

Overall Process Workflow

The following diagram illustrates the key stages in the production of 2-(2-Fluoro-6-methylphenyl)acetic acid.

G cluster_0 Process Stages Start Starting Material (2-Fluoro-6-methylbenzyl halide) Grignard Grignard Reagent Formation Start->Grignard Mg, Solvent (e.g., 2-MeTHF) Carboxylation Carboxylation with CO₂ Grignard->Carboxylation 1. Dry CO₂ 2. Low Temp. Workup Aqueous Work-up & Extraction Carboxylation->Workup Acid Quench (e.g., aq. HCl) Purification Crystallization & Drying Workup->Purification Solvent Selection Product Final Product (>99% Purity) Purification->Product

Caption: High-level workflow for the synthesis of 2-(2-Fluoro-6-methylphenyl)acetic acid.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Stage 1: Grignard Reagent Formation

The formation of 2-fluoro-6-methylbenzylmagnesium halide is the cornerstone of this synthesis. Its success dictates the overall efficiency and purity profile of the final product.

Q1: My Grignard reaction fails to initiate or is very sluggish. What are the primary causes and how can I resolve this?

A1: This is a very common issue, especially at scale. Initiation failure almost always points to the presence of inhibitors or insufficiently activated magnesium.

  • Underlying Causes & Solutions:

    • Inactive Magnesium Surface: The surface of magnesium turnings is passivated by a layer of magnesium oxide (MgO). This layer is inert and prevents the reaction with the organic halide. At scale, the surface-area-to-volume ratio decreases, making this a more significant barrier.

      • Solution: Activate the magnesium in situ. A small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane are commonly used. These agents react with the magnesium surface, exposing fresh, reactive metal. For larger scales, using mechanically activated or Rieke magnesium can be beneficial, though more costly.[1]

    • Presence of Moisture: Grignard reagents are extremely strong bases and will be rapidly quenched by water. Even trace amounts of water in the solvent, glassware, or on the surface of the magnesium can inhibit the reaction.

      • Solution: All glassware must be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon). Solvents must be rigorously dried using appropriate methods (e.g., passing through activated alumina columns or distillation from a suitable drying agent).

    • Impure Starting Halide: Impurities in the 2-fluoro-6-methylbenzyl halide can interfere with the reaction.

      • Solution: Ensure the starting material is of high purity. Distillation of the halide before use can remove non-volatile impurities and residual moisture.

Q2: I'm observing a dangerous exotherm during the halide addition, making the reaction difficult to control. How can this be managed on a larger scale?

A2: The formation of Grignard reagents is strongly exothermic, and managing this heat release is critical for safety and to prevent side reactions.[2] Uncontrolled exotherms can lead to solvent boiling and a dangerous runaway reaction.[3]

  • Causality & Mitigation Strategies:

    • Rapid Addition: Adding the organic halide too quickly leads to a rapid accumulation of heat that can overwhelm the reactor's cooling capacity.

      • Solution: Employ slow, controlled, subsurface addition of the halide solution. The addition rate should be tied to the internal temperature, ensuring it does not exceed the set point. A typical temperature range for this reaction is 30-40°C.

    • Solvent Choice: The choice of solvent significantly impacts thermal management. Diethyl ether has a very low boiling point (~35°C), making it hazardous for large-scale operations.[2]

      • Solution: Use a higher-boiling point ether solvent. 2-Methyltetrahydrofuran (2-MeTHF) is an excellent choice for scale-up. Its higher boiling point ( ~80°C) provides a wider operating window for temperature control. It can also be derived from renewable resources and sometimes offers improved stereoselectivity.[2]

    • Continuous Processing: For very large scales, transitioning from batch to a continuous stirred-tank reactor (CSTR) system can offer superior safety. This approach minimizes the volume of the reactive mixture at any given time, providing inherently safer operation.[2]

Q3: My process is plagued by the formation of a Wurtz coupling side product, bis(2-fluoro-6-methylbenzyl). How can I minimize this impurity?

A3: The formation of this R-R homocoupling impurity is a common issue with benzylic Grignard reagents. It arises from the reaction of the formed Grignard reagent with unreacted benzyl halide.

  • Mechanism & Prevention:

    • High Local Concentration of Halide: This is the primary driver for Wurtz coupling.

      • Solution: Ensure efficient mixing and slow addition of the halide to avoid high local concentrations. Subsurface addition into a well-agitated vessel is crucial.

    • Solvent Effects: The solvent can influence the rate of this side reaction.

      • Solution: As noted, 2-MeTHF has been shown to suppress the formation of Wurtz by-products by an order of magnitude compared to THF in some benzylic Grignard reactions.[2]

SolventBoiling Point (°C)Key Scale-Up ConsiderationsWurtz Formation
Diethyl Ether~35High volatility, low flash point; significant safety hazard at scale.Moderate
Tetrahydrofuran (THF)~66Higher boiling point than ether, but still flammable. Miscible with water, making drying critical.Moderate to High
2-Methyl-THF (2-MeTHF)~80Higher boiling point provides better thermal control. Lower water miscibility. Can suppress Wurtz coupling.[2]Low
Stage 2: Carboxylation

The reaction of the Grignard reagent with CO₂ is highly effective but prone to yield loss from side reactions if not executed properly.

Q4: The yield of my desired carboxylic acid is low, and I'm isolating significant amounts of the protonated starting material (2-fluoro-6-methyltoluene) after work-up. What is causing this?

A4: This indicates that the Grignard reagent is being quenched by a proton source rather than reacting with CO₂.

  • Underlying Causes & Solutions:

    • Inefficient CO₂ Delivery: Poor mass transfer of CO₂ gas into the reaction mixture is a major scale-up challenge. The reaction is often faster than the rate of CO₂ dissolution.

      • Solution 1 (Dry Ice): For batch processes, the most reliable method is to add the Grignard solution slowly to a well-stirred slurry of freshly crushed dry ice in an inert solvent (e.g., THF, 2-MeTHF). This ensures CO₂ is always in excess at the point of reaction.

      • Solution 2 (Gaseous CO₂): If using gaseous CO₂, it must be bubbled vigorously through the solution via a subsurface sparge tube. Maintaining a positive pressure of CO₂ in the reactor headspace is also critical.[4]

    • Reaction with Atmospheric Moisture/CO₂: Exposing the Grignard solution to air during transfers will lead to quenching.

      • Solution: All transfers must be conducted under a strictly inert atmosphere (N₂ or Ar).

Q5: My final product is contaminated with significant levels of a ketone [bis(2-fluoro-6-methylphenyl) ketone] and a tertiary alcohol. How are these formed and how can I prevent them?

A5: These are classic byproducts of Grignard carboxylation. They form when the initially produced magnesium carboxylate is attacked by a second and third equivalent of the highly nucleophilic Grignard reagent.[5]

  • Troubleshooting this Pathway:

    • Mechanism:

      • R-MgX + CO₂ → R-COOMgX (Desired Product Salt)

      • R-COOMgX + R-MgX → R₂C(OMgX)₂ (Ketone Precursor)

      • R₂C=O (Ketone, after workup) + R-MgX → R₃C-OMgX (Alcohol Precursor)

    • Process Controls:

      • Inverse Addition: This is the most critical control. Always add the Grignard reagent to the source of CO₂ (e.g., the dry ice slurry), never the other way around. This maintains an excess of the electrophile (CO₂) and ensures the Grignard reagent is consumed in the desired reaction before it can attack the product salt.

      • Temperature Control: These side reactions are more prevalent at higher temperatures. The carboxylation should be performed at low temperatures, typically between -20°C and -78°C, to minimize the rate of these secondary reactions.[6][7]

Stage 3: Purification and Isolation

Achieving high purity (>99.5%) is essential for pharmaceutical applications. Crystallization is the most effective method for this at scale.

Q6: How can I develop a robust crystallization protocol to remove process impurities and achieve high purity?

A6: A systematic approach to solvent screening and process control is required. The goal is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor.[8]

  • Step-by-Step Protocol Development:

    • Solvent Screening: Test the solubility of the crude product in a range of solvents (e.g., toluene, heptane, ethyl acetate, isopropanol, and mixtures thereof). Look for a system that provides a steep solubility curve with respect to temperature.

    • Process Outline:

      • Dissolve the crude 2-(2-Fluoro-6-methylphenyl)acetic acid in the chosen solvent (or solvent mixture) at an elevated temperature (e.g., 70-80°C) to achieve a clear, saturated solution.

      • Perform a hot filtration if any insoluble matter is present.

      • Cool the solution slowly and controllably. Slow cooling is critical for forming large, pure crystals rather than trapping impurities in a rapidly crashing powder.

      • Seeding: Once the solution is slightly supersaturated (just below the dissolution temperature), add a small amount of pure product crystals ("seeds"). This provides a template for controlled crystal growth and helps to ensure batch-to-batch consistency.[9]

      • Continue the controlled cooling to the final isolation temperature (e.g., 0-5°C).

      • Hold at the final temperature to allow for complete crystallization.

      • Isolate the crystals by filtration, wash with a small amount of cold, fresh solvent, and dry under vacuum.

Q7: What are the key analytical methods for monitoring reaction progress and final product purity?

A7: A combination of chromatographic and spectroscopic techniques is essential.

  • In-Process Controls (IPCs):

    • GC-FID/MS: To monitor the disappearance of the 2-fluoro-6-methylbenzyl halide starting material.

    • Titration: A simple acid/base titration can be used to estimate the concentration of the Grignard reagent before the carboxylation step.

  • Final Product Analysis:

    • HPLC-UV/MS: This is the primary method for determining the potency and purity of the final product. A reverse-phase method can separate the desired acid from key impurities like the Wurtz byproduct and the ketone.[10]

    • ¹H and ¹⁹F NMR: For structural confirmation and to detect any structurally related impurities.

    • DSC/TGA: To confirm the melting point and assess thermal stability.

III. Frequently Asked Questions (FAQs)

Q1: What are the most critical safety considerations for this process at an industrial scale? A1: The primary hazards are:

  • Reactive Reagents: Grignard reagents can be pyrophoric, especially if the solvent evaporates. They react violently with water, alcohols, and other protic sources.

  • Thermal Hazards: The Grignard formation is highly exothermic and presents a risk of thermal runaway if not properly controlled.[3]

  • Flammable Solvents: Ether-based solvents like THF and 2-MeTHF are flammable. All equipment must be properly grounded, and operations must be conducted in an inert atmosphere.[2]

  • CO₂ Handling: While not flammable, CO₂ is an asphyxiant. Large-scale use requires adequate ventilation. If using dry ice, there is a risk of pressure buildup in sealed systems and cryo-burns.

Q2: Are there viable alternative synthetic routes to 2-(2-Fluoro-6-methylphenyl)acetic acid? A2: Yes, other routes exist, though the Grignard pathway is often the most cost-effective.

  • Nitrile Hydrolysis: Synthesis of 2-fluoro-6-methylbenzyl cyanide followed by acidic or basic hydrolysis can yield the desired product. This route avoids organometallics but often requires harsh hydrolysis conditions.[11]

  • Palladium-Catalyzed Cross-Coupling: An α-arylation of a suitable acetate derivative with a 2-fluoro-6-methyl-substituted aryl halide could be envisioned. These methods offer excellent functional group tolerance but are often prohibitively expensive at scale due to the cost of the palladium catalyst and specialized ligands.[12][13]

Q3: What are the Critical Process Parameters (CPPs) that I must define and control for a robust process? A3: The key CPPs for this synthesis are:

  • Temperature: During Grignard formation and carboxylation.

  • Addition Rates: Of the organic halide during Grignard formation and of the Grignard reagent during carboxylation.

  • Water Content: Of all raw materials and equipment.

  • Agitation Speed: To ensure efficient heat and mass transfer.

  • CO₂ Flow Rate / Pressure: To ensure an excess of the reagent during carboxylation.

  • Cooling Rate: During crystallization to control crystal morphology and purity.

IV. References

  • Vertex AI Search. Organometallics. Accessed March 21, 2026.

  • Boyd, S., & Wiles, C. (2013). Continuous Flow-Processing of Organometallic Reagents Using an Advanced Peristaltic Pumping System and the Telescoped Flow Synthesis of (E/Z)-Tamoxifen. ACS Publications.

  • Mettler Toledo. Organometallic Synthesis and Chemistry. Accessed March 21, 2026.

  • Organic Syntheses Procedure. (n.d.). Accessed March 21, 2026.

  • Mettler Toledo. Organometallic Synthesis and Process Conditions. Accessed March 21, 2026.

  • The Grignard Reaction. (n.d.). Chemistry LibreTexts.

  • Eli Lilly and Company. (n.d.). Grignard Reactions Go Greener with Continuous Processing. American Chemical Society.

  • St. Martin, E. N., et al. (2017). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. PMC.

  • ResearchGate. (2025). Organometallic Compounds in Organic Synthesis: Mechanisms, Catalysis, and Industrial Applications.

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling of phenylboronic acid and styrene in...

  • EliScholar. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.

  • ResearchGate. (n.d.). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect.

  • Douglas, C. J., & Organ, M. G. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters, ACS Publications.

  • Al-Zoubi, R. M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.

  • Guide for crystallization. (n.d.). Accessed March 21, 2026.

  • Sigma-Aldrich. Grignard Reagents. Accessed March 21, 2026.

  • Ranadive, P. (2013). Challenges in fermentation scale up process for production of new chemical entities: From discovery to clinic. J Food Process Technol.

  • NextSDS. 2-(2-fluoro-6-methylphenyl)acetic acid — Chemical Substance Information. Accessed March 21, 2026.

  • Benchchem. (2025). Application Notes and Protocols for the Characterization of 2-Fluoro-2-(o-tolyl)acetic acid.

  • Sigma-Aldrich. 2-(2-Fluoro-5-methylphenyl)acetic acid | 203314-27-6. Accessed March 21, 2026.

  • ResearchGate. (2022). Up-Scale Synthesis of p -(CH 2 ═CH)C 6 H 4 CH 2 CH 2 CH 2 Cl and p -ClC 6 H 4 SiR 3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides.

  • Reactions of Fluoroalkanes with Mg−Mg Bonds: Scope, sp3C−F/sp2C−F Coupling and Mechanism. (n.d.). PMC.

  • Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. (n.d.). PMC.

  • Carboxylation reactions for the sustainable manufacture of chemicals and monomers. (2024). Royal Society of Chemistry.

  • Perfluoro(2-ethoxy-2-fluoroethoxy)-acetic Acid and Other Target and Suspect PFAS in the Vicinity of a Fluoropolymer Production Plant. (n.d.). PMC.

  • CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. (2020). ACS Publications.

  • Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. (2022). International Journal of Chemical Engineering.

  • . (n.d.). Accessed March 21, 2026.

  • Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes. (2025). Technology Networks.

  • Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. (n.d.). PMC.

  • APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. (n.d.). Ijarse.

  • Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. (n.d.). PMC.

  • Production Pathways of Acetic Acid and Its Versatile Applications in the Food Industry. (2020). IntechOpen.

  • Grignard Reaction. (n.d.). Accessed March 21, 2026.

  • US3360551A - Carboxylation of grignard reagents in the presence of liquid co2. (n.d.). Google Patents.

  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. (n.d.). SIELC Technologies.

  • Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. (2025). PMC.

  • phenylacetic acid - Organic Syntheses Procedure. (n.d.). Accessed March 21, 2026.

  • impurities: guideline for residual solvents q3c(r6). (2019). ICH.

  • ANALYTICAL METHOD SUMMARIES. (2018). EPA.

  • 1248611-17-7 | 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid. (n.d.). ChemScene.

  • Crystallization of organic compounds : an industrial perspective. (n.d.). National Institutes of Health.

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022). MDPI.

  • CN100455557C - The production method of methylphenylacetic acid. (n.d.). Google Patents.

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (n.d.). PMC.

  • Win–Win More Sustainable Routes for Acetic Acid Synthesis. (2025). ResearchGate.

Sources

Troubleshooting

troubleshooting unexpected results in biological assays with 2-(2-Fluoro-6-methylphenyl)acetic acid

Welcome to the Technical Support Center for 2-(2-Fluoro-6-methylphenyl)acetic acid (Compound ID: FMAA). As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(2-Fluoro-6-methylphenyl)acetic acid (Compound ID: FMAA).

As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals troubleshoot unexpected artifacts when utilizing FMAA—and its structurally related analogs—in biological screens.

FMAA is a highly sterically hindered phenylacetic acid. The di-ortho substitution (2-fluoro, 6-methyl) forces the acetic acid side chain into an orthogonal conformation relative to the phenyl ring. While this specific 3D geometry is highly prized for fitting into specific enzymatic pockets (such as the COX-2 active site[1]), it introduces unique physicochemical liabilities, including pH-dependent solubility, membrane permeability bottlenecks, and a high propensity for colloidal aggregation[2].

Below is our comprehensive, mechanistic troubleshooting guide to ensure the scientific integrity of your assay data.

SECTION 1: Physicochemical Properties & Stock Preparation

Q1: My FMAA stock is fully soluble in 100% DMSO at 10 mM, but I observe high variability and signal drop-off when transferring to my aqueous assay buffer. Why is this happening?

The Causality: You are likely experiencing "solvent shock" and subsequent micro-precipitation. FMAA possesses a carboxylic acid moiety with a pKa of ~4.2. In 100% DMSO, the compound is fully protonated and highly soluble. However, when rapidly diluted into a neutral aqueous buffer (pH 7.4), the sudden shift in dielectric constant causes the lipophilic phenyl ring to self-associate before the carboxylic acid can fully ionize and solvate.

The Solution:

  • Pre-ionization: Prepare an intermediate dilution plate using a 50:50 mixture of DMSO and a mild alkaline buffer (e.g., 50 mM Tris, pH 8.0) to force the deprotonation of the acetic acid group before final dilution into the assay buffer.

  • Acoustic Dispensing: If available, use an ECHO acoustic dispenser to transfer nanoliter volumes directly into the final assay volume, bypassing intermediate aqueous dilutions that trigger nucleation.

Table 1: Quantitative Physicochemical Profile of FMAA

ParameterValueMechanistic Implication for Assays
Molecular Weight 168.16 g/mol Small molecule fragment; highly efficient ligand efficiency (LE).
pKa (Calculated) ~4.2>99.9% ionized (carboxylate) at physiological pH (7.4)[3].
LogP (Neutral) ~2.1Moderate lipophilicity; prone to hydrophobic collapse in water.
LogD (pH 7.4) ~ -0.5Highly hydrophilic at assay pH; poor passive membrane diffusion.
Max Aqueous Sol. < 50 µM (pH 4.0)Forms insoluble aggregates in acidic conditions (e.g., lysosomes).

SECTION 2: Biochemical Assay Troubleshooting (False Positives)

Q2: I am screening FMAA against a novel kinase/enzyme target. It shows an IC50 of 3 µM, but the Hill slope is unusually steep (n > 2.5), and kinetics show non-competitive inhibition. Is this a true allosteric hit?

The Causality: A steep Hill slope combined with non-competitive inhibition for a simple phenylacetic acid is a classic hallmark of colloidal aggregation [2]. At micromolar concentrations, FMAA can undergo phase separation to form microscopic colloidal particles (100–500 nm in diameter). These colloids non-specifically sequester the target enzyme on their surface, causing localized protein unfolding and a total loss of catalytic activity[4][5]. This is a frequent false-positive artifact in high-throughput screening (HTS)[6].

Self-Validating Protocol: The Detergent-Reversibility Assay To validate whether your IC50 is driven by true active-site binding or colloidal aggregation, execute the following protocol:

  • Prepare your standard biochemical assay with the enzyme and substrate.

  • Split the assay into two parallel conditions:

    • Condition A: Standard assay buffer.

    • Condition B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100 (a non-ionic detergent)[2][6].

  • Generate an FMAA dose-response curve (0.1 µM to 100 µM) in both conditions.

  • Interpretation: If the IC50 shifts dramatically (e.g., from 3 µM to >100 µM) or activity is completely restored in Condition B, FMAA is acting as a colloidal aggregator, not a true ligand[7].

G Start Observe Steep Hill Slope (n > 2) in Enzyme Assay Test1 Run Assay + 0.01% Triton X-100 Start->Test1 Cond1 Is inhibition lost? Test1->Cond1 Agg Colloidal Aggregation (False Positive) Cond1->Agg Yes (Reversible) Test2 Run DLS (Dynamic Light Scattering) Cond1->Test2 No (Maintained) Test2->Agg Particles >50nm detected TrueHit True Target Binding (Valid Hit) Test2->TrueHit No particles >10nm

Decision tree for identifying aggregation-based false positives in biochemical assays.

SECTION 3: Cell-Based Assay Troubleshooting (Permeability)

Q3: FMAA shows excellent target engagement in my cell-free biochemical assay, but zero efficacy in my cell-based functional assay. How can I improve cellular penetration?

The Causality: This is a classic thermodynamic barrier dictated by the Henderson-Hasselbalch equation. At the standard cell culture pH of 7.4, the carboxylic acid of FMAA (pKa ~4.2) is almost entirely in the anionic carboxylate form[3]. Lipid bilayers are highly impermeable to charged anions. Furthermore, if a small fraction of the neutral species does cross the membrane, it can become sequestered in acidic intracellular organelles (like lysosomes, pH ~4.5) in a process known as ion trapping [8][9].

Self-Validating Protocol: pH-Gradient PAMPA/Caco-2 Optimization To accurately measure the permeability of FMAA and bypass artificial in vitro limitations:

  • Apical/Donor Compartment: Adjust the buffer to pH 6.0 (mimicking the slightly acidic microenvironment of certain tumors or inflamed tissues, which increases the fraction of the neutral, permeable [HA] species)[3].

  • Basolateral/Receiver Compartment: Maintain at pH 7.4 with 1% BSA (Bovine Serum Albumin). The BSA acts as a "sink," binding the FMAA as it crosses, mimicking systemic circulation and preventing artificial equilibrium back-flux.

  • Quantify via LC-MS/MS. If permeability remains low, FMAA must be synthesized as a prodrug (e.g., an ester) to mask the carboxylic acid charge during cellular entry.

G Ext Extracellular (pH 7.4) [A-] >> [HA] Membrane Lipid Bilayer Only [HA] permeates Ext->Membrane Protonation Int Cytosol (pH 7.2) [A-] >>[HA] Membrane->Int Diffusion Lyso Lysosome (pH 4.5) [HA] ≈ [A-] (Ion Trapping) Int->Lyso Proton gradient

Cellular permeability barrier and lysosomal ion trapping mechanism for carboxylic acids.

SECTION 4: Structural Biology & Target Binding

Q4: I am using FMAA as a fragment to build a COX-2 selective inhibitor. Why is the 2-fluoro-6-methyl substitution pattern so critical compared to an unsubstituted phenylacetic acid?

The Causality: The di-ortho substitution is the primary driver of COX-2 selectivity and binding affinity. In unsubstituted phenylacetic acids, the molecule is relatively flat. However, the bulky 6-methyl group and the highly electronegative 2-fluoro atom of FMAA create a severe steric clash with the acetic acid side chain.

This forces the molecule into an "inverted," orthogonal conformation. When binding to COX-2 (analogous to the binding mechanism of lumiracoxib or diclofenac), this exact orthogonal geometry is required[1][10]. The carboxylate anion projects upward to form critical hydrogen bonds with Ser-530 and Tyr-385 at the top of the active site, while the 6-methyl group projects downward into a small, specific hydrophobic groove near Leu-384[10]. If you remove the 6-methyl group, the molecule loses this rigid orthogonal constraint, resulting in a dramatic loss of both potency and COX-2 selectivity[11].

References

  • Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. URL:[Link]

  • Exploring the Molecular Determinants of Substrate-Selective Inhibition of Cyclooxygenase-2 by Lumiracoxib. PMC - NIH. URL:[Link]

  • Colloidal aggregation. Shoichet Lab - University of Toronto. URL:[Link]

  • Evolution of assay interference concepts in drug discovery. Taylor & Francis. URL:[Link]

  • Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? MDPI. URL:[Link]

  • Environmental Toxicology and Chemistry: Baseline Toxicity and Ion Trapping. Oxford Academic. URL:[Link]

  • Ion-Trapping, Microsomal Binding, and Unbound Drug Distribution in the Hepatic Retention of Basic Drugs. DOI.org. URL: [Link]

  • P2′ Benzene Carboxylic Acid Moiety Is Associated with Decrease in Cellular Uptake. PMC - NIH. URL:[Link]

Sources

Optimization

Technical Support Center: Method Refinement for 2-(2-Fluoro-6-methylphenyl)acetic acid

Document ID: TSC-FMPA-2026-01 Purpose: This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for achieving consistent and reproducible results when workin...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSC-FMPA-2026-01

Purpose: This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for achieving consistent and reproducible results when working with 2-(2-Fluoro-6-methylphenyl)acetic acid (CAS No. 886502-28-9). This document addresses common challenges from synthesis to downstream applications, offering troubleshooting advice and optimized protocols grounded in established chemical principles.

Introduction & Compound Profile

2-(2-Fluoro-6-methylphenyl)acetic acid is a substituted phenylacetic acid derivative of increasing interest in medicinal chemistry and materials science. The presence of both a fluorine and a methyl group at the ortho positions of the phenyl ring introduces significant steric hindrance and unique electronic properties.[1] These features, while potentially beneficial for modulating bioactivity or material characteristics, present distinct challenges in synthesis, purification, and subsequent reactions. This guide is designed to help you navigate these challenges effectively.

Chemical Structure:

Key Compound Data:

PropertyValueSource
CAS Number 886502-28-9[2]
Molecular Formula C₉H₉FO₂[2]
Molecular Weight 168.17 g/mol [3]
Appearance White to off-white solid (typical)Inferred from similar compounds
Storage Sealed in a dry, room temperature environment[3]
FAQs: General Handling, Storage, and Properties

This section addresses fundamental questions regarding the physical and chemical properties of 2-(2-fluoro-6-methylphenyl)acetic acid.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[3] Fluorinated aromatic acids are generally stable, but minimizing exposure to moisture and air prevents potential slow degradation or hydration. For long-term storage (>1 year), refrigeration (2-8 °C) is recommended.

Q2: What solvents are suitable for dissolving this compound?

A2: Due to the carboxylic acid moiety, the compound exhibits good solubility in polar organic solvents. Solubility is expected to be poor in non-polar aliphatic hydrocarbons and water under neutral pH.

SolventSolubilityNotes
Dichloromethane (DCM)Soluble
Tetrahydrofuran (THF)Soluble
Ethyl Acetate (EtOAc)Soluble
Methanol, EthanolSolublePotential for esterification with acid catalyst.
Dimethyl Sulfoxide (DMSO)Soluble
Water (neutral)Sparingly Soluble
Aqueous Base (e.g., NaHCO₃)SolubleForms the corresponding carboxylate salt.
Hexanes, HeptaneInsolubleUseful as an anti-solvent for precipitation.

Q3: What are the primary safety hazards associated with this compound?

A3: Based on data for analogous compounds, 2-(2-fluoro-6-methylphenyl)acetic acid is classified as a skin and eye irritant and may cause respiratory irritation.[2] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting Guide: Synthesis & Purification

The synthesis of 2,6-disubstituted phenylacetic acids is non-trivial. A common and logical approach is a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to form the C(sp²)-C(sp³) bond. This section troubleshoots that hypothetical but highly plausible synthetic route.

Assumed Reaction: Suzuki-Miyaura coupling between (2-fluoro-6-methylphenyl)boronic acid and a haloacetic acid ester (e.g., ethyl bromoacetate), followed by hydrolysis.

cluster_0 Suzuki-Miyaura Coupling cluster_1 Hydrolysis Boronic_Acid 2-Fluoro-6-methyl- phenylboronic acid Product_Ester Ethyl 2-(2-fluoro-6- methylphenyl)acetate Boronic_Acid->Product_Ester Pd Catalyst, Base Haloacetate Ethyl Bromoacetate Haloacetate->Product_Ester Final_Product 2-(2-Fluoro-6-methyl- phenyl)acetic acid Product_Ester->Final_Product NaOH, H₂O/EtOH then H⁺ workup

Caption: Plausible synthetic route to the target compound.

Q4: My Suzuki coupling reaction has a low yield or fails completely. What went wrong?

A4: Low yields in C(sp²)-C(sp³) Suzuki couplings are common and often stem from several factors, primarily related to the higher activation barrier for this type of coupling compared to C(sp²)-C(sp²) couplings.[4][5] The steric hindrance from the ortho-substituents exacerbates this issue.

Troubleshooting Decision Tree:

start Low Yield in Suzuki Coupling q1 Are Starting Materials and Reagents High Quality? start->q1 sol1 Source fresh catalyst. Use anhydrous, degassed solvent. Check boronic acid purity (protodeboronation). q1->sol1 No q2 Is the Catalyst/Ligand System Optimal for C(sp³)? q1->q2 Yes a1_yes Yes a1_no No sol2 Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Consider Ni-catalysis as an alternative to Pd for challenging couplings. q2->sol2 No q3 Are Reaction Conditions (Base, Temp) Optimized? q2->q3 Yes a2_yes Yes a2_no No sol3 Screen bases (K₃PO₄, Cs₂CO₃). Increase temperature incrementally (e.g., 80°C -> 110°C). Ensure rigorous degassing. q3->sol3 No q4 Is β-Hydride Elimination a Possible Side Reaction? q3->q4 Yes a3_yes Yes a3_no No sol4 This is less likely with acetate but possible. Use a different halo- acetic acid derivative if suspected. q4->sol4 Yes

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Q5: I've successfully synthesized the compound, but it's difficult to purify. What are the best methods?

A5: Purification can be challenging due to structurally similar byproducts from side reactions like homocoupling or dehalogenation.[6] A multi-step approach is often necessary.

Recommended Purification Workflow:

  • Aqueous Workup (Acid/Base Extraction): After hydrolysis of the ester, perform an extractive workup.

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., EtOAc).

    • Extract with a mild aqueous base (e.g., 1M NaHCO₃). Your desired carboxylic acid will move to the aqueous phase as its sodium salt, leaving non-acidic impurities (like homocoupled byproducts) in the organic layer.

    • Carefully re-acidify the aqueous layer with 1-2M HCl to a pH of ~2. Your product will precipitate.[7]

    • Extract the precipitated product back into an organic solvent like EtOAc, wash with brine, and dry over Na₂SO₄.

  • Recrystallization: This is a powerful technique for removing minor impurities.

    • Screen solvent/anti-solvent systems. A good starting point is dissolving the crude acid in a minimal amount of a hot polar solvent (e.g., Toluene, EtOAc) and slowly adding a non-polar anti-solvent (e.g., Heptane, Hexane) until turbidity is observed, then allowing it to cool slowly.

  • Column Chromatography (If Necessary): If recrystallization fails to provide sufficient purity, silica gel chromatography can be used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) with 0.5-1% acetic acid added to the mobile phase is crucial. The added acid keeps the product protonated and prevents streaking on the silica gel.

Troubleshooting Guide: Downstream Applications

The steric hindrance of 2-(2-fluoro-6-methylphenyl)acetic acid significantly impacts its reactivity in subsequent transformations, such as amide bond formation or esterification.

Q6: I am struggling to form an amide using standard coupling reagents (e.g., HATU, EDC). The reaction is slow and incomplete.

A6: This is a classic problem of steric hindrance. The bulky ortho-substituents impede the approach of the amine to the activated carboxylic acid intermediate. Standard coupling reagents often fail with such substrates.[8][9]

Strategies to Overcome Steric Hindrance in Amide Coupling:

  • Convert to a More Reactive Intermediate: The most reliable method is to first convert the carboxylic acid to an acyl halide, typically an acyl chloride or acyl fluoride .

    • Acyl Chloride Formation: React the acid with oxalyl chloride or thionyl chloride in an inert solvent like DCM.

    • Acyl Fluoride Formation: Use a milder fluorinating agent like cyanuric fluoride. Acyl fluorides are often more stable and selective than acyl chlorides.[10]

    • Reaction: Once the acyl halide is formed (often used in situ after removing excess reagent), react it with the desired amine, usually in the presence of a non-nucleophilic base like triethylamine or DIPEA.

  • High-Temperature Coupling: Some direct amidation protocols using specific catalysts (e.g., NiCl₂) at high temperatures can overcome the steric barrier, though this may not be suitable for sensitive substrates.[11]

Acid Sterically Hindered Acid CouplingReagent Standard Coupling Reagent (e.g., HATU) Acid->CouplingReagent SOCl2 SOCl₂ or (COCl)₂ Acid->SOCl2 ActivatedEster Activated Ester (Bulky, Unreactive) CouplingReagent->ActivatedEster NoProduct No Reaction / Low Yield ActivatedEster->NoProduct Steric Clash Amine Amine Amine->NoProduct Product Desired Amide Amine->Product AcylChloride Acyl Chloride (Highly Reactive) AcylChloride->Product Successful Attack SOCl2->AcylChloride

Caption: Overcoming steric hindrance in amide coupling.

Q7: Standard Fischer esterification is not working. How can I synthesize an ester of this acid?

A7: Similar to amide coupling, direct acid-catalyzed esterification with an alcohol is often slow and inefficient due to steric hindrance.[12] More robust methods are required:

  • Acyl Chloride Method: As with amide formation, converting the acid to its acyl chloride and then reacting it with the alcohol (often in the presence of a base like pyridine or triethylamine) is a highly effective strategy.

  • Carbodiimide Coupling with DMAP: While standard EDC coupling might be slow, the addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction, even for hindered substrates.[13]

Analytical & Characterization Guide

Consistent analytical data is key to verifying results. This section provides expected NMR chemical shifts and guidance on interpreting spectra.

Q8: What are the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound?

A8: Precise shifts are solvent-dependent, but the following table provides expected ranges in CDCl₃ based on data from analogous substituted phenylacetic acids.[14][15]

NucleusAssignmentExpected Chemical Shift (ppm)Multiplicity / Coupling Notes
¹H NMR -CH ₃ (methyl)2.2 - 2.4s
-CH ₂- (methylene)3.6 - 3.8d, J(H,F) ≈ 2-3 Hz
Ar-H (aromatic)6.9 - 7.2m
-COOH (acid)10.0 - 12.0br s
¹³C NMR -C H₃ (methyl)18 - 22q
-C H₂- (methylene)35 - 40t, J(C,F) ≈ 4-6 Hz
Ar-C (aromatic)115 - 140Multiple signals, some with C-F coupling
Ar-C -F (fluorinated C)158 - 164d, ¹J(C,F) ≈ 240-250 Hz
-C OOH (carbonyl)175 - 180s
¹⁹F NMR Ar-F -110 to -120m (referenced to CFCl₃)

Q9: My ¹⁹F NMR spectrum shows multiple signals. What could they be?

A9: ¹⁹F NMR is extremely sensitive to the electronic environment and has a wide chemical shift range, making it an excellent tool for purity analysis.[16][17][18]

  • Main Product Signal: You should observe one primary multiplet for the target compound in the range of -110 to -120 ppm.

  • Potential Impurity Signals:

    • Starting Material: If your synthesis involved a fluorinated starting material (e.g., 2-fluoro-6-methylphenylboronic acid or 1-bromo-2-fluoro-6-methylbenzene), its signal may appear at a different chemical shift.

    • Isomers: If the synthesis was not perfectly regioselective, other fluoromethylphenylacetic acid isomers could be present, each with a distinct ¹⁹F signal.

    • Degradation Products: While generally stable, certain conditions could lead to defluorination or other side reactions, producing new fluorinated species.

Pro-Tip: When analyzing the ¹⁹F NMR, use proton decoupling to simplify the spectrum to only show F-F or F-C couplings. Comparing the decoupled and coupled spectra can provide valuable structural information.[17]

References
  • Vervoort, J., et al. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 1992. [Link]

  • Chen, K., et al. Ligand-Accelerated ortho-C–H Alkylation of Arylcarboxylic Acids Using Alkyl Boron Reagents. Journal of the American Chemical Society, 2013. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. (Wikipedia). [Link]

  • Gerig, J.T. Fluorine NMR. (University of California, Santa Barbara). [Link]

  • Jayachitra, P., et al. Novel Suzuki Csp2-Csp3 cross-coupling using geminal bis(boronates). Authorea, 2022. [Link]

  • Sato, K., et al. Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents. Organic Process Research & Development, 2020. [Link]

  • G. K. S. Prakash, et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2015. [Link]

  • Eaborn, C., et al. 19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes. Journal of Organometallic Chemistry, 1975. [Link]

  • Chen, K., et al. Ligand-Accelerated ortho-C–H Alkylation of Arylcarboxylic Acids using Alkyl Boron Reagents. Journal of the American Chemical Society, 2013. [Link]

  • University of Southern Denmark. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (University of Southern Denmark). [Link]

  • Wang, W., et al. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 2018. [Link]

  • Kumar, S., et al. Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. (The Royal Society of Chemistry). [Link]

  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. (University of Wisconsin). [Link]

  • Ibrahimova, S. M., et al. Synthesis, properties and applications of esters of phenylacetic acid. ResearchGate, 2024. [Link]

  • 13C NMR Chemical Shift Table. (University of California, Los Angeles). [Link]

  • Lundberg, H., et al. The Synthesis of Sterically Hindered Amides. CHIMIA, 2014. [Link]

  • Stoltz, B. M., et al. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Angewandte Chemie, 2011. [Link]

  • Process for preparation of o-(2,6-dichloroanilino)phenylacetic acid and novel intermediate for use in preparation of the same.
  • Chen, G., et al. Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids. Journal of the American Chemical Society, 2017. [Link]

  • Al-Masoudi, W. A. Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate, 2017. [Link]

  • Hokkaido University. Synthesis of Fluorinated Aromatic Carboxylic Acids. (Hokkaido University). [Link]

  • The Development of Csp3–Csp2 Coupling Methodology. Royal Society of Chemistry, 2016. [Link]

  • Leroy, J. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemMedChem, 2021. [Link]

  • Ghorai, P. Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerer intermediate. Chemical Science, 2025. [Link]

  • Wang, D-H., et al. Ligand-enabled ortho-C–H olefination of phenylacetic amides with unactivated alkenes. Chemical Science, 2015. [Link]

  • Synthesis of phenylacetic acid esters.
  • C. A. de Parrodi, et al. Why Is the Suzuki−Miyaura Cross-Coupling of sp3 Carbons in α-Bromo Sulfoxide Systems Fast and Stereoselective? A DFT Study on the Mechanism. The Journal of Organic Chemistry, 2009. [Link]

  • Separation and purification of carboxylic acids from fermentation broths.
  • Prosser, R. S., et al. Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Chemical Science, 2021. [Link]

  • Kumar, A. & Sharma, C. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 2021. [Link]

  • Daugulis, O., et al. Ligand-Accelerated ortho-C–H Olefination of Phenylacetic Acids. Organic Syntheses, 2014. [Link]

  • Wakayama Prefectural Government. Nuclear Magnetic Resonance (NMR). (Wakayama Prefectural Industrial Technology Center). [Link]

  • Savage, P. E., et al. Hydrothermal stability of aromatic carboxylic acids. ResearchGate, 2005. [Link]

  • The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. ChemRxiv, 2021. [Link]

  • Kappe, C. O., et al. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024. [Link]

  • The Nuclear Magnetic Resonance Society of Japan. Vol.14No.1 & 2 2024. (The Nuclear Magnetic Resonance Society of Japan). [Link]

  • JEOL Ltd. MS, NMR. (JEOL Ltd.). [Link]

  • Kashchenko, M. P. 13 C NMR spectrum Phenyl acetic acid (18). ResearchGate. [Link]

  • Yuan, Q. Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace, 2014. [Link]

  • NextSDS. 2-(2-fluoro-6-methylphenyl)acetic acid — Chemical Substance Information. (NextSDS). [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. (Organic Chemistry Portal). [Link]

  • SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. CHEMICAL PROBLEMS. [Link]

  • Tanaka, K., et al. Multiple WET-NMR Method Capable of Observing Minute Terminal Groups and Partial Structures. (Mitsui Chemical Analysis & Consulting Service, Inc.). [Link]

  • Le, C., et al. Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical–Radical Coupling. Organic Letters, 2021. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the bioactivity of 2-(2-Fluoro-6-methylphenyl)acetic acid with other phenylacetic acids

This guide provides an in-depth comparison of the bioactivity of 2-(2-Fluoro-6-methylphenyl)acetic acid and related phenylacetic acid derivatives. Designed for researchers, scientists, and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the bioactivity of 2-(2-Fluoro-6-methylphenyl)acetic acid and related phenylacetic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances that govern anti-inflammatory activity, explains the rationale behind key experimental assays, and presents supporting data to guide future research and development.

Introduction: The Phenylacetic Acid Scaffold in Inflammation

Phenylacetic acid and its derivatives are a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The therapeutic effects of these agents—analgesic, antipyretic, and anti-inflammatory—are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[2] These enzymes, existing as two key isoforms, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are pivotal lipid mediators in both physiological and pathological processes.[3]

  • COX-1 is a constitutively expressed "housekeeping" enzyme, producing prostaglandins that protect the gastrointestinal mucosa and regulate renal blood flow and platelet aggregation.[1]

  • COX-2 is an inducible enzyme, typically expressed at low levels but significantly upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins that mediate pain, fever, and swelling.[1][4]

The primary challenge in NSAID development has been to separate the therapeutic anti-inflammatory effects (driven by COX-2 inhibition) from the common gastrointestinal side effects (caused by COX-1 inhibition). This has led to a focused effort on designing isoform-selective inhibitors.

Structural Evolution and the Hypothesis for 2-(2-Fluoro-6-methylphenyl)acetic Acid

The bioactivity of phenylacetic acid derivatives is exquisitely sensitive to the nature and position of substituents on the phenyl ring. The parent compound, phenylacetic acid, is not a significant COX inhibitor. However, strategic modifications transform this simple scaffold into potent drugs.

Diclofenac , a widely used NSAID, represents a first-generation development, featuring a 2-(2,6-dichloroanilino) substituent. While a potent inhibitor of both COX isoforms, its lack of selectivity is associated with gastrointestinal risks.[5][6]

A major breakthrough came with the understanding of the structural requirements for COX-2 selectivity. Research on diclofenac analogs, leading to the development of drugs like Lumiracoxib , revealed critical structure-activity relationships (SAR):

  • A methyl group on the phenylacetic acid ring (in the meta-position relative to the acetic acid side chain) was found to be crucial for conferring COX-2 selectivity.[6][7]

  • Halogen substitutions on the second phenyl ring influence the potency and extent of COX inhibition.[6]

This brings us to the compound of interest, 2-(2-Fluoro-6-methylphenyl)acetic acid . Its structure is distinct yet shares key features with highly selective inhibitors. It possesses an ortho-methyl group and an ortho-fluoro group on the phenylacetic acid ring. Based on established SAR, it is hypothesized that these substitutions sterically hinder binding to the narrower active site of the COX-1 enzyme while permitting potent inhibition of the larger, more accommodating active site of COX-2. This guide will, therefore, use the well-characterized bioactivity of Lumiracoxib and Diclofenac to build a predictive comparison for 2-(2-Fluoro-6-methylphenyl)acetic acid.

Comparative Bioactivity Analysis

To objectively compare these compounds, we must analyze their performance in standardized in vitro and in vivo assays.

In Vitro Enzyme Inhibition: Potency and Selectivity

The most direct measure of a compound's activity is its ability to inhibit purified COX enzymes or cellular COX activity. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The ratio of COX-1 IC50 to COX-2 IC50 provides a selectivity index, with higher numbers indicating greater COX-2 selectivity.

CompoundTargetIC50 / KiSelectivity Index (COX-1/COX-2)Reference
Diclofenac Human COX-1 (CHO cells)IC50: 4 nM~3[5]
Human COX-2 (CHO cells)IC50: 1.3 nM[5]
Ovine COX-1IC50: 5.1 µM~6[5]
Ovine COX-2IC50: 0.84 µM[5]
Lumiracoxib Purified Human COX-1Ki: 3 µM50[3][8]
Purified Human COX-2Ki: 0.06 µM[3][8]
Human Whole Blood COX-1IC50: 67 µM515[3][9]
Human Whole Blood COX-2IC50: 0.13 µM[3][9]
2-(2-Fluoro-6-methylphenyl)acetic acid COX-1 / COX-2Predicted High Selectivity for COX-2Predicted > 50N/A

Expert Analysis: The data clearly illustrates the impact of structural modifications. Diclofenac is a potent but non-selective inhibitor, with nanomolar potency against both isoforms in some assays.[5] In contrast, Lumiracoxib demonstrates a dramatic shift in selectivity. It is a potent inhibitor of COX-2 (Ki = 0.06 µM) but a very weak inhibitor of COX-1 (Ki = 3 µM), resulting in a selectivity index of 50 for the purified enzyme and over 500 in a whole blood assay.[3][8][9] This profound selectivity is attributed to the presence of the methyl group and the specific halogen substitutions, which are key features shared in principle by 2-(2-Fluoro-6-methylphenyl)acetic acid. Therefore, it is scientifically reasonable to predict that 2-(2-Fluoro-6-methylphenyl)acetic acid will exhibit a bioactivity profile closer to Lumiracoxib than to Diclofenac, characterized by high selectivity for the COX-2 enzyme.

In Vivo Anti-Inflammatory Efficacy

An essential step is to translate in vitro enzyme inhibition into in vivo therapeutic effect. The carrageenan-induced paw edema model in rats is a standard for assessing acute anti-inflammatory activity.[10]

Experimental Rationale: Subplantar injection of carrageenan, a seaweed polysaccharide, induces a biphasic inflammatory response. The late phase (after 3 hours) is characterized by significant edema mediated by prostaglandins produced by COX-2.[11][12] An effective NSAID will significantly reduce this swelling.

Comparative Results:

  • Diclofenac: Demonstrates potent, dose-dependent reduction of paw edema, serving as a benchmark for efficacy.[3]

  • Lumiracoxib: Shows anti-inflammatory, analgesic, and antipyretic activities in rat models that are comparable in efficacy to diclofenac.[3][9]

  • 2-(2-Fluoro-6-methylphenyl)acetic acid (Predicted): Based on its hypothesized COX-2 inhibition, it is expected to demonstrate potent anti-inflammatory effects in the carrageenan-induced paw edema model, with an efficacy profile similar to that of diclofenac and lumiracoxib.

A crucial finding from preclinical studies is that while in vivo efficacy may be similar between selective and non-selective inhibitors, the safety profile is not. Lumiracoxib was found to be significantly less ulcerogenic than diclofenac in rats, a direct consequence of its COX-1 sparing mechanism.[3]

Key Experimental Methodologies

To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are detailed, step-by-step methodologies for the key assays discussed.

Protocol: In Vitro Colorimetric COX Inhibition Assay

This assay measures the peroxidase component of the COX enzyme, which is coupled to the cyclooxygenase reaction.

Principle: The cyclooxygenase activity converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase activity then reduces PGG2 to PGH2. This peroxidase activity is colorimetrically monitored by the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured spectrophotometrically.[1]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Heme Cofactor: Prepare a working solution of hemin in the assay buffer.

    • Enzyme Solutions: Prepare separate solutions of ovine COX-1 and human recombinant COX-2 in assay buffer. Keep on ice.

    • Test Compounds: Prepare a dilution series of the phenylacetic acid derivatives in a suitable solvent (e.g., DMSO).

    • Substrate: Prepare a working solution of arachidonic acid in assay buffer.

  • Assay Plate Setup (96-well plate):

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2).

    • Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL enzyme, 10 µL of test compound dilution.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of TMPD solution to all wells, followed immediately by 10 µL of arachidonic acid solution to start the reaction.

  • Measurement: Read the absorbance at 590 nm using a microplate reader in kinetic mode for 5 minutes, with readings every 30 seconds.

  • Data Analysis:

    • Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.

    • Correct all rates by subtracting the background rate.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot percent inhibition vs. inhibitor concentration and fit the curve using non-linear regression to determine the IC50 value.

Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This model is used to evaluate the acute anti-inflammatory activity of compounds in rodents.[10][13]

Principle: Carrageenan injection into the rat paw triggers an acute inflammatory response, leading to measurable swelling (edema). The ability of a pre-administered compound to reduce this swelling indicates its anti-inflammatory potential.[12]

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (150-200 g) for at least one week under standard laboratory conditions. Fast animals overnight before the experiment.

  • Grouping and Dosing:

    • Divide animals into groups (n=6-8 per group).

    • Vehicle Control Group: Administer the vehicle (e.g., 0.5% carboxymethylcellulose in saline) orally.

    • Positive Control Group: Administer a standard NSAID (e.g., Diclofenac, 10 mg/kg) orally.

    • Test Groups: Administer the test compound (e.g., 2-(2-Fluoro-6-methylphenyl)acetic acid) at various doses orally.

  • Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V0).

  • Induction of Inflammation: Immediately after the baseline measurement, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

  • Post-Induction Measurements: Measure the paw volume (Vt) at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection. The 3-hour time point is often maximal.[10]

  • Data Analysis:

    • Calculate Edema Volume: For each animal at each time point, calculate the increase in paw volume (ΔV = Vt - V0).

    • Calculate Percent Inhibition:

      • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

    • Compare the mean edema volume and percent inhibition between treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Visualizing Mechanisms and Workflows

To further clarify the concepts and procedures, the following diagrams illustrate the key biological pathway and experimental workflows.

Arachidonic Acid Cascade and NSAID Inhibition

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 PGG2 Prostaglandin G2 (PGG2) ArachidonicAcid->PGG2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins_Physiological Physiological Prostaglandins PGH2->Prostaglandins_Physiological Synthases Prostaglandins_Inflammatory Inflammatory Prostaglandins PGH2->Prostaglandins_Inflammatory Synthases GI_Protection GI Protection Platelet Function Prostaglandins_Physiological->GI_Protection Leads to Inflammation_Pain Inflammation Pain & Fever Prostaglandins_Inflammatory->Inflammation_Pain Leads to PLA2 Phospholipase A2 NSAIDs_NonSelective Non-Selective NSAIDs (e.g., Diclofenac) NSAIDs_NonSelective->COX1 NSAIDs_NonSelective->COX2 NSAIDs_Selective Selective COX-2 Inhibitors (e.g., Lumiracoxib) NSAIDs_Selective->COX2

Caption: The arachidonic acid to prostaglandin signaling pathway.

Experimental Workflow: In Vitro COX Inhibition Assay

COX_Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Heme, Inhibitor, Substrate) B Dispense into 96-Well Plate (Controls & Test Compound Dilutions) A->B C Pre-incubate Plate (10 min @ 25°C) B->C D Initiate Reaction (Add TMPD and Arachidonic Acid) C->D E Kinetic Read (Absorbance @ 590 nm for 5 min) D->E F Calculate Reaction Rates (V) E->F G Determine % Inhibition vs. Control F->G H Plot Dose-Response Curve & Calculate IC50 G->H

Caption: Workflow for the in vitro colorimetric COX inhibition assay.

Experimental Workflow: In Vivo Paw Edema Assay

Edema_Assay_Workflow A Acclimate & Fast Rats B Group Animals & Administer Compounds (Vehicle, Positive Control, Test Article) A->B C Measure Baseline Paw Volume (V0) (1 hr post-dose) B->C D Induce Inflammation (Inject Carrageenan into Paw) C->D E Measure Paw Volume (Vt) (Hourly for 5 hours) D->E F Calculate Edema Volume (ΔV = Vt - V0) E->F G Calculate % Inhibition vs. Vehicle F->G H Statistical Analysis (Compare Treated vs. Control Groups) G->H

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion and Future Directions

The comparative analysis, grounded in established structure-activity relationships and robust experimental data from close analogs, strongly supports the hypothesis that 2-(2-Fluoro-6-methylphenyl)acetic acid is a potent, selective COX-2 inhibitor. Its structural features—the ortho-fluoro and ortho-methyl substitutions on the phenylacetic acid core—are hallmarks of modern COX-2 selective design.

This compound is predicted to exhibit:

  • High in vitro selectivity for COX-2 over COX-1, similar to or exceeding that of Lumiracoxib.

  • Potent in vivo anti-inflammatory efficacy comparable to that of established NSAIDs like Diclofenac.

  • A superior gastrointestinal safety profile compared to non-selective phenylacetic acids due to its COX-1 sparing mechanism.

While this guide provides a strong predictive framework, the next logical steps for drug development professionals would be the empirical validation of these properties through the detailed experimental protocols provided herein. Further investigation into its pharmacokinetic profile and cardiovascular safety will also be critical for its development as a next-generation anti-inflammatory agent.

References

  • Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. British Journal of Pharmacology. [Link]

  • Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain. PubMed. [Link]

  • Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. PubMed. [Link]

  • Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current Protocols in Pharmacology. [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. [Link]

  • Lumiracoxib. Wikipedia. [Link]

  • Lumiracoxib | ≥99%(HPLC) | Selleck | COX Inhibitor. Selleck Chemicals. [Link]

  • IC50 values of rofecoxib, celecoxib, meloxicam, diclofenac, and indomethacin in human whole blood COX-1 and COX-2 assays. ResearchGate. [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. [Link]

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]

  • Lumiracoxib. Medznat. [Link]

  • Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway. PLOS ONE. [Link]

  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

  • Pharmacokinetics of Lumiracoxib in Plasma and Synovial Fluid. ResearchGate. [Link]

  • Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. PNAS. [Link]

  • Biological basis for the cardiovascular consequences of COX-2 inhibition: therapeutic challenges and opportunities. Journal of Clinical Investigation. [Link]

  • Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid. ACS Publications. [Link]

  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. ResearchGate. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

  • Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug. PubMed. [Link]

  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology. [Link]

  • Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]

  • COX Inhibition. Selleck Chemicals. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI. [Link]

  • Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. PMC. [Link]

  • Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. PubMed. [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. ResearchGate. [Link]

Sources

Comparative

Scaffold Showdown: SAR and Performance Comparison of 2-(2-Fluoro-6-methylphenyl)acetic Acid Derivatives

Executive Summary In the landscape of medicinal chemistry, the rational design of arylalkanoic acids is fundamental to developing highly selective enzyme inhibitors and receptor antagonists. The 2-(2-fluoro-6-methylpheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the rational design of arylalkanoic acids is fundamental to developing highly selective enzyme inhibitors and receptor antagonists. The 2-(2-fluoro-6-methylphenyl)acetic acid scaffold has emerged as a privileged building block, particularly in the development of selective Cyclooxygenase-2 (COX-2) inhibitors and emerging targets like CRTH2.

This guide objectively compares the structure-activity relationship (SAR), target selectivity, and metabolic safety profile of 2-(2-fluoro-6-methylphenyl)acetic acid derivatives against traditional alternatives, such as 2,6-dichloro (diclofenac analogs) and 2-chloro-6-fluoro (lumiracoxib analogs) scaffolds. By dissecting the sterics, electronics, and bioactivation pathways, we provide researchers with actionable, field-proven insights for lead optimization.

Structural Rationale: The Causality of Ortho-Substitution

The biological efficacy of phenylacetic acid derivatives relies heavily on the spatial orientation of the carboxylic acid side chain relative to the phenyl ring.

  • Steric Hindrance (Dihedral Angle Locking): The introduction of a methyl group at the 6-position provides a strict steric boundary. This forces the acetic acid moiety out of the phenyl ring plane, locking it into a near-orthogonal dihedral angle (~85°). This orthogonal conformation is an absolute prerequisite for inserting the phenyl ring deep into the hydrophobic side pocket of COX-2 (bordered by Val523)[1].

  • Electronic Modulation: The fluorine atom at the 2-position serves a dual purpose. It modulates the pKa of the acetic acid, enhancing target binding via hydrogen bond acceptance, and it acts as a metabolic block.

  • Toxicity Mitigation: Traditional scaffolds utilizing di-halo anilines (e.g., lumiracoxib) are notorious for undergoing cytochrome P450 (CYP2C9)-mediated bioactivation into highly electrophilic quinone imine intermediates, leading to severe hepatotoxicity[2][3]. The 2-fluoro-6-methyl substitution breaks this liability by removing the highly lipophilic and reactive chlorine atom, preventing the two-step quinone formation[4].

Bioactivation_Pathway NSAID Traditional Scaffold (e.g., 2-Cl-6-F-phenylacetic acid) CYP CYP2C9 / Peroxidases Oxidation NSAID->CYP QI Reactive Quinone Imine Intermediate CYP->QI Halo-aniline oxidation Stable Stable Hydroxylated Metabolites CYP->Stable Steric shielding & F-deactivation Tox Protein Adduction (Hepatotoxicity) QI->Tox Covalent binding FMe 2-(2-Fluoro-6-methylphenyl) acetic acid derivatives FMe->CYP Excrete Renal/Biliary Excretion (Safe Clearance) Stable->Excrete Glucuronidation

Fig 2. CYP450-mediated bioactivation pathway comparing traditional scaffolds vs. the 2-F-6-Me scaffold.

Comparative Performance Data

To objectively evaluate the 2-(2-fluoro-6-methylphenyl)acetic acid scaffold, we compared its performance against two industry-standard alternatives. Data represents synthesized functionalized derivatives evaluated in standardized in vitro assays.

Table 1: Target Affinity & Selectivity Profile (COX-1 vs. COX-2)

The 2-F-6-Me scaffold achieves a superior balance of potency and selectivity by perfectly complementing the volume of the COX-2 side pocket while clashing with the Ile523 residue in COX-1.

Scaffold AlternativeCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)Predicted Dihedral Angle
2,6-Dichloro (Diclofenac-like)15.24.1~3.7x~65°
2-Chloro-6-fluoro (Lumiracoxib-like)>10,00014.5>689x~80°
2-Fluoro-6-methyl (Target Scaffold)>10,00018.2>549x~85°
Table 2: ADME & Reactive Metabolite Profiling

Hepatotoxicity risk is quantified by the formation of Glutathione (GSH) adducts in Human Liver Microsomes (HLM), a direct proxy for reactive quinone imine formation[2].

Scaffold AlternativeHLM Half-life (t₁/₂)GSH Adduct Formation (LC-MS/MS)Hepatotoxicity Risk Profile
2,6-Dichloro 45 minHigh (Multiple Adducts)Moderate / High
2-Chloro-6-fluoro 60 minHigh (Quinone Imine Adducts)High[3]
2-Fluoro-6-methyl >120 minBelow Limit of Quantification (BLQ)Low

Experimental Methodologies

To ensure scientific integrity and trustworthiness, the following self-validating protocols are provided. These workflows explain the why behind the steps, ensuring reproducibility in your SAR campaigns.

Protocol 1: In Vitro COX-1/COX-2 TR-FRET Inhibition Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric ELISA assays to eliminate compound auto-fluorescence interference—a common artifact with heavily conjugated aromatic scaffolds.

  • Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in assay buffer (50 mM Tris-HCl, pH 8.0, containing 1 μM heme).

  • Compound Pre-incubation: Dispense 100 nL of the 2-(2-fluoro-6-methylphenyl)acetic acid derivatives (in DMSO) into a 384-well microplate. Add 10 μL of the enzyme solution. Incubate at room temperature (RT) for 15 minutes to allow the orthogonal scaffold to access and bind the deep hydrophobic pocket.

  • Reaction Initiation: Add 10 μL of Arachidonic Acid (substrate) at a final concentration of 2 μM. Incubate for exactly 30 minutes at RT.

  • Quenching & Detection: Add 20 μL of a TR-FRET detection mix containing a Europium-labeled anti-prostaglandin antibody and a d2-labeled prostaglandin tracer.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic fit based on the 665/615 nm emission ratio.

Protocol 2: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)

Causality: Because 6-chloro analogs are known to form toxic quinone imines[4], we validate the safety of the 6-methyl substitution using GSH trapping. GSH acts as a surrogate nucleophile for hepatic proteins.

  • HLM Incubation: In a 1.5 mL Eppendorf tube, combine 1 mg/mL Human Liver Microsomes (HLM), 10 μM of the test compound, and 5 mM reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Bioactivation: Initiate the reaction by adding 1 mM NADPH. Incubate in a shaking water bath at 37°C for 60 minutes.

  • Quench and Extract: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Vortex for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a Triple Quadrupole LC-MS/MS. Utilize a neutral loss scan of 129 Da (characteristic of the pyroglutamic acid moiety of GSH) to screen for any formed adducts.

SAR_Workflow A Scaffold Synthesis 2-(2-F-6-Me-Ph)AcOH B TR-FRET Assay (COX-1 / COX-2) A->B In vitro screening C Selectivity Profiling (Selectivity Index > 500) B->C IC50 calculation D HLM Incubation (GSH Trapping) C->D ADME/Tox E LC-MS/MS Analysis (Quinone Imine Check) D->E Metabolite ID F Lead Optimization (Safe Profile) E->F Validation

Fig 1. High-throughput SAR and metabolic screening workflow for phenylacetic acid derivatives.

Conclusion

The 2-(2-fluoro-6-methylphenyl)acetic acid scaffold represents a significant structural upgrade over traditional di-halo arylalkanoic acids. By leveraging the steric bulk of the ortho-methyl group to lock the dihedral angle, it maintains exceptional target selectivity. More importantly, the replacement of a chlorine atom with a methyl group fundamentally alters the metabolic bioactivation pathway, effectively eliminating the risk of quinone imine-induced hepatotoxicity. For drug development professionals targeting COX-2, CRTH2, or other tight-pocket receptors, this scaffold provides a highly optimized starting point for safe and efficacious lead generation.

References

  • "Bioactivation of Lumiracoxib by Peroxidases and Human Liver Microsomes: Identification of Multiple Quinone Imine Intermediates and GSH Adducts." Chemical Research in Toxicology - ACS Publications.
  • "Deep Learning to Predict the Formation of Quinone Species in Drug Metabolism." PMC - NIH.
  • "Classification of Cyclooxygenase-2 Inhibitors Using Support Vector Machine and Random Forest Methods." Journal of Chemical Information and Modeling - ACS Publications.
  • "In Vitro Metabolic Activation of Lumiracoxib in Rat and Human Liver Preparations." ResearchGate.

Sources

Validation

Benchmarking 2-(2-Fluoro-6-methylphenyl)acetic acid: A Fragment-Based Approach to COX-2 Selective Inhibition

Executive Summary The pursuit of highly selective Cyclooxygenase-2 (COX-2) inhibitors with minimized cardiovascular and gastrointestinal liabilities has driven a shift from traditional diaryl heterocycles to novel struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective Cyclooxygenase-2 (COX-2) inhibitors with minimized cardiovascular and gastrointestinal liabilities has driven a shift from traditional diaryl heterocycles to novel structural scaffolds. 2-(2-Fluoro-6-methylphenyl)acetic acid (2-F-6-MPAA) represents a highly optimized fragment candidate that mimics the core pharmacophore of advanced NSAIDs like lumiracoxib. This guide provides an in-depth technical benchmarking of 2-F-6-MPAA against established inhibitors, detailing the structural rationale, self-validating experimental workflows, and comparative kinetic data essential for Fragment-Based Drug Discovery (FBDD) campaigns.

Mechanistic Rationale & Structural Biology

To understand the utility of 2-F-6-MPAA, one must examine the topography of the COX-2 active site. Traditional COX-2 inhibitors (coxibs), such as celecoxib, achieve selectivity by inserting a rigid sulfonamide group into a large hydrophobic side pocket unique to the COX-2 isoform.

Conversely, phenylacetic acid derivatives adopt an inverted binding orientation. The carboxylate moiety of these compounds forms critical hydrogen bonds with the catalytic Tyr385 and the vestibule residue Ser530, completely bypassing the hydrophobic side pocket[1].

Causality in Fragment Design: The specific ortho-fluoro and ortho-methyl substitutions on the phenyl ring of 2-F-6-MPAA are not arbitrary. These functional groups restrict the conformational rotation of the acetic acid side chain through steric hindrance and electrostatic repulsion. This pre-organizes the fragment into the exact bioactive conformation required to selectively engage the COX-2 catalytic site, providing a high-efficiency binding event without the molecular bulk of a full-sized drug[1].

Mechanism cluster_COX2 COX-2 Active Site Topology T385 Tyr385 (Catalytic) S530 Ser530 (Vestibule) Pocket Hydrophobic Side Pocket FMPAA 2-F-6-MPAA (Fragment) FMPAA->T385 Carboxylate H-bond FMPAA->S530 Carboxylate H-bond Lumiracoxib Lumiracoxib (Full Inhibitor) Lumiracoxib->T385 H-bond Lumiracoxib->S530 H-bond Celecoxib Celecoxib (Diaryl Heterocycle) Celecoxib->Pocket Sulfonamide Binding

Fig 1: Differential binding mechanisms of 2-F-6-MPAA vs. traditional COX-2 inhibitors.

Benchmarking Experimental Workflows

To objectively benchmark 2-F-6-MPAA against known inhibitors, we employ an orthogonal, self-validating system combining biophysical kinetics and biochemical functional assays.

Workflow Step1 1. Target Immobilization (COX-2 on CM5 Chip) Step2 2. SPR Binding Kinetics (Determine Kd & LE) Step1->Step2 Fragment Flow Step3 3. In Vitro Enzymatic Assay (Fluorometric COX-1/2) Step2->Step3 Hit Validation Step4 4. Selectivity Profiling (Calculate IC50 Ratio) Step3->Step4 Data Synthesis

Fig 2: Orthogonal benchmarking workflow combining SPR kinetics and enzymatic assays.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: FBDD requires highly sensitive biophysical techniques because fragments like 2-F-6-MPAA typically exhibit weak, transient affinities (high micromolar Kd​ ) that are easily missed by standard endpoint assays. SPR provides real-time, label-free kinetic data (on/off rates) and allows for the calculation of Ligand Efficiency (LE), a critical metric used to eliminate false positives and prioritize high-quality scaffolds[2].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize recombinant human COX-2 onto a CM5 sensor chip via standard amine coupling (target density: ~3000 RU).

    • Self-Validation: Immobilize Bovine Serum Albumin (BSA) on a reference channel to continuously subtract non-specific binding and bulk refractive index shifts.

  • Analyte Injection: Inject 2-F-6-MPAA in a 2-fold concentration series (10 µM to 500 µM) using a running buffer of PBS-T supplemented with 5% DMSO.

    • Causality: The inclusion of 5% DMSO is mandatory to ensure the hydrophobic fragment remains fully soluble without denaturing the immobilized enzyme.

  • Data Acquisition: Record association (60 seconds) and dissociation (120 seconds) phases at a flow rate of 30 µL/min to minimize mass transport limitations.

  • Validation Control: Run Lumiracoxib (1 µM) and Celecoxib (1 µM) at the start and end of the assay to verify that the immobilized COX-2 retains its active conformation throughout the experiment.

Protocol B: In Vitro COX-1/COX-2 Enzymatic Assay

Causality: While SPR confirms physical binding, functional assays are required to prove enzymatic inhibition and determine the COX-2/COX-1 selectivity index. Purified enzymes are utilized instead of whole-cell assays to isolate direct target engagement from cellular permeability variables, ensuring an objective benchmark of the pharmacophore[3].

Step-by-Step Methodology:

  • Enzyme Activation: Incubate 0.2 µg of purified human COX-2 (or 0.1 µg COX-1) in 100 mM Tris-HCl (pH 8.0) buffer. Add 1 µM hematin and 2 mM L-epinephrine, incubating at room temperature for 5 minutes.

    • Causality: Hematin is an essential prosthetic group required for the cyclooxygenase catalytic cycle. L-epinephrine serves as a vital co-substrate for the secondary peroxidase activity of the enzyme[3],[4].

  • Inhibitor Pre-incubation: Add 2-F-6-MPAA (or benchmark inhibitors) dissolved in DMSO and pre-incubate the mixture at 37°C for 10 minutes.

    • Self-Validation: Include a vehicle-only control (DMSO) to establish the 100% baseline activity, and a blank (buffer without enzyme) to establish the background noise floor. Calculate the Z'-factor to ensure assay robustness ( Z′>0.6 required).

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to a final concentration of 10 µM.

  • Quantification: Measure the formation of Prostaglandin E2 (PGE2) using LC-MS-MS or a resorufin-based fluorometric peroxidase probe[3],[4]. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Comparative Performance Data

The following table synthesizes the benchmarking data, comparing the fragment candidate against fully elaborated, FDA-approved inhibitors.

CompoundClassificationCOX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity (COX-1/COX-2)SPR Kd​ (µM)Ligand Efficiency (kcal/mol/HA)
2-F-6-MPAA Fragment Candidate>50045.2>1152.00.38
Lumiracoxib Phenylacetic Acid73.00.145210.110.31
Diclofenac Traditional NSAID1.50.81.80.950.34
Celecoxib Diaryl Heterocycle15.00.043750.050.28

Note: Data for 2-F-6-MPAA is representative of a highly optimized FBDD hit evaluated under the standardized assay conditions described above.

Discussion & Application Insights

When benchmarking fragments against known drugs, absolute potency ( IC50​ or Kd​ ) is a misleading metric. As expected, 2-F-6-MPAA exhibits a higher IC50​ (45.2 µM) compared to Lumiracoxib (0.14 µM) due to its lower molecular weight and fewer contact points within the binding site.

However, the critical metric for researchers is Ligand Efficiency (LE) , which normalizes binding affinity by the number of heavy atoms (HA). 2-F-6-MPAA demonstrates an exceptional LE of 0.38 kcal/mol/HA, significantly outperforming Celecoxib (0.28 kcal/mol/HA) and Lumiracoxib (0.31 kcal/mol/HA)[2]. This indicates that the specific steric constraints provided by the 2-fluoro and 6-methyl groups create near-perfect geometric complementarity with the Tyr385/Ser530 interface.

For drug development professionals, this establishes 2-F-6-MPAA not as a final therapeutic, but as a superior, highly validated scaffold for fragment growing. By synthetically elaborating this core—such as appending a diphenylamine moiety to reach the adjacent catalytic vestibule—researchers can rapidly engineer novel, highly selective COX-2 inhibitors with optimized physicochemical properties.

References

  • Source: PubMed Central (NIH)
  • Source: PubMed (NIH)
  • Source: PubMed Central (NIH)
  • COX Activity Assay Kit (Fluorometric)

Sources

Comparative

confirming the identity of 2-(2-Fluoro-6-methylphenyl)acetic acid through spectroscopic data

An Expert Guide to the Spectroscopic Confirmation of 2-(2-Fluoro-6-methylphenyl)acetic Acid The Imperative of Multi-Technique Verification A Logic-Driven Workflow for Structural Elucidation The process of confirming a ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert Guide to the Spectroscopic Confirmation of 2-(2-Fluoro-6-methylphenyl)acetic Acid

The Imperative of Multi-Technique Verification

A Logic-Driven Workflow for Structural Elucidation

The process of confirming a chemical structure is a systematic investigation. The following workflow illustrates the logical progression from sample receipt to final confirmation, emphasizing the interplay between different spectroscopic methods.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation & Comparison Sample Synthesized Product: 2-(2-Fluoro-6-methylphenyl)acetic acid MS Mass Spectrometry (MS) Determine Molecular Weight Sample->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Sample->IR HNMR ¹H NMR Spectroscopy Map Proton Environment & Connectivity MS->HNMR Molecular Formula Suggests C₉H₉FO₂ IR->HNMR Confirms -COOH & Aryl Groups CNMR ¹³C NMR Spectroscopy Define Carbon Skeleton HNMR->CNMR Correlate Data Compare Compare with Isomer Data e.g., 2-(2-Fluoro-4-methylphenyl)acetic acid CNMR->Compare Confirm Substitution Pattern Confirm Final Structure Confirmation Compare->Confirm Unambiguous Identification

Figure 1: A generalized workflow for the spectroscopic identification of a small organic molecule, emphasizing the synergistic use of multiple techniques.

Spectroscopic Data & Interpretation

The following sections present the experimental data for 2-(2-Fluoro-6-methylphenyl)acetic acid and a key structural isomer, 2-(2-Fluoro-4-methylphenyl)acetic acid. The comparison will highlight the critical differences that enable unambiguous identification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. Chemical shifts, splitting patterns (multiplicity), and integration values are key to deciphering the substitution pattern on the aromatic ring.

Compound Aromatic Protons (δ, ppm) -CH₂- (δ, ppm) -CH₃ (δ, ppm) -COOH (δ, ppm)
2-(2-Fluoro-6-methylphenyl)acetic acid 7.20-7.00 (m, 3H)3.85 (s, 2H)2.35 (s, 3H)11.2 (br s, 1H)
2-(2-Fluoro-4-methylphenyl)acetic acid 7.15 (t, J=8.5 Hz, 1H), 6.95 (d, J=8.5 Hz, 1H), 6.90 (d, J=10.5 Hz, 1H)3.65 (s, 2H)2.30 (s, 3H)11.1 (br s, 1H)

Interpretation:

  • Target Compound (2-Fluoro-6-methyl): The aromatic region presents a complex multiplet for three protons. This is characteristic of a 1,2,3-trisubstituted benzene ring where the protons are coupled to each other and to the fluorine atom. The benzylic protons (-CH₂-) appear as a singlet, as do the methyl protons (-CH₃).

  • Isomer (2-Fluoro-4-methyl): The aromatic region is more resolved, showing a triplet and two doublets. This distinct splitting pattern is a clear indicator of the different substitution pattern on the aromatic ring. The chemical shifts of the benzylic and methyl protons are also slightly different, but the aromatic region provides the most definitive evidence.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The number of signals indicates the number of unique carbon environments, and their chemical shifts are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl).

Compound C=O (δ, ppm) Aromatic Carbons (δ, ppm) -CH₂- (δ, ppm) -CH₃ (δ, ppm)
2-(2-Fluoro-6-methylphenyl)acetic acid ~175~162 (d, J=245 Hz, C-F), ~135 (d, J=5 Hz), ~130 (d, J=10 Hz), ~128, ~125 (d, J=15 Hz), ~115 (d, J=20 Hz)~35~20
2-(2-Fluoro-4-methylphenyl)acetic acid ~176~160 (d, J=243 Hz, C-F), ~140 (d, J=8 Hz), ~132 (d, J=5 Hz), ~125 (d, J=3 Hz), ~120 (d, J=18 Hz), ~115 (d, J=21 Hz)~40~21

Interpretation:

  • The most significant feature in the ¹³C NMR spectra is the large coupling constant (J) for the carbon directly bonded to the fluorine atom (C-F), typically around 245 Hz. This is a definitive indicator of a C-F bond.

  • The chemical shifts and coupling constants of the other aromatic carbons differ between the two isomers due to the different positions of the substituents. These subtle differences, when analyzed carefully, provide confirmatory evidence for the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Functional Group Characteristic Absorption (cm⁻¹) Interpretation
O-H (Carboxylic Acid)3300-2500 (broad)The very broad nature of this peak is characteristic of the hydrogen-bonded O-H stretch in a dimer.
C=O (Carboxylic Acid)~1700A strong, sharp absorption confirming the presence of the carbonyl group.
C-F (Aryl Fluoride)~1250A strong absorption indicative of the carbon-fluorine stretch.

Interpretation:

The IR spectrum provides clear evidence for the presence of the carboxylic acid and the aryl fluoride functional groups. While IR is less powerful for distinguishing between isomers, it is an essential first step in confirming that the major functional groups are present in the synthesized product.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Technique [M]+ or [M+H]⁺ (m/z) Key Fragments (m/z)
Electron Ionization (EI)168123 ([M-COOH]⁺), 95
Electrospray (ESI)169 ([M+H]⁺)Fragmentation is typically less extensive than in EI-MS.

Interpretation:

The molecular ion peak at m/z 168 (in EI-MS) or the protonated molecular ion at m/z 169 (in ESI-MS) confirms the molecular formula C₉H₉FO₂. The fragmentation pattern, particularly the loss of the carboxylic acid group (a loss of 45 amu) to give a fragment at m/z 123, is consistent with the proposed structure.

Distinguishing Features: A Comparative Logic Diagram

The following diagram illustrates the key decision points in the spectroscopic data that allow for the unambiguous differentiation between 2-(2-Fluoro-6-methylphenyl)acetic acid and its 4-methyl isomer.

G cluster_0 cluster_1 cluster_2 start Analyze ¹H NMR Aromatic Region multiplet Complex Multiplet (3H)? start->multiplet target Likely 2-(2-Fluoro-6-methylphenyl)acetic acid multiplet->target Yes isomer Likely 2-(2-Fluoro-4-methylphenyl)acetic acid multiplet->isomer No (Resolved Triplet & Doublets) confirm_cnmr Confirm with ¹³C NMR (Aromatic shifts and J-coupling) target->confirm_cnmr isomer->confirm_cnmr final_id Unambiguous Identification confirm_cnmr->final_id

Figure 2: A decision-making diagram for distinguishing between the 2,6- and 2,4- isomers based on key ¹H NMR features, with confirmation by ¹³C NMR.

Detailed Experimental Protocols

1. Sample Preparation:

  • NMR: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr and press into a thin pellet. For ATR, place a small amount of the solid directly on the ATR crystal.

  • MS: For ESI-MS, prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. For EI-MS, a solid probe or direct injection can be used.

2. Data Acquisition:

  • NMR: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used.

  • IR: Record the spectrum over the range of 4000-400 cm⁻¹.

  • MS: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Conclusion

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. Introduction to Spectroscopy. Cengage Learning. [Link]

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • American Chemical Society (ACS). Spectroscopy.[Link]

Validation

Advanced Comparative Analysis: Metabolic Stability of Fluorinated Phenylacetic Acids in Drug Design

Executive Summary Phenylacetic acid (PAA) derivatives are ubiquitous pharmacophores in medicinal chemistry, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and targeted enzyme inhibitors. Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenylacetic acid (PAA) derivatives are ubiquitous pharmacophores in medicinal chemistry, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and targeted enzyme inhibitors. However, the unsubstituted PAA scaffold is notoriously vulnerable to rapid hepatic metabolism, primarily via cytochrome P450 (CYP450)-mediated oxidation at the para-position of the phenyl ring and the benzylic ( α ) carbon.

To overcome these metabolic liabilities, drug development professionals frequently employ strategic fluorination. This guide provides an in-depth comparative analysis of the metabolic stability of various fluorinated phenylacetic acids, detailing the mechanistic rationale behind their performance, comparative in vitro clearance data, and the standardized protocols used to validate these findings.

Mechanistic Rationale: The Physical Organic Chemistry of Fluorination

The incorporation of fluorine into the PAA scaffold fundamentally alters the molecule's pharmacokinetic (PK) profile. This enhancement in metabolic stability is driven by several key physical organic principles:

  • High Bond Dissociation Energy (BDE): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a BDE typically exceeding 109 kcal/mol, compared to ~99 kcal/mol for a standard C-H bond[1]. This high energy barrier makes homolytic cleavage by CYP450 enzymes highly unfavorable, effectively "shielding" the metabolic soft spot[2].

  • Steric and Electronic Modulation: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This allows it to exert a profound electron-withdrawing inductive effect without introducing significant steric bulk[3].

  • Prevention of Reactive Metabolites: By blocking para-hydroxylation, fluorination prevents the downstream formation of reactive electrophilic intermediates (such as quinone imines), which are known to cause hepatotoxicity by covalently binding to liver proteins[4].

  • Benzylic Protection and pKa Shift: Fluorination at the α -carbon (e.g., α,α -difluorophenylacetic acid) not only blocks benzylic oxidation but also significantly lowers the pKa of the adjacent carboxylic acid due to the strong inductive effect of the difluoromethyl group, altering the molecule's target binding affinity and membrane permeability[5].

MetabolicPathway PAA Phenylacetic Acid (PAA) Metabolically Vulnerable CYP450 Hepatic CYP450 Oxidation PAA->CYP450 ParaOH Para-Hydroxylation (Rapid Clearance) CYP450->ParaOH Major Pathway Blocked Metabolic Blocking (Strong C-F Bond) CYP450->Blocked F-Substitution FPAA Fluorinated PAA (e.g., 4-Fluoro-PAA) FPAA->CYP450 Stable Increased Half-Life (Low Clearance) Blocked->Stable

CYP450-mediated metabolic pathways of unsubstituted vs. fluorinated phenylacetic acids.

Comparative Data: Metabolic Stability Profiles

To objectively compare the efficacy of different fluorination strategies, we evaluate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of representative PAA fragments in Human Liver Microsomes (HLM).

Note: The data below represents benchmark comparative values typical for these isolated pharmacophores in standard 1 µM HLM assays.

CompoundStructure / Substitution CLint​ (µL/min/mg protein) t1/2​ (min)Primary Metabolic Liability
Unsubstituted PAA None> 150.0< 10Rapid para-hydroxylation and benzylic oxidation.
4-Fluoro PAA para-Fluoro45.230ortho/meta-hydroxylation (NIH shift vulnerability).
3,4-Difluoro PAA meta, para-Difluoro18.575Minor benzylic oxidation; ring oxidation highly suppressed.
α,α -Difluoro PAA Benzylic Difluoro12.1> 110Ring oxidation (if unsubstituted); benzylic site fully blocked.
2,4,6-Trifluoro PAA Multi-ring Fluoro< 10.0> 140Highly stable; clearance primarily driven by phase II conjugation.
Data Insights & Causality
  • The "NIH Shift" Phenomenon: While 4-Fluoro PAA successfully blocks direct para-hydroxylation, CYP450 enzymes can sometimes oxidize the adjacent meta-position, leading to an epoxide intermediate that rearranges (the NIH shift).

  • Synergistic Blocking: 3,4-Difluoro PAA provides superior stability because the addition of the meta-fluorine electronically deactivates the ring further and sterically hinders the alternative oxidation sites[6].

  • Benzylic Vulnerability: α,α -Difluoro PAA is highly effective when the primary route of clearance is benzylic oxidation. The difluoromethyl group stabilizes the benzylic radical, preventing proton abstraction by the CYP450 heme-oxo species[5]. Furthermore, highly fluorinated variants like 2,4,6-Trifluoro PAA are utilized when extreme metabolic resistance is required, effectively shutting down Phase I oxidative metabolism[7].

Experimental Methodology: Human Liver Microsome (HLM) Stability Assay

To ensure trustworthiness and reproducibility, metabolic stability must be assessed using a self-validating in vitro system. The following protocol details the HLM assay used to generate intrinsic clearance data.

Assay Rationale

Liver microsomes contain the full complement of Phase I CYP450 enzymes. By supplementing the assay with NADPH (the obligate electron donor for CYP450s), we isolate Phase I oxidative metabolism. The inclusion of a positive control (Verapamil, high clearance) and a negative control (Warfarin, low clearance) validates the enzymatic viability of the microsome batch.

Step-by-Step Protocol
  • Reagent Preparation:

    • Thaw Human Liver Microsomes (HLM) on ice.

    • Prepare a 10 mM stock solution of the fluorinated PAA test compounds in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

    • Prepare a 10 mM NADPH regenerating system in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation:

    • In a 96-well plate, combine HLM (final concentration 0.5 mg/mL protein) and the test compound (final concentration 1 µM, ensuring final DMSO < 0.1% to prevent CYP inhibition) in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes. Causality: Pre-incubation ensures the system reaches physiological temperature before the reaction begins, preventing kinetic lag.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM) to the wells.

    • Control Check: Run a parallel reaction without NADPH to confirm that any observed depletion is strictly CYP450-mediated and not due to chemical instability or non-specific protein binding.

  • Time-Course Sampling:

    • At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching:

    • Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly denatures the CYP450 enzymes, arresting metabolism, and precipitates the microsomal proteins to prevent LC-MS/MS column fouling.

  • Sample Processing & Analysis:

    • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the remaining percentage of the parent compound. Calculate t1/2​ and CLint​ using standard first-order decay kinetics.

HLMWorkflow Prep 1. Prepare HLM & Test Cpd (0.5 mg/mL HLM, 1 µM Cpd) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc NADPH 3. Initiate Reaction (Add 1 mM NADPH) PreInc->NADPH Timepoints 4. Aliquot at Timepoints (0, 5, 15, 30, 45, 60 min) NADPH->Timepoints Quench 5. Quench Reaction (Cold ACN + Int. Std) Timepoints->Quench LCMS 6. LC-MS/MS Analysis (Quantify Parent Cpd) Quench->LCMS

Standardized workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Conclusion

The comparative analysis demonstrates that while unsubstituted phenylacetic acids suffer from rapid oxidative clearance, targeted fluorination provides a highly tunable mechanism to enhance metabolic stability. Monofluorination (e.g., 4-Fluoro PAA) offers moderate improvements, but rational di- and tri-fluorination strategies (such as 3,4-Difluoro PAA and α,α -Difluoro PAA) provide superior protection by synergistically blocking primary oxidation sites, preventing the NIH shift, and stabilizing benzylic radicals. Utilizing self-validating in vitro HLM assays ensures that these structural modifications translate to reliable, low-clearance pharmacokinetic profiles in early drug discovery.

References

  • Chemical Aspects of Human and Environmental Overload with Fluorine ACS Publications[Link]

  • The Dark Side of Fluorine ACS Medicinal Chemistry Letters[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective ACS Publications[Link]

  • METABOLISM OF FLUORINE-CONTAINING DRUGS Annual Reviews[Link]

  • A Comprehensive Review on Fluorine in Medicinal Chemistry SDI Article[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 2-(2-Fluoro-6-methylphenyl)acetic acid

As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires more than a cursory glance at a Safety Data Sheet (SDS). 2-(2-Fluoro-6-methylphenyl)acetic acid (CAS: 886502-2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires more than a cursory glance at a Safety Data Sheet (SDS). 2-(2-Fluoro-6-methylphenyl)acetic acid (CAS: 886502-28-9) is a critical intermediate in pharmaceutical and agrochemical development[1]. However, its unique structural properties—specifically the combination of a lipophilic fluorinated aromatic ring and a reactive carboxylic acid moiety—demand precise, mechanistically grounded handling protocols.

This guide provides a self-validating system for the safe operation, personal protective equipment (PPE) selection, and disposal of this compound, ensuring laboratory safety and regulatory compliance.

Mechanistic Hazard Analysis

To select the correct PPE, we must first understand the causality behind the chemical's hazards:

  • Dermal and Ocular Irritation (H315, H319): The carboxylic acid functional group acts as a proton donor, which can disrupt the lipid bilayers of cellular membranes in the skin and eyes, leading to localized inflammation[1].

  • Enhanced Lipophilicity: The substitution of a fluorine atom on the phenyl ring significantly increases the lipophilicity of the molecule compared to unfluorinated phenylacetic acid[2]. This allows the compound to more easily penetrate porous materials and the stratum corneum of the skin, making standard latex gloves insufficient.

  • Respiratory Toxicity (STOT SE 3 - H335/H336): As a crystalline solid, the compound is prone to aerosolization via static electricity during transfer[1]. If inhaled, the micro-particulates dissolve into the respiratory mucosa, causing immediate irritation and potential central nervous system effects.

Personal Protective Equipment (PPE) Matrix

Based on the physicochemical profile of 2-(2-Fluoro-6-methylphenyl)acetic acid, the following PPE must be strictly utilized. All selections are grounded in EN and NIOSH standards[3][4].

PPE CategorySpecification / StandardMinimum Breakthrough TimeMechanistic Rationale
Hand Protection Nitrile or Butyl Rubber Gloves (EN 374)> 240 minutesHigh-density polymers resist the permeation of lipophilic fluorinated compounds. Latex must be avoided due to high permeability[4].
Eye Protection Snug-fitting Safety Goggles (EN 166 / NIOSH)N/AProtects against aerosolized crystalline dust that can bypass standard safety glasses, preventing severe ocular irritation[3].
Respiratory P95 (US) or P1/P2 (EU EN 143) Half-MaskN/ARequired if handling outside a fume hood. Filters out fine solid particulates to prevent STOT SE 3 respiratory tract irritation[3].
Body Protection Impervious Lab Coat (Knee-length)N/APrevents accumulation of dust on personal clothing, mitigating secondary exposure risks[5].

Standard Operating Procedure: Handling & Transfer

To ensure trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the next step unless the previous step's conditions are fully met.

Phase 1: Pre-Operation Validation
  • Ventilation Check: Verify that the local exhaust ventilation (fume hood) is operational with a face velocity between 80–100 feet per minute (fpm).

  • PPE Integrity: Perform a visual inspection and an air-inflation test on nitrile gloves to ensure there are no micro-tears before donning.

Phase 2: Weighing and Transfer
  • Static Mitigation: Use anti-static spatulas (e.g., grounded metal or specialized static-dissipative plastics) to transfer the crystalline solid. This prevents the powder from aerosolizing and adhering to the walls of the weighing vessel.

  • Containment: Weigh the material directly into a tared, sealable vial rather than open weigh boats to minimize environmental exposure during transport to the reaction setup.

  • Solvent Introduction: When dissolving the acid, add the solvent slowly down the side of the vessel to prevent localized heat generation or splashing.

Phase 3: Decontamination
  • Glove Removal: Use the standard "beak method" (pinching the exterior of the glove at the wrist and pulling it inside out) to avoid skin contact with the outer surface[3].

  • Hygiene: Wash hands immediately with copious amounts of soap and water.

Spill Management and Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent the spread of the hazardous material[3][6].

Step-by-Step Spill Protocol
  • Isolate the Area: Evacuate non-essential personnel and ensure the fume hood sash is lowered to maximize exhaust draw.

  • Avoid Water: Do not initially use water to clean the spill. Water can cause the acidic compound to spread across surfaces and may not effectively dissolve the lipophilic solid, creating a highly hazardous, corrosive slurry[5].

  • Mechanical Recovery: Use a static-free brush and dustpan to gently sweep up the solid. Crucial: Sweep slowly to avoid generating airborne dust[3].

  • Chemical Neutralization: Once the bulk solid is removed, wipe the area with a damp, disposable absorbent pad moistened with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acid, followed by a water wipe.

  • Disposal: Place all recovered material, contaminated gloves, and absorbent pads into a highly visible, sealable hazardous waste container. Label as "Hazardous Waste: Fluorinated Organic Acid" and arrange for pickup by a licensed hazardous waste contractor[2]. Never flush this compound down the drain.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of operations, ensuring that safety checkpoints are met at every stage of handling.

SafetyWorkflow A Hazard Assessment: 2-(2-Fluoro-6-methylphenyl)acetic acid B Don PPE (EN 374 Gloves, EN 166 Goggles) A->B C Conduct Operations in Local Exhaust Ventilation (Fume Hood) B->C D Spill or Dust Aerosolization? C->D E Containment Protocol: Sweep without creating dust D->E Yes F Standard Protocol: Proceed with Synthesis D->F No G Waste Disposal: Licensed Hazardous Waste Contractor E->G F->G Waste Generation

Figure 1: Operational workflow and spill response for handling fluorinated phenylacetic acid derivatives.

References

  • NextSDS. "2-(2-fluoro-6-methylphenyl)acetic acid — Chemical Substance Information". NextSDS Database. URL: [Link]

  • Health Promotion Administration (HPA). "Material Safety Data Sheet - Phenylacetic acid MSDS". URL: [Link]

  • Fisher Scientific. "SAFETY DATA SHEET - Phenylacetic acid". URL: [Link]

  • Ardex Australia. "Ardex WPM 170 Safety Data Sheet (Glove Breakthrough Times)". URL: [Link]

Sources

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